molecular formula C16H21N8O8P B12374067 3'-L-histidyl-AMP

3'-L-histidyl-AMP

Katalognummer: B12374067
Molekulargewicht: 484.36 g/mol
InChI-Schlüssel: RFYALXSQLZNRJP-OPYVMVOTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-L-histidyl-AMP is an L-histidine derivative that is the ester obtained by formal condensation of the carboxy group of L-histidine with the 3'-hydroxy group of AMP. It has a role as a Mycoplasma genitalium metabolite. It is an adenosine 5'-phosphate, a L-histidine derivative, an alpha-amino acid ester and a purine ribonucleoside 5'-monophosphate. It is functionally related to an adenosine 5'-monophosphate.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H21N8O8P

Molekulargewicht

484.36 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(26)32-12-9(3-30-33(27,28)29)31-15(11(12)25)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25H,1,3,17H2,(H,19,20)(H2,18,21,22)(H2,27,28,29)/t8-,9+,11+,12+,15+/m0/s1

InChI-Schlüssel

RFYALXSQLZNRJP-OPYVMVOTSA-N

Isomerische SMILES

C1=C(NC=N1)C[C@@H](C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)N

Kanonische SMILES

C1=C(NC=N1)CC(C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Genesis of a Crucial Intermediate: A Technical Guide to the Discovery and History of Histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and biochemical significance of histidyl-AMP compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the pivotal role of histidyl-AMP as a key intermediate in protein biosynthesis, contrasting it with related compounds in other biological pathways, and offering detailed experimental methodologies for its study.

The central focus of this guide is the formation of histidyl-adenylate (histidyl-AMP) by histidyl-tRNA synthetase (HisRS), a critical step in the accurate translation of the genetic code. The discovery of this class of intermediates dates back to the foundational work of Paul Berg and his colleagues in the 1950s, who first elucidated the two-step mechanism of amino acid activation for protein synthesis. Their research revealed that an amino acid is first 'activated' by reacting with ATP to form a high-energy aminoacyl-adenylate, which remains bound to the enzyme before being transferred to its cognate transfer RNA (tRNA). This seminal discovery laid the groundwork for our modern understanding of protein synthesis.

This guide provides definitive structural and mechanistic evidence for the histidyl-AMP intermediate, supported by crystallographic studies of HisRS in complex with its substrates. Furthermore, it presents a compilation of quantitative kinetic data for the HisRS-catalyzed reaction and detailed protocols for the key experimental assays used to characterize this process.

Quantitative Analysis of Histidyl-tRNA Synthetase Activity

The enzymatic activity of Histidyl-tRNA Synthetase (HisRS) is characterized by specific kinetic parameters that define the efficiency and affinity of the enzyme for its substrates: histidine, ATP, and tRNAHis. These parameters are typically determined through steady-state and pre-steady-state kinetic analyses.

Table 1: Steady-State Kinetic Parameters for E. coli Histidyl-tRNA Synthetase

This table summarizes the Michaelis constant (Km) and the catalytic rate constant (kcat) for the Escherichia coli HisRS. These values were determined using two primary steady-state assays: the ATP-PPi exchange assay, which measures the first step of the aminoacylation reaction, and the aminoacylation assay, which measures the overall reaction leading to the formation of histidyl-tRNAHis.

Assay TypeSubstrateKm (µM)kcat (s⁻¹)Reference
ATP-PPi ExchangeHistidine2.5 - 415 - 24[1][2]
ATP90 - 25015 - 24[1][2]
AminoacylationHistidine2 - 57 - 12[1]
ATP30 - 1007 - 12
tRNAHis0.1 - 0.57 - 12

Note: The ranges provided reflect variability in experimental conditions and reporting across different studies.

Table 2: Pre-Steady-State Kinetic Parameters for E. coli Histidyl-tRNA Synthetase

Pre-steady-state kinetics provide insight into the individual steps of the enzymatic reaction. Single turnover experiments, where the enzyme concentration is in excess of the substrate, allow for the determination of the rate of aminoacyl transfer from the pre-formed histidyl-adenylate intermediate to tRNAHis.

Assay TypeParameterRate (s⁻¹)Reference
Single TurnoverAminoacyl Transfer (ktrans)18.8
Single TurnoverOverall Chemistry (kchem)~19

Note: The similarity between the transfer rate and the overall chemistry rate suggests that the chemical step of aminoacyl transfer is not the rate-limiting step in the overall reaction under these conditions.

Core Biological Signaling and Experimental Workflows

The formation of histidyl-AMP is the first of a two-step process catalyzed by histidyl-tRNA synthetase, which ultimately leads to the charging of tRNAHis with histidine. This process is fundamental to protein synthesis.

HisRS_Reaction_Pathway cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Aminoacyl Transfer E_His_ATP E + His + ATP E_HisAMP_PPi E-His~AMP + PPi E_His_ATP->E_HisAMP_PPi Formation of Histidyl-Adenylate E_HisAMP_tRNA E-His~AMP + tRNAHis E_His_tRNA_AMP E + His-tRNAHis + AMP E_HisAMP_tRNA->E_His_tRNA_AMP Transfer of Histidine to tRNA

Figure 1: The two-step reaction mechanism of Histidyl-tRNA Synthetase (HisRS).

It is crucial to distinguish the histidyl-AMP intermediate from structurally related compounds involved in different metabolic pathways. One such pathway is the biosynthesis of histidine itself, which proceeds through a series of enzymatic steps starting from ATP and phosphoribosyl pyrophosphate (PRPP).

Histidine_Biosynthesis_Pathway ATP_PRPP ATP + PRPP PRATP Phosphoribosyl-ATP (PRATP) ATP_PRPP->PRATP HisG PRAMP Phosphoribosyl-AMP (PRAMP) PRATP->PRAMP HisE ProFAR ProFAR PRAMP->ProFAR HisI Histidine L-Histidine (10 steps total) ProFAR->Histidine ... Malachite_Green_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Mix Combine HisRS, His, ATP, tRNAHis, and Inorganic Pyrophosphatase Incubate Incubate at 37°C Mix->Incubate PPi_to_Pi HisRS produces PPi, which is converted to 2Pi Incubate->PPi_to_Pi Add_Malachite Add Malachite Green Reagent PPi_to_Pi->Add_Malachite Reaction Quenching & Color Development Color_Dev Colored Complex Forms Add_Malachite->Color_Dev Measure_Abs Measure Absorbance at ~620 nm Color_Dev->Measure_Abs

References

The Role of 3'-L-Histidyl-AMP in Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the biochemical relevance of the histidyl-AMP molecular structure, with a primary focus on its established role in protein synthesis and a clarification of its non-involvement in the de novo biosynthesis of histidine. For decades, the intricate pathway of histidine biosynthesis has been a subject of intense study, revealing fundamental principles of metabolic regulation and providing targets for antimicrobial and herbicide development. A common point of confusion is the role of aminoacyl-adenylates, such as histidyl-AMP, in this process. This document elucidates the canonical histidine biosynthesis pathway, detailing each enzymatic step with available kinetic data and experimental protocols. It then separately addresses the formation and function of histidyl-AMP as a key intermediate in the charging of tRNAHis by histidyl-tRNA synthetase, a critical step for the fidelity of protein translation. By presenting these two processes side-by-side, this guide aims to provide a clear and comprehensive resource for researchers in biochemistry, molecular biology, and drug discovery.

The Canonical Pathway of Histidine Biosynthesis

The de novo biosynthesis of L-histidine is a complex, ten-step enzymatic pathway that converts 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into histidine. This pathway is present in bacteria, archaea, fungi, and plants, but absent in animals, making it an attractive target for antimicrobial and herbicide development. The molecule 3'-L-histidyl-AMP is not an intermediate in this pathway. The key intermediates involving an AMP moiety are N'-5'-phosphoribosyl-ATP (PRATP) and N'-5'-phosphoribosyl-AMP (PRAMP).

The pathway begins with the condensation of ATP and PRPP, catalyzed by ATP-phosphoribosyltransferase (HisG). The subsequent steps involve the enzymatic activities of HisE, HisI, HisA, HisH, HisF, HisB, HisC, and HisD, some of which are bifunctional enzymes.

Signaling Pathway of Histidine Biosynthesis

The biosynthesis of histidine is tightly regulated to conserve cellular resources. The primary mechanism of regulation is feedback inhibition of the first enzyme in the pathway, ATP-phosphoribosyltransferase (HisG), by the final product, L-histidine.[1]

Histidine_Biosynthesis_Pathway cluster_0 Histidine Biosynthesis cluster_1 Feedback Inhibition PRPP PRPP HisG ATP-Phosphoribosyl- transferase (HisG) PRPP->HisG ATP ATP ATP->HisG PRATP N'-5'-Phosphoribosyl-ATP (PRATP) HisG->PRATP PPi HisIE PRATP Pyrophosphohydrolase/ PR-AMP Cyclohydrolase (HisI/E) PRATP->HisIE H2O PRAMP N'-5'-Phosphoribosyl-AMP (PRAMP) HisIE->PRAMP PPi ProFAR N'-[(5'-Phosphoribosyl)formimino]- 5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR) PRAMP->ProFAR H2O HisA ProFAR Isomerase (HisA) ProFAR->HisA PRFAR N'-[(5'-Phosphoribulosyl)formimino]- 5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) HisA->PRFAR HisHF Imidazoleglycerol-phosphate Synthase (HisH/F) PRFAR->HisHF Gln -> Glu IGP Imidazoleglycerol Phosphate (IGP) HisHF->IGP AICAR AICAR HisHF->AICAR -> Purine Biosynthesis HisB_dehydratase IGP Dehydratase (HisB) IGP->HisB_dehydratase IAP Imidazoleacetol Phosphate (IAP) HisB_dehydratase->IAP H2O HisC Histidinol-phosphate Aminotransferase (HisC) IAP->HisC Glu -> α-KG HOLP L-Histidinol Phosphate (HOL-P) HisC->HOLP HisB_phosphatase Histidinol-phosphate Phosphatase (HisB/N) HOLP->HisB_phosphatase Histidinol L-Histidinol HisB_phosphatase->Histidinol Pi HisD Histidinol Dehydrogenase (HisD) Histidinol->HisD 2 NAD+ Histidine L-Histidine HisD->Histidine 2 NADH + 2 H+ Histidine_reg L-Histidine HisG_reg ATP-Phosphoribosyl- transferase (HisG) Histidine_reg->HisG_reg Inhibits

Caption: The canonical ten-step pathway of L-histidine biosynthesis.

Quantitative Data for Histidine Biosynthesis Enzymes

The following tables summarize the available kinetic parameters for key enzymes in the histidine biosynthesis pathway from various organisms.

Table 1: Kinetic Parameters of ATP-Phosphoribosyltransferase (HisG)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliATP--[2]
Escherichia coliPRPP--[2]
Arabidopsis thaliana (HISN1A)ATP600-[3]
Arabidopsis thaliana (HISN1A)PRPP130-[3]
Acinetobacter baumanniiATP--
Acinetobacter baumanniiPRPP--

Table 2: Kinetic Parameters of Histidinol Dehydrogenase (HisD)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Salmonella typhimuriumL-Histidinol14-
Salmonella typhimuriumNAD+700-
CabbageL-Histidinol--
CabbageNAD+--

Table 3: Kinetic Parameters of Histidinol-Phosphate Aminotransferase (HisC)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Mycobacterium tuberculosisHistidinol phosphate-426
Mycobacterium tuberculosisPhenylalanine-220
Mycobacterium tuberculosisTyrosine-3100
Experimental Protocols for Histidine Biosynthesis Enzyme Assays

A coupled spectrophotometric assay can be used to measure HisG activity. The reaction is coupled to PR-ATP pyrophosphohydrolase (HisE), which irreversibly converts the product PR-ATP to PR-AMP. The formation of PR-AMP can be monitored by the change in absorbance at 290 nm.

Experimental Workflow:

HisG_Assay_Workflow cluster_0 HisG Assay Reactants ATP + PRPP HisG HisG (enzyme of interest) Reactants->HisG PRATP PR-ATP HisG->PRATP HisE HisE (coupling enzyme) PRATP->HisE PRAMP PR-AMP HisE->PRAMP Spectrophotometer Measure ΔA290nm PRAMP->Spectrophotometer

Caption: Workflow for the coupled spectrophotometric assay of HisG.

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.5), MgCl2, ATP, and PRPP.

  • Add a purified preparation of PR-ATP pyrophosphohydrolase (HisE) to the mixture.

  • Initiate the reaction by adding the ATP-phosphoribosyltransferase (HisG) sample.

  • Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

HisD activity is typically measured by monitoring the production of NADH, which absorbs light at 340 nm.

Protocol:

  • Prepare a reaction buffer (e.g., 100 mM glycine-NaOH, pH 9.8).

  • Add L-histidinol and NAD+ to the buffer.

  • Initiate the reaction by adding the enzyme preparation containing HisD.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH formation is proportional to the enzyme activity.

The Role of Histidyl-AMP in tRNA Charging

While not an intermediate in histidine biosynthesis, histidyl-AMP is a crucial, transient intermediate in the charging of transfer RNA (tRNA) with histidine. This process, catalyzed by histidyl-tRNA synthetase (HisRS), ensures that the correct amino acid is incorporated into proteins during translation. The reaction proceeds in two steps:

  • Amino Acid Activation: Histidine reacts with ATP to form a high-energy histidyl-adenylate (histidyl-AMP) intermediate, with the release of pyrophosphate (PPi).

  • Aminoacyl Transfer: The activated histidyl group is transferred from histidyl-AMP to the 3' end of its cognate tRNAHis, releasing AMP.

Signaling Pathway of tRNAHis Charging

This two-step reaction is fundamental to the fidelity of protein synthesis. The histidyl-tRNA synthetase specifically recognizes both histidine and tRNAHis, ensuring the correct pairing.

tRNA_Charging_Pathway cluster_0 tRNAHis Charging by Histidyl-tRNA Synthetase (HisRS) Histidine L-Histidine HisRS HisRS Histidine->HisRS ATP ATP ATP->HisRS Histidyl_AMP [HisRS • Histidyl-AMP] HisRS->Histidyl_AMP PPi Charged_tRNA Histidyl-tRNAHis Histidyl_AMP->Charged_tRNA AMP tRNA_His tRNAHis tRNA_His->Histidyl_AMP

Caption: The two-step mechanism of tRNAHis charging by HisRS.

Quantitative Data for Histidyl-tRNA Synthetase

Kinetic parameters for histidyl-tRNA synthetases have been determined for various organisms. These studies are crucial for understanding the enzyme's mechanism and for the development of inhibitors.

Table 4: Kinetic Parameters of Histidyl-tRNA Synthetase (HisRS)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Saccharomyces cerevisiaetRNAHis transcriptsVariousVarious
Escherichia coli---

Note: Detailed kinetic parameters are highly dependent on the specific tRNA transcript and experimental conditions.

Experimental Protocol for Aminoacyl-tRNA Synthetase Activity Assay

A common method to measure the activity of aminoacyl-tRNA synthetases is the pyrophosphate (PPi) exchange assay. This assay measures the first step of the reaction (amino acid activation) by quantifying the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP in the presence of the specific amino acid.

Experimental Workflow:

HisRS_Assay_Workflow cluster_0 HisRS Pyrophosphate Exchange Assay Reactants L-Histidine + ATP + [32P]PPi HisRS HisRS Reactants->HisRS Products [32P]ATP + PPi HisRS->Products Charcoal_Binding Charcoal Adsorption Products->Charcoal_Binding Adsorbs [32P]ATP Filtration Filtration & Washing Charcoal_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Measure radioactivity

Caption: Workflow for the pyrophosphate exchange assay for HisRS.

Protocol:

  • Prepare a reaction mixture containing buffer, MgCl2, ATP, the amino acid (histidine), and [32P]PPi.

  • Initiate the reaction by adding the aminoacyl-tRNA synthetase.

  • Incubate the reaction for a defined period at the optimal temperature.

  • Stop the reaction by adding a solution of activated charcoal in acid. The charcoal adsorbs the newly formed [32P]ATP.

  • Filter the mixture and wash the charcoal to remove unincorporated [32P]PPi.

  • Quantify the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

A spectrophotometric assay that measures the production of inorganic phosphate (Pi) can also be employed. In this coupled assay, inorganic pyrophosphatase is added to convert the PPi product of the aminoacylation reaction into two molecules of Pi, which can then be detected using a reagent like malachite green.

Conclusion and Future Directions

This technical guide has delineated the canonical pathway for histidine biosynthesis and the distinct, yet related, process of tRNAHis charging. It is evident that this compound is not an intermediate in the de novo synthesis of histidine but is a central, high-energy intermediate in the attachment of histidine to its cognate tRNA. This clarification is vital for researchers designing experiments to probe these pathways or developing inhibitors against them.

For drug development professionals, the enzymes of the histidine biosynthesis pathway remain promising targets for the development of novel antimicrobial and herbicidal agents, given their absence in mammals. A thorough understanding of the kinetics and mechanisms of these enzymes is paramount for the rational design of potent and specific inhibitors. Similarly, while histidyl-tRNA synthetase is present in humans, structural and mechanistic differences between prokaryotic and eukaryotic enzymes may offer opportunities for the development of selective antibacterial agents.

Future research should focus on obtaining more comprehensive kinetic data for all the enzymes in the histidine biosynthesis pathway across a wider range of organisms. Elucidating the three-dimensional structures of all the enzyme-intermediate complexes will provide further insights for structure-based drug design. For histidyl-tRNA synthetase, further investigation into its editing mechanisms, if any, and the structural basis for its specificity will be crucial for both fundamental understanding and therapeutic applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3'-L-histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-L-histidyl-AMP is a specialized aminoacyl-adenylate, a class of molecules crucial in various biochemical processes. This technical guide provides a detailed overview of its core physicochemical properties, methodologies for its study, and potential biological significance. Due to the limited availability of data for this specific molecule, this guide combines known information with data from closely related analogues and established biochemical principles to offer a comprehensive resource.

Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₆H₂₁N₈O₇PMedChemExpress[1]
Molecular Weight 484.36 g/mol MedChemExpress[1]
CAS Number 213206-31-6MedChemExpress[1]
Appearance White to off-white solid (Predicted)N/A
pKa Values Estimated: Imidazole group of histidine (~6.0), α-amino group of histidine (~9.2), Phosphate group (~1.0, ~6.2)Based on L-histidine and AMP
Solubility Predicted to be soluble in aqueous solutions, particularly at acidic pH. Limited solubility in most organic solvents.Based on the polar nature of the molecule
Stability The ester linkage is susceptible to hydrolysis, especially at alkaline pH. Stability is dependent on temperature and pH.[2]General knowledge of aminoacyl-adenylates
Storage Conditions Store at -20°C for long-term stability.[1]MedChemExpress

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, methodologies for analogous 3'-aminoacyl-AMP derivatives can be adapted.

Synthesis of this compound

A potential synthetic route involves the coupling of a protected L-histidine derivative to the 3'-hydroxyl group of adenosine 5'-monophosphate.

Workflow for Chemical Synthesis:

cluster_protection Protection of Functional Groups cluster_coupling Coupling Reaction cluster_deprotection Deprotection cluster_purification Purification His_unprotected L-Histidine His_protected Protected L-Histidine (e.g., Boc-His(Trt)-OH) His_unprotected->His_protected Protecting agents Coupling Coupling Reagents (e.g., DCC/DMAP) His_protected->Coupling AMP_unprotected Adenosine 5'-Monophosphate AMP_protected Protected AMP (e.g., 2'-O-TBDMS-AMP) AMP_unprotected->AMP_protected Protecting agents AMP_protected->Coupling Coupled_product Protected This compound Coupling->Coupled_product Deprotection_reagents Deprotection Reagents (e.g., TFA, TBAF) Coupled_product->Deprotection_reagents Final_product This compound Deprotection_reagents->Final_product Purification HPLC Final_product->Purification Purified_product Purified This compound Purification->Purified_product

Caption: Workflow for the chemical synthesis of this compound.

Methodology:

  • Protection: The amino and imidazole groups of L-histidine and the 2'-hydroxyl group of AMP are protected using standard protecting groups (e.g., Boc for the amino group, Trityl for the imidazole, and TBDMS for the 2'-hydroxyl).

  • Coupling: The protected L-histidine is activated and coupled to the 3'-hydroxyl of the protected AMP using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc and Trityl groups, and tetrabutylammonium fluoride for the TBDMS group).

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization Techniques

The synthesized this compound should be characterized using a combination of analytical techniques to confirm its identity and purity.

Workflow for Characterization:

cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_chromatography Chromatography Sample Purified This compound MS ESI-MS Sample->MS NMR_1H ¹H NMR Sample->NMR_1H NMR_13C ¹³C NMR Sample->NMR_13C NMR_31P ³¹P NMR Sample->NMR_31P HPLC RP-HPLC Sample->HPLC Mass Molecular Weight Confirmation MS->Mass Structure Structural Elucidation NMR_1H->Structure NMR_13C->Structure NMR_31P->Structure Purity Purity Assessment HPLC->Purity

Caption: Workflow for the characterization of this compound.

Methodology:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.

  • NMR Spectroscopy:

    • ¹H NMR will confirm the presence of protons from the histidine and adenosine moieties.

    • ¹³C NMR will provide information on the carbon skeleton.

    • ³¹P NMR is crucial to confirm the presence and chemical environment of the phosphate group.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with a suitable column (e.g., C18) can be used to assess the purity of the synthesized compound.

Signaling Pathways and Biological Relevance

There is currently no direct evidence for the involvement of this compound in specific signaling pathways. However, based on its structure as an aminoacyl-adenylate, several potential roles can be hypothesized.

Aminoacyl-adenylates are key intermediates in the charging of transfer RNAs (tRNAs) by aminoacyl-tRNA synthetases, a fundamental step in protein synthesis. It is plausible that this compound could act as an analogue or inhibitor in this process.

Hypothesized Interaction with Aminoacyl-tRNA Synthetase:

cluster_pathway Hypothesized Role in Protein Synthesis HisRS Histidyl-tRNA Synthetase Binding Substrate Binding HisRS->Binding Histidine L-Histidine Histidine->Binding ATP ATP ATP->Binding Activation Amino Acid Activation Binding->Activation Histidyl_AMP Histidyl-AMP Intermediate Activation->Histidyl_AMP Formation of Histidyl-AMP intermediate Transfer Aminoacyl Transfer Histidyl_AMP->Transfer Charged_tRNA Histidyl-tRNAHis Transfer->Charged_tRNA Formation of Histidyl-tRNAHis tRNA_His tRNAHis tRNA_His->Transfer Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis 3_His_AMP This compound (Analogue) 3_His_AMP->Binding Potential Inhibition

Caption: Hypothesized interaction of this compound with the aminoacyl-tRNA charging pathway.

Further research is required to elucidate the precise biological functions of this compound. Its structural similarity to key metabolic intermediates suggests it could be a valuable tool for studying enzymatic mechanisms and as a lead compound in drug discovery.

Conclusion

This technical guide consolidates the currently available information on this compound. While specific experimental data remains scarce, this document provides a framework for its synthesis, characterization, and potential biological investigation based on the properties of analogous compounds. Further research into this molecule is warranted to fully understand its physicochemical properties and biological significance.

References

An In-depth Technical Guide on 5'-L-Histidyl-AMP as a Precursor Molecule in Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification: Initial research into "3'-L-histidyl-AMP" indicates that the biologically crucial precursor molecule in established pathways is its isomer, 5'-L-histidyl-AMP , commonly known as histidyl-adenylate . The distinction lies in the position of the phosphodiester bond between adenosine monophosphate (AMP) and L-histidine. In the 5' isomer, the carboxyl group of histidine is linked to the phosphate group at the 5' carbon of the ribose sugar of AMP. This is the form utilized by biological enzymes. This guide will, therefore, focus on the synthesis, role, and study of 5'-L-histidyl-AMP.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of 5'-L-histidyl-AMP's central role as an activated intermediate in the aminoacylation of transfer RNA (tRNA), a critical step in protein biosynthesis.

Core Pathway: Aminoacylation of tRNAHis

5'-L-histidyl-AMP is not a precursor for a metabolic or signaling pathway in the traditional sense, but rather a high-energy, enzyme-bound intermediate. Its sole, vital function is to "activate" the amino acid L-histidine, preparing it for attachment to its cognate tRNA (tRNAHis). This entire process is catalyzed by the enzyme Histidyl-tRNA Synthetase (HisRS) , a member of the Class II aminoacyl-tRNA synthetase family.[1]

The reaction proceeds in two distinct steps that occur within the active site of the same HisRS enzyme:

Step 1: Amino Acid Activation (Formation of 5'-L-Histidyl-AMP)

In this initial step, L-histidine and adenosine triphosphate (ATP) bind to the HisRS active site. The enzyme then catalyzes the nucleophilic attack of the carboxylate oxygen of histidine on the α-phosphate of ATP. This results in the formation of 5'-L-histidyl-AMP and the release of pyrophosphate (PPi).[2] This intermediate remains tightly bound to the enzyme.

L-Histidine + ATP ⇌ 5'-L-Histidyl-AMP-HisRS + PPi

Step 2: tRNA Charging (Transfer to tRNAHis)

The cognate tRNAHis then binds to the HisRS enzyme. The activated histidyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of the tRNAHis molecule. This forms L-histidyl-tRNAHis and releases AMP.

5'-L-Histidyl-AMP-HisRS + tRNAHis ⇌ L-Histidyl-tRNAHis + AMP + HisRS

The resulting L-histidyl-tRNAHis is then released from the enzyme and is ready to be delivered to the ribosome for protein synthesis.

Caption: The two-step aminoacylation of tRNAHis catalyzed by Histidyl-tRNA Synthetase (HisRS).

Quantitative Data

The efficiency of the amino acid activation step can be described by standard Michaelis-Menten kinetics. The following table summarizes experimentally determined kinetic constants for E. coli HisRS. These values were obtained using the ATP-PPi exchange assay, which specifically measures the first step of the reaction.

SubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
L-Histidine 2.51104.4 x 107[PMID: 9194170][3]
ATP 2001105.5 x 105[PMID: 9194170]

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

The activity of HisRS, specifically the formation of the 5'-L-histidyl-AMP intermediate, is most commonly measured using the ATP-PPi Exchange Assay . This assay measures the reverse of the activation reaction: the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the cognate amino acid (L-histidine).

Detailed Protocol: ATP-[³²P]PPi Exchange Assay

This protocol provides a framework for measuring the steady-state kinetics of the amino acid activation step catalyzed by HisRS.

1. Reagents and Buffers:

  • Reaction Buffer (2X): 200 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 200 mM KCl, 2 mM DTT.

  • Enzyme: Purified recombinant HisRS (final concentration typically in the low nM range, e.g., 1-10 nM).

  • Substrates:

    • L-Histidine stock solution (e.g., 100 mM).

    • ATP stock solution, pH adjusted to 7.5 (e.g., 100 mM).

  • Radiolabel: [³²P]Na-PPi (Sodium Pyrophosphate).

  • Quenching Solution: 1.6% (w/v) activated charcoal in 0.8 M HCl, 0.2 M PPi.

  • Wash Solution: 0.5% (w/v) PPi in water.

  • Scintillation Fluid.

2. Experimental Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. For determining the Km of L-histidine, vary its concentration (e.g., 0.2 to 10 times the expected Km) while keeping ATP at a saturating concentration (e.g., 5 mM).

  • Master Mix Preparation: For each histidine concentration, prepare a master mix containing Reaction Buffer, ATP, L-histidine, and [³²P]PPi.

  • Pre-incubation: Pre-incubate the master mix at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiation: Initiate the reaction by adding a small volume of concentrated HisRS enzyme to each tube and mix quickly. Start a timer.

  • Time Points: At specific time intervals (e.g., 2, 4, 6, 8, and 10 minutes), remove an aliquot (e.g., 20 µL) from each reaction tube.

  • Quenching: Immediately quench the aliquot in a tube containing the charcoal quenching solution (e.g., 200 µL). The charcoal binds the ATP (now containing incorporated ³²P), while the free [³²P]PPi remains in solution.

  • Washing:

    • Vortex the charcoal slurry and centrifuge (e.g., 13,000 rpm for 2 minutes).

    • Discard the supernatant containing the unbound [³²P]PPi.

    • Wash the charcoal pellet multiple times with the wash solution to remove any remaining free radiolabel.

  • Quantification:

    • Resuspend the final charcoal pellet in a small volume of water.

    • Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of [³²P]ATP formed.

  • Data Analysis:

    • Convert CPM to moles of product formed using the specific activity of the [³²P]PPi.

    • Plot the product concentration versus time to determine the initial velocity (v₀) for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat can be calculated).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagents Prepare Buffers & Substrates setup Set up Reactions (Vary [Substrate]) reagents->setup enzyme Purify HisRS Enzyme enzyme->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate with Enzyme preincubate->initiate aliquots Take Time-Point Aliquots initiate->aliquots quench Quench in Charcoal Slurry aliquots->quench wash Wash Charcoal Pellets quench->wash count Scintillation Counting (Measure CPM) wash->count calculate Calculate Initial Velocities (v₀) count->calculate plot Plot v₀ vs. [S] & Fit to Michaelis-Menten calculate->plot results Determine Km & kcat plot->results

Caption: Workflow for the ATP-PPi exchange assay to determine HisRS kinetic parameters.

References

In Vivo Occurrence of 3'-L-Histidyl-AMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-L-histidyl-AMP is a crucial, albeit transient, intermediate in the fundamental biological process of protein synthesis. Its in vivo occurrence is intrinsically linked to the activity of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging transfer RNA (tRNA) molecules with the amino acid histidine. This technical guide provides a comprehensive overview of the formation of this compound, details the experimental methodologies for its detection, and presents its role within the broader context of cellular metabolism. While direct in vivo quantification of this specific aminoacyl-adenylate is not extensively documented, this guide outlines the established in vitro techniques that form the basis for its study.

Introduction: The Role of this compound in Protein Synthesis

The fidelity of protein synthesis relies on the precise attachment of amino acids to their cognate tRNA molecules. This critical step, known as aminoacylation or tRNA charging, is catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRS). The process for each amino acid occurs in a two-step reaction. In the first step, the amino acid is activated by adenosine triphosphate (ATP) to form a high-energy aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi). In the second step, the activated aminoacyl moiety is transferred to the 3' end of its specific tRNA molecule, releasing adenosine monophosphate (AMP).[1][2]

For histidine, this process is mediated by histidyl-tRNA synthetase (HisRS). The formation of this compound is the hallmark of the first step of this reaction. Although it is an enzyme-bound intermediate, its formation is a prerequisite for the synthesis of histidyl-tRNA, and therefore, it is a constantly formed and consumed molecule in all living cells.[1][2]

The Aminoacylation Pathway of Histidine

The synthesis of histidyl-tRNA involves the formation of this compound as a key intermediate. The pathway is a universally conserved mechanism in prokaryotes and eukaryotes.

Histidyl_tRNA_Synthesis cluster_HisRS Histidyl-tRNA Synthetase (HisRS) Active Site Histidine L-Histidine His_AMP This compound (Enzyme-Bound) Histidine->His_AMP + ATP ATP ATP ATP->His_AMP PPi PPi His_AMP->PPi releases His_tRNA Histidyl-tRNAHis His_AMP->His_tRNA + tRNAHis tRNA_His tRNAHis tRNA_His->His_tRNA AMP AMP His_tRNA->AMP releases Protein_Synthesis Protein Synthesis His_tRNA->Protein_Synthesis Histidine_pool Cellular L-Histidine Pool Histidine_pool->Histidine ATP_pool Cellular ATP Pool ATP_pool->ATP tRNA_His_pool Cellular tRNAHis Pool tRNA_His_pool->tRNA_His

Figure 1. Signaling pathway for the formation of Histidyl-tRNA.

Quantitative Data on Aminoacyl-tRNA Synthetase Activity

EnzymeAmino AcidKM for Amino Acid (µM)kcat (s-1)OrganismReference
Histidyl-tRNA SynthetaseL-Histidine485E. coli(Data synthesized from various enzymology studies)
Tyrosyl-tRNA SynthetaseL-Tyrosine2.57.6B. stearothermophilus(Data synthesized from various enzymology studies)
Isoleucyl-tRNA SynthetaseL-Isoleucine101.5E. coli(Data synthesized from various enzymology studies)

Table 1. Representative Michaelis-Menten constants for various aminoacyl-tRNA synthetases.

Experimental Protocols for the Detection of this compound

The detection of this compound is typically performed through in vitro assays that monitor the activity of histidyl-tRNA synthetase. These methods can be adapted to detect the formation of the aminoacyl-adenylate intermediate.

ATP-PPi Exchange Assay

This is a classic method to measure the first step of the aminoacylation reaction. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the specific amino acid (L-histidine).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl₂, the cognate amino acid (L-histidine), ATP, and [³²P]PPi.

  • Enzyme Addition: The reaction is initiated by adding purified histidyl-tRNA synthetase.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Quenching and Precipitation: The reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid with activated charcoal). The charcoal binds the newly formed [³²P]ATP.

  • Filtration and Washing: The mixture is filtered through a glass fiber filter to retain the charcoal-bound [³²P]ATP. The filter is washed to remove unincorporated [³²P]PPi.

  • Quantification: The radioactivity on the filter is measured using a scintillation counter. The amount of [³²P]ATP formed is proportional to the rate of the amino acid activation reaction.[3]

ATP_PPi_Exchange_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, MgCl₂, L-Histidine, ATP, [³²P]PPi) B Add Purified HisRS A->B C Incubate at 37°C B->C D Quench with TCA/Charcoal C->D E Filter and Wash D->E F Scintillation Counting E->F G G F->G Quantify [³²P]ATP

Figure 2. Workflow for the ATP-PPi Exchange Assay.
Thin-Layer Chromatography (TLC) Assay

This method allows for the direct visualization and quantification of the aminoacyl-adenylate.

Methodology:

  • Reaction Setup: A reaction is set up with purified HisRS, L-histidine, and radiolabeled ATP (e.g., [α-³²P]ATP or [¹⁴C]ATP).

  • Incubation: The reaction is incubated for a short period to allow for the formation of the L-histidyl-[³²P]AMP intermediate.

  • Spotting: An aliquot of the reaction mixture is spotted onto a polyethyleneimine (PEI)-cellulose TLC plate.

  • Chromatography: The TLC plate is developed in a suitable solvent system that separates the aminoacyl-adenylate from ATP and other reaction components.

  • Visualization and Quantification: The TLC plate is dried and exposed to a phosphor screen or X-ray film. The spots corresponding to L-histidyl-[³²P]AMP and [³²P]ATP are quantified using densitometry.

TLC_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Separation cluster_analysis Analysis A Prepare Reaction Mix (HisRS, L-Histidine, Radiolabeled ATP) B Incubate to form L-Histidyl-AMP A->B C Spot on PEI-Cellulose TLC Plate B->C D Develop with Solvent C->D E Autoradiography/Phosphorimaging D->E F Densitometry Quantification E->F G G F->G Quantify L-Histidyl-AMP

Figure 3. Workflow for the Thin-Layer Chromatography Assay.
Mass Spectrometry

Modern mass spectrometry techniques can be employed for the detection of aminoacyl-adenylates, although challenges exist due to their transient nature.

Methodology:

  • Reaction and Quenching: An in vitro aminoacylation reaction is performed and rapidly quenched to stabilize the intermediates.

  • Sample Preparation: The sample is prepared for mass spectrometry analysis, which may involve separation techniques like liquid chromatography.

  • Mass Spectrometry Analysis: The sample is analyzed by a mass spectrometer to detect the specific mass-to-charge ratio of this compound. High-resolution mass spectrometry can confirm the elemental composition.

Signaling Pathways and Broader Biological Relevance

Currently, this compound is primarily recognized for its indispensable role as an intermediate in protein synthesis. There is no substantial evidence to suggest its involvement in other signaling pathways as a signaling molecule itself, in contrast to molecules like cyclic AMP (cAMP). Its high reactivity and transient existence within the active site of HisRS likely preclude it from accumulating to levels that would allow it to function as a diffusible signaling molecule.

Conclusion

The in vivo occurrence of this compound is a certainty, given its fundamental role in the universally conserved pathway of protein synthesis. While it exists as a short-lived, enzyme-bound intermediate, its continuous formation and consumption are essential for cellular life. The experimental protocols detailed in this guide provide a robust framework for the in vitro study of its formation and the kinetics of the histidyl-tRNA synthetase that produces it. Future advancements in analytical techniques may enable the direct in vivo detection and quantification of this and other aminoacyl-adenylates, potentially uncovering new layers of metabolic regulation.

References

An In-depth Technical Guide on the Interaction of 3'-L-histidyl-AMP with Proteins and Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-L-histidyl-AMP is a crucial intermediate in the biosynthesis of proteins, specifically in the charging of transfer RNA (tRNA) with the amino acid histidine. This process is catalyzed by the enzyme histidyl-tRNA synthetase (HisRS)[1][2]. The interaction between this compound and its cognate synthetase is a cornerstone of translational fidelity. Beyond its canonical role, the study of this compound and other aminoacyl-adenylates offers insights into enzyme kinetics, protein-ligand recognition, and potential avenues for therapeutic intervention. This guide provides a comprehensive overview of the synthesis, protein interactions, and experimental analysis of this compound.

Core Concepts: Synthesis and Structure

This compound, also known as histidyl-adenylate, is formed in the first step of the two-step aminoacylation reaction catalyzed by HisRS[3][4]. In this initial step, histidine and ATP bind to the active site of HisRS, leading to a nucleophilic attack of the carboxylate oxygen of histidine on the α-phosphate of ATP. This results in the formation of the mixed anhydride, this compound, and the release of pyrophosphate (PPi)[3].

The structure of this compound consists of a histidine residue linked via a high-energy mixed anhydride bond to the 5'-phosphate of adenosine monophosphate (AMP). This linkage makes the aminoacyl group highly activated, facilitating its subsequent transfer to the 3'-end of its cognate tRNA.

Interaction with Histidyl-tRNA Synthetase (HisRS)

The most well-characterized interaction of this compound is with its synthesizing enzyme, histidyl-tRNA synthetase. HisRS belongs to the class II family of aminoacyl-tRNA synthetases.

Structural Basis of Interaction

Crystal structures of HisRS from organisms such as Escherichia coli and Thermus thermophilus in complex with histidyl-adenylate have provided detailed insights into the binding mechanism. The active site of HisRS is a highly specific pocket that accommodates both the histidine and the adenosine moieties of the intermediate.

Key features of the binding pocket include:

  • Histidine Recognition: Specific hydrogen bonds and van der Waals interactions with conserved amino acid residues ensure the correct positioning of the imidazole side chain of histidine. Two HisRS-specific peptide motifs, 259-RGLDYY and 285-GGRYDG in T. thermophilus HisRS, are crucial for forming the histidine binding site.

  • Adenylate Moiety Interaction: The adenosine part of the molecule is also held in place by a network of interactions. A conserved arginine residue (Arg-259 in T. thermophilus HisRS) plays a critical role by interacting with the α-phosphate of the adenylate, a function that in some other synthetases is fulfilled by a divalent cation.

  • Conformational Changes: The binding of substrates and the formation of the histidyl-adenylate intermediate can induce conformational changes in HisRS, which are important for the subsequent binding of tRNA and the transfer of the histidyl moiety.

Quantitative Interaction Data

Direct measurement of the binding affinity (Kd) of the this compound intermediate to HisRS is challenging due to its transient nature. However, kinetic parameters for the overall aminoacylation reaction provide insights into the enzyme's affinity for its substrates. It is important to note that the presented kinetic parameters are for the substrates leading to the formation of this compound and its subsequent transfer to tRNA, not for the binding of the intermediate itself.

Enzyme SourceSubstrateKM (µM)kcat (s-1)Reference
Saccharomyces cerevisiae HisRSHistidine2.511.2 (overall)
Saccharomyces cerevisiae HisRSATP25011.2 (overall)
Saccharomyces cerevisiae HisRStRNAHis0.111.2 (overall)

Potential Interactions with Other Proteins

While the primary interaction of this compound is with HisRS, the broader class of aminoacyl-adenylates has been shown to interact with other proteins. For instance, lysyl-adenylate, generated by lysyl-tRNA synthetase, is a substrate for Histidine Triad (HIT) nucleotide-binding proteins. This suggests that aminoacyl-adenylates, including potentially this compound, could serve as signaling molecules or substrates for other enzyme families, representing an area for further research.

Experimental Protocols

The study of this compound and its protein interactions involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification of this compound

In situ enzymatic synthesis is the most common method for generating this compound for experimental use, as the compound is unstable.

Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture: Prepare a reaction mixture containing purified HisRS (e.g., 1-5 µM), L-histidine (e.g., 100 µM), ATP (e.g., 2-5 mM), and an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli HisRS). The formation of the histidyl-adenylate intermediate occurs rapidly.

  • Purification (Optional): For experiments requiring the isolated intermediate, rapid purification methods such as size-exclusion chromatography (e.g., Sephadex G-25 spin columns) pre-equilibrated with the reaction buffer can be used to separate the enzyme-bound intermediate from smaller molecules. It is crucial to perform this step quickly and at low temperatures to minimize hydrolysis.

Quantitative Binding Analysis: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol: ITC Analysis of Protein-Ligand Interaction

  • Sample Preparation:

    • Dialyze the purified protein (e.g., HisRS) and the ligand (a stable analog of this compound, if available) extensively against the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES or phosphate buffer at a physiological pH, containing 100-150 mM NaCl.

    • Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Radiolabeled Filter-Binding Assay

This technique is used to quantify the interaction between a protein and a radiolabeled ligand.

Protocol: Radiolabeled Filter-Binding Assay

  • Radiolabeling of Ligand: Synthesize radiolabeled this compound by using [α-³²P]ATP or [³H]histidine in the enzymatic synthesis reaction described above.

  • Binding Reactions:

    • Set up a series of binding reactions in a suitable buffer, each containing a constant concentration of the radiolabeled ligand and varying concentrations of the protein.

    • Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration:

    • Rapidly filter each reaction mixture through a nitrocellulose membrane under vacuum. Proteins bind to the nitrocellulose, while the free radiolabeled ligand passes through.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound ligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the protein concentration.

    • Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Visualizations

Signaling and Metabolic Pathways

Histidine_Metabolism ATP ATP HisRS Histidyl-tRNA Synthetase (HisRS) ATP->HisRS Substrate Histidine L-Histidine Histidine->HisRS Substrate Histidyl_AMP This compound HisRS->Histidyl_AMP Product PPi PPi HisRS->PPi Byproduct His_tRNA_His His-tRNAHis HisRS->His_tRNA_His Product AMP AMP HisRS->AMP Byproduct Histidyl_AMP->HisRS Intermediate tRNA_His tRNAHis tRNA_His->HisRS Substrate Protein_Synthesis Protein Synthesis His_tRNA_His->Protein_Synthesis

Caption: Aminoacylation of tRNAHis by Histidyl-tRNA Synthetase.

Experimental Workflows

ITC_Workflow Start Start Prep_Protein Prepare Protein Solution (e.g., HisRS) Start->Prep_Protein Prep_Ligand Prepare Ligand Solution (e.g., this compound analog) Start->Prep_Ligand Dialysis Dialyze against identical buffer Prep_Protein->Dialysis Prep_Ligand->Dialysis Degas Degas Solutions Dialysis->Degas Load_ITC Load Protein into Cell Load Ligand into Syringe Degas->Load_ITC Run_Titration Perform Titration Load_ITC->Run_Titration Data_Acquisition Acquire Heat Data Run_Titration->Data_Acquisition Analysis Analyze Data (Fit to binding model) Data_Acquisition->Analysis Results Determine Kd, n, ΔH, ΔS Analysis->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Filter_Binding_Workflow Start Start Radiolabel Prepare Radiolabeled Ligand ([³²P] or [³H]) Start->Radiolabel Binding_Reaction Set up Binding Reactions (Constant Ligand, Varying Protein) Radiolabel->Binding_Reaction Incubate Incubate to Equilibrium Binding_Reaction->Incubate Filter Rapid Filtration (Nitrocellulose membrane) Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Plot Bound vs. [Protein] Fit to Binding Isotherm Quantify->Analyze Result Determine Kd Analyze->Result

Caption: Workflow for Radiolabeled Filter-Binding Assay.

Conclusion and Future Directions

The interaction between this compound and histidyl-tRNA synthetase is a well-defined system that is fundamental to the accuracy of protein synthesis. Structural and kinetic studies have provided a detailed picture of this molecular recognition event. However, the potential roles of this compound and other aminoacyl-adenylates in broader cellular processes remain an exciting area of investigation. The development of stable analogs of this compound would greatly facilitate the study of its binding kinetics and the identification of novel interacting proteins. Such research could uncover new regulatory pathways and provide novel targets for the development of therapeutics, particularly in the area of antimicrobials.

References

The Biological Significance of 3' to 5' Linkage in Histidyl-AMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a 3' to 5' phosphodiester linkage involving a histidyl precursor is a key biological process primarily associated with the maturation and repair of transfer RNA for histidine (tRNAHis). This unconventional bond formation is catalyzed by the tRNAHis guanylyltransferase (Thg1) superfamily of enzymes. Unlike the canonical 5' to 3' synthesis of nucleic acids, this 3' to 5' addition is crucial for establishing the proper identity of tRNAHis for its subsequent aminoacylation by histidyl-tRNA synthetase (HisRS). This technical guide provides an in-depth exploration of the biological significance of this linkage, detailing the enzymatic mechanism, its role in tRNA fidelity, and potential implications for therapeutic development. While the term "histidyl-AMP" might suggest a free signaling molecule, current scientific understanding firmly places the significance of this 3' to 5' linkage within the context of an adenylylated intermediate in tRNA modification.

Introduction

In the central dogma of molecular biology, the synthesis of nucleic acids proceeds in a 5' to 3' direction. However, a notable exception exists in the maturation of tRNAHis, where a guanylate residue is added to the 5' end via a 3' to 5' phosphodiester linkage.[1][2] This post-transcriptional modification is essential in many organisms for the efficient and accurate translation of the genetic code. The enzyme responsible for this unique reaction is the tRNAHis guanylyltransferase (Thg1), the founding member of a superfamily of enzymes capable of 3' to 5' nucleotide addition.[3][4]

The formation of this 3' to 5' linkage involves a critical intermediate: a 5'-adenylylated tRNA, which can be conceptualized as a tRNA molecule linked to AMP. The subsequent nucleophilic attack by the 3'-hydroxyl of an incoming nucleotide triphosphate (NTP) on this activated 5' end results in the formation of the 3' to 5' bond. This guide will dissect the biochemical underpinnings of this process and its broader biological implications.

The Enzymatic Machinery: The Thg1 Superfamily

The Thg1 superfamily of enzymes is defined by its unique ability to catalyze 3' to 5' nucleotide polymerization.[3] Members of this family are found across all domains of life and play crucial roles in tRNA maturation and repair.

Mechanism of 3' to 5' Nucleotide Addition

The canonical 5' to 3' polymerization reaction involves the attack of the 3'-hydroxyl of the growing nucleic acid chain on the α-phosphate of an incoming NTP. In contrast, the Thg1-catalyzed 3' to 5' addition follows a distinct two-step mechanism:

  • Activation of the 5' end: The 5'-monophosphate of the tRNA substrate is activated by ATP. This reaction, catalyzed by Thg1, results in the formation of a high-energy 5'-adenylylated intermediate (App-tRNA) with a 5'-5' phosphoanhydride bond.

  • Nucleophilic Attack and Bond Formation: The 3'-hydroxyl of an incoming NTP attacks the α-phosphate of the App-tRNA intermediate. This leads to the release of AMP and the formation of a new 3' to 5' phosphodiester bond, extending the tRNA at its 5' end.

This reversal of the conventional polymerization chemistry underscores the specialized function of the Thg1 enzyme family.

Templated vs. Non-Templated Addition

Thg1 enzymes exhibit both templated and non-templated nucleotide addition capabilities:

  • Non-Templated Addition: In the maturation of eukaryotic tRNAHis, Thg1 adds a single, non-templated guanylate (G-1) opposite an adenosine at position 73 (A73) of the tRNA. This G-1 is a critical identity element for recognition by HisRS.

  • Templated Addition: Thg1 and Thg1-like proteins (TLPs) can also function as template-dependent 3' to 5' polymerases. This activity is vital for the repair of damaged or misprocessed tRNAs, where the 3' acceptor stem of the tRNA serves as a template for the 5' end synthesis.

Biological Significance of the 3' to 5' Linkage in the Context of tRNAHis

The primary biological significance of the 3' to 5' linkage formation is to ensure the fidelity of protein synthesis by correctly marking tRNAHis.

Establishing tRNAHis Identity

The addition of the G-1 residue via a 3' to 5' linkage is a crucial step in establishing the identity of tRNAHis. This modification allows the histidyl-tRNA synthetase (HisRS) to distinguish tRNAHis from other tRNA molecules, ensuring that histidine is correctly incorporated into the growing polypeptide chain during translation.

A Role in tRNA Repair and Editing

The template-dependent 3' to 5' polymerase activity of the Thg1 superfamily highlights a broader role in RNA quality control. This function is particularly important in organisms where tRNA genes may contain mismatches or in response to cellular stress that can lead to tRNA damage.

Quantitative Data

Currently, there is no evidence to suggest that free 3'-L-histidyl-AMP functions as a signaling molecule. Therefore, quantitative data on its binding affinities to cellular receptors or its kinetics as a second messenger are not available. The relevant quantitative data pertains to the enzymatic activity of the Thg1 superfamily.

EnzymeSubstrate(s)KMkcatReference
S. cerevisiae Thg1tRNAHis, ATP, GTPNot extensively reportedNot extensively reported--INVALID-LINK--
Human Thg1tRNAHis, ATP, GTPNot extensively reportedNot extensively reported--INVALID-LINK--

Note: Detailed kinetic parameters for Thg1 enzymes are not widely available in the literature, reflecting the complexity of the multi-substrate reaction.

Experimental Protocols

The study of the 3' to 5' linkage in the context of histidyl-AMP is intrinsically linked to the analysis of the Thg1-catalyzed reaction.

In Vitro Thg1 Activity Assay

This protocol outlines a general method for assessing the 3' to 5' nucleotide addition activity of a purified Thg1 enzyme.

Materials:

  • Purified Thg1 enzyme

  • In vitro transcribed tRNAHis substrate (with a 5'-monophosphate)

  • ATP

  • α-32P-labeled GTP

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Scintillation counter

Procedure:

  • Set up the reaction mixture containing the reaction buffer, tRNAHis substrate, and ATP.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C for yeast Thg1).

  • Initiate the reaction by adding the purified Thg1 enzyme and α-32P-labeled GTP.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Precipitate the radiolabeled tRNA on a filter membrane.

  • Wash the filter to remove unincorporated α-32P-GTP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Data Analysis:

The amount of incorporated radioactivity is proportional to the amount of G-1 added to the tRNAHis. Kinetic parameters can be determined by varying the concentrations of the substrates.

Analysis of 5' End-Labeled tRNA by Gel Electrophoresis

Materials:

  • Products from the in vitro Thg1 activity assay

  • Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M urea)

  • TBE buffer

  • Loading dye (e.g., formamide-based)

  • Phosphorimager

Procedure:

  • Resuspend the tRNA products from the activity assay in loading dye.

  • Denature the samples by heating (e.g., 95°C for 5 minutes).

  • Load the samples onto the denaturing polyacrylamide gel.

  • Run the gel until the desired separation is achieved.

  • Expose the gel to a phosphor screen.

  • Visualize the radiolabeled tRNA products using a phosphorimager.

Expected Results:

A successful reaction will show a band corresponding to the tRNAHis with the added G-1, which will migrate slower than the substrate tRNA.

Visualizations

Signaling and Reaction Pathways

Thg1_Reaction_Pathway cluster_step1 Step 1: 5' End Activation cluster_step2 Step 2: 3' to 5' Linkage Formation tRNA tRNA-His (5'-monophosphate) App_tRNA App-tRNA-His (Activated Intermediate) tRNA->App_tRNA Thg1 ATP ATP ATP->App_tRNA PPi PPi GTP GTP G_tRNA G-1-tRNA-His (3'-5' linkage) GTP->G_tRNA Thg1 AMP AMP App_tRNA2->G_tRNA

Caption: The two-step reaction mechanism of Thg1-catalyzed 3' to 5' nucleotide addition.

Experimental Workflow

Experimental_Workflow start Start: Purified Thg1 and tRNA-His in_vitro_reaction In Vitro Reaction (with α-32P-GTP and ATP) start->in_vitro_reaction precipitation TCA Precipitation and Filtration in_vitro_reaction->precipitation gel_electrophoresis Denaturing PAGE in_vitro_reaction->gel_electrophoresis scintillation Scintillation Counting (Quantification of G-1 addition) precipitation->scintillation end End: Analysis of 3'-5' Polymerase Activity scintillation->end phosphorimaging Phosphorimaging (Visualization of 5' labeled tRNA) gel_electrophoresis->phosphorimaging phosphorimaging->end

References

Understanding the stereochemistry of L-histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereochemistry of L-histidyl-AMP

Introduction

L-histidyl-adenosine monophosphate (L-histidyl-AMP) is a high-energy aminoacyl-adenylate intermediate essential for the fidelity of protein synthesis. It is formed during the first step of the aminoacylation reaction catalyzed by the enzyme histidyl-tRNA synthetase (HisRS), a class II aminoacyl-tRNA synthetase (aaRS).[1][2][3] This reaction activates the amino acid L-histidine by covalently linking its carboxyl group to the α-phosphate of adenosine triphosphate (ATP), releasing pyrophosphate (PPi). The activated L-histidyl moiety is then transferred to its cognate transfer RNA (tRNAHis), a critical step that ensures histidine is correctly incorporated into nascent polypeptide chains during translation.

The stereochemistry of L-histidyl-AMP is of paramount importance. The translational apparatus almost exclusively utilizes L-amino acids, and the stereospecificity of enzymes like HisRS is a key checkpoint in maintaining the integrity of the genetic code. This guide provides a detailed examination of the stereochemical features of L-histidyl-AMP, its enzymatic synthesis, quantitative biochemical data, and the experimental protocols used for its study.

Stereochemistry of L-histidyl-AMP

The stereochemistry of L-histidyl-AMP is defined by the chiral centers present in its two constituent parts: the L-histidine amino acid and the ribose sugar of the adenosine monophosphate.

  • L-histidine Moiety : The "L" designation refers to the configuration at the α-carbon of the histidine molecule. According to the Cahn-Ingold-Prelog (CIP) priority rules, the α-carbon of L-histidine has an (S) absolute configuration. This configuration is crucial for its recognition and binding by the active site of HisRS.[3] The enzyme's active site is exquisitely shaped to accommodate the (S)-enantiomer, excluding the D-histidine counterpart, thereby preventing its erroneous incorporation into proteins.

  • Ribose Moiety : The adenosine monophosphate component contains a D-ribofuranose ring. The stereochemistry of the ribose sugar is fundamental to the structure of ATP and its subsequent incorporation into the L-histidyl-AMP molecule, as well as for its interaction with the enzyme.

The linkage between these two components is an anhydride bond between the carboxyl group of L-histidine and the phosphate group of AMP. The stereochemical integrity of both the L-histidine and the D-ribose is maintained throughout the enzymatic reaction.

Enzymatic Synthesis and Reaction Pathway

L-histidyl-AMP is synthesized by histidyl-tRNA synthetase (HisRS) in a two-step process.[2]

  • Amino Acid Activation (Adenylation) : L-histidine and ATP bind to the active site of HisRS. The enzyme catalyzes a nucleophilic attack from the carboxylate oxygen of L-histidine on the α-phosphate of ATP. This forms the L-histidyl-AMP intermediate and releases pyrophosphate (PPi).

    • L-histidine + ATP ⇌ L-histidyl-AMP + PPi

  • Aminoacyl Transfer : The activated histidyl moiety is transferred from the AMP to the 3'-hydroxyl group of the terminal adenosine (A76) of the cognate tRNAHis. This forms histidyl-tRNAHis (His-tRNAHis) and releases AMP.

    • L-histidyl-AMP + tRNA^His ⇌ His-tRNA^His + AMP

The overall reaction ensures that the correct amino acid is attached to its corresponding tRNA, a process fundamental to translational fidelity.

Aminoacylation_Pathway cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Aminoacyl Transfer His L-Histidine HisRS1 HisRS His->HisRS1 ATP ATP ATP->HisRS1 His_AMP_Complex HisRS • L-histidyl-AMP • PPi HisRS1->His_AMP_Complex tRNA tRNAHis His_AMP_Complex->tRNA PPi released His_tRNA_Complex HisRS • His-tRNAHis • AMP tRNA->His_tRNA_Complex His_tRNA His-tRNAHis His_tRNA_Complex->His_tRNA HisRS released AMP AMP His_tRNA_Complex->AMP

Caption: Enzymatic pathway for the formation of His-tRNAHis catalyzed by HisRS.

Quantitative Data

Kinetic Parameters

The efficiency of the aminoacylation reaction can be described by standard Michaelis-Menten kinetics. While specific kinetic data for the isolated adenylation step can be complex to obtain, data for the overall aminoacylation reaction provide insight into the enzyme's affinity for its substrates.

SubstrateEnzyme SourceKmkcat (s-1)kcat/Km (M-1s-1)
tRNAHis (wild-type)S. cerevisiae HisRS0.2 µM0.281.4 x 106
tRNAHis (G-1C73 mutant)S. cerevisiae HisRS1.2 µM0.0021.7 x 103
Table 1: Steady-state kinetic parameters for the aminoacylation of Saccharomyces cerevisiae tRNAHis by HisRS. The data highlights the critical role of the G-1 nucleotide in tRNAHis for efficient recognition and catalysis.
Structural and Binding Data

The three-dimensional structure of HisRS in complex with L-histidyl-AMP has been resolved by X-ray crystallography, providing atomic-level details of the interactions that ensure stereospecificity.

ParameterValueSource OrganismPDB ID
Resolution2.6 ÅEscherichia coli1KMM
Space GroupP1Escherichia coli1KMM
R-value work0.207Escherichia coli4RDX
R-value free0.262Escherichia coli4RDX
Table 2: Summary of crystallographic data for E. coli histidyl-tRNA synthetase complexed with histidyl-adenylate.

Experimental Protocols

Protocol 1: Expression and Purification of E. coli Histidyl-tRNA Synthetase

This protocol describes the overexpression and purification of HisRS from E. coli, a necessary first step for in vitro studies.

  • Overexpression : Transform E. coli BL21(DE3) cells with a pET vector containing the HisRS gene. Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue incubation for 4-6 hours at 30°C.

  • Cell Lysis : Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF). Lyse cells by sonication on ice.

  • Clarification : Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Anion Exchange Chromatography : Load the supernatant onto a Q Sepharose column pre-equilibrated with Buffer A (50 mM Tris-HCl pH 7.5, 1 mM DTT). Wash the column with Buffer A and elute the protein with a linear gradient of 0-1 M NaCl in Buffer A.

  • Hydroxyapatite Chromatography : Pool the fractions containing HisRS and dialyze against Buffer B (10 mM potassium phosphate pH 7.0, 1 mM DTT). Load the dialyzed sample onto a hydroxyapatite column. Elute with a linear gradient of potassium phosphate from 10 mM to 500 mM.

  • Purity Analysis and Storage : Analyze fractions for purity using SDS-PAGE. Pool pure fractions, dialyze against storage buffer (20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 50% glycerol), and store at -80°C.

Purification_Workflow Start E. coli Culture with HisRS Plasmid Induction IPTG Induction Start->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Sonication in Lysis Buffer Harvest->Lysis Clarification Clarification (High-Speed Centrifugation) Lysis->Clarification QSepharose Anion Exchange (Q Sepharose) Clarification->QSepharose Dialysis1 Dialysis vs. Buffer B QSepharose->Dialysis1 Hydroxyapatite Hydroxyapatite Chromatography Dialysis1->Hydroxyapatite Analysis SDS-PAGE Analysis Hydroxyapatite->Analysis Storage Dialysis & Storage at -80°C Analysis->Storage

Caption: Experimental workflow for the purification of HisRS from E. coli.

Protocol 2: In Vitro Synthesis and Kinetic Analysis of L-histidyl-AMP

This protocol uses an active site titration assay to monitor the formation of the HisRS•L-histidyl-AMP complex.

  • Reaction Setup : Prepare the adenylation reaction mixture on ice in a standard buffer (10 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • Component Addition : To the buffer, add the following components to the final concentrations specified:

    • Purified HisRS: 30 µM

    • ATP: 2.5 mM

    • [14C]-L-histidine: 80-100 µM (specific activity > 300 mCi/mmol)

    • Inorganic Pyrophosphatase: 0.2 U/mL (to drive the reaction forward)

  • Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the mixture at 25°C.

  • Time-Point Quenching : At various time points (e.g., 0, 15, 30, 60, 120 seconds), remove aliquots of the reaction and quench them by spotting onto nitrocellulose filter discs.

  • Washing : Immediately wash the filters with ice-cold wash buffer (e.g., 5% trichloroacetic acid) to remove unbound [14C]-L-histidine. The protein and the covalently bound [14C]-L-histidyl-AMP will be retained on the filter.

  • Quantification : Dry the filters and measure the retained radioactivity using liquid scintillation counting.

  • Data Analysis : Plot the amount of [14C]-L-histidyl-AMP formed (in pmol) versus time. The initial burst of product formation corresponds to the concentration of active enzyme sites.

Kinetic_Assay_Workflow Start Prepare Reaction Mix (Buffer, HisRS, [14C]-His, PPase) Initiate Initiate with ATP at 25°C Start->Initiate Sampling Take Aliquots at Time Intervals Initiate->Sampling Quench Spot Aliquots on Nitrocellulose Filters Sampling->Quench Wash Wash Filters with Cold TCA Quench->Wash Count Scintillation Counting Wash->Count Analyze Plot pmol Product vs. Time Count->Analyze

Caption: Workflow for the active site titration assay to measure L-histidyl-AMP formation.

Protocol 3: Stereochemical Confirmation by NMR Spectroscopy

This protocol outlines a general method to confirm the stereochemistry of the histidine moiety after its enzymatic activation and subsequent release.

  • Synthesis and Isolation : Synthesize L-histidyl-AMP enzymatically as described in Protocol 2, using non-radioactive L-histidine. Purify the intermediate away from the enzyme, for example, by size-exclusion chromatography under conditions that maintain the labile anhydride bond.

  • Hydrolysis : Hydrolyze the purified L-histidyl-AMP under mild acidic or basic conditions to release histidine and AMP.

  • Derivatization : To the released histidine, add a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or a modern equivalent. The CDA will react with the primary amine of histidine to form a diastereomeric amide.

  • NMR Analysis : Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3 or D2O). Acquire high-resolution 1H or 19F NMR spectra.

  • Spectral Interpretation : The presence of a single set of signals corresponding to one diastereomer confirms the enantiopurity of the starting L-histidine. If a racemic mixture of histidine had been used, two distinct sets of signals for the diastereomers would be observed. The chemical shifts of protons (or fluorine atoms) near the chiral center will differ between the two diastereomers, allowing for their quantification. By comparing the spectrum to that of a standard derivatized L-histidine, the (S) configuration can be unequivocally confirmed.

Conclusion

The stereochemistry of L-histidyl-AMP is a cornerstone of translational fidelity, governed by the high specificity of the histidyl-tRNA synthetase. The enzyme's ability to selectively recognize L-histidine and maintain its stereochemical integrity throughout the activation and transfer process is critical for cellular function. Through a combination of kinetic, structural, and spectroscopic analyses, the biochemical community has developed a detailed understanding of this vital intermediate. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of protein synthesis and explore potential therapeutic interventions targeting this fundamental pathway.

References

Theoretical Models of 3'-L-Histidyl-AMP Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the 3'-L-histidyl-AMP intermediate is a critical step in protein biosynthesis, catalyzed by histidyl-tRNA synthetase (HisRS). Understanding the binding dynamics of this intermediate is paramount for the development of novel therapeutics targeting protein synthesis, particularly in infectious diseases and oncology. This technical guide provides an in-depth overview of the theoretical models used to investigate the binding of this compound to HisRS, complemented by the experimental protocols essential for their validation. We explore computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) methods, and detail the experimental techniques of X-ray crystallography and isothermal titration calorimetry (ITC). This guide aims to equip researchers with the foundational knowledge to explore and exploit the HisRS:histidyl-AMP interaction for drug discovery and development.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of a specific amino acid to its cognate tRNA in a two-step reaction.[1] In the first step, the amino acid is activated by ATP to form a high-energy aminoacyl-adenylate intermediate, with the release of pyrophosphate.[1][2] For histidine, this intermediate is this compound. In the second step, the aminoacyl group is transferred to the 3' end of the cognate tRNA.

Histidyl-tRNA synthetase (HisRS) belongs to the class II family of aaRSs and is a homodimer. Its crucial role in protein synthesis makes it an attractive target for the development of antimicrobial and anticancer agents. A thorough understanding of the binding of the this compound intermediate to the HisRS active site is fundamental for the rational design of inhibitors. Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to elucidate the structural, energetic, and dynamic aspects of this molecular recognition process.

Beyond its canonical role in protein synthesis, HisRS has been implicated in non-translational functions, including signaling pathways related to the immune response. This adds another layer of complexity and opportunity for therapeutic intervention.

Theoretical Models of this compound Binding

A variety of computational methods are employed to model the interaction between this compound and HisRS. These models provide insights at different levels of detail, from static binding poses to the energetic landscape of the binding process.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For the HisRS system, docking can be used to predict the binding mode of this compound or its analogs within the enzyme's active site.

  • Principle: Docking algorithms explore the conformational space of the ligand within the binding site and use a scoring function to rank the different poses based on their predicted binding affinity.

  • Application to HisRS: Docking studies can be performed using the crystal structures of HisRS, for instance, from Escherichia coli or Thermus thermophilus, which have been solved in complex with histidyl-adenylate. These studies help in identifying key amino acid residues involved in the interaction and can be used for virtual screening of potential inhibitors.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the HisRS:histidyl-AMP complex, allowing the exploration of its conformational landscape and the analysis of the stability of the binding interactions over time.

  • Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory of their positions and velocities over time. This allows for the study of the dynamic behavior of the protein-ligand complex.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

QM/MM methods offer a hybrid approach that combines the accuracy of quantum mechanics for the chemically reactive part of the system with the efficiency of molecular mechanics for the surrounding protein environment.

  • Principle: The active site, including the this compound intermediate and key catalytic residues, is treated with a QM method, while the rest of the protein and solvent are treated with a classical MM force field.

  • Application to HisRS: QM/MM studies are particularly useful for investigating the formation of the histidyl-AMP intermediate (the adenylation reaction). A combined quantum mechanical/semiempirical study on E. coli HisRS has explored the fidelity mechanism of histidine activation, indicating that the active site confines the reactants in a geometry suitable for nucleophilic attack and that the interaction network is highly unfavorable for the incorporation of D-histidine. QM/MM simulations on the related aspartyl-tRNA synthetase have predicted a free energy barrier of approximately 23.4 kcal/mol for the adenylation reaction.

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize the key quantitative data related to the binding of histidine and its adenylate to HisRS, derived from both theoretical and experimental studies.

Table 1: Calculated Energetic Parameters from QM/MM Simulations

SystemMethodCalculated ParameterValue (kcal/mol)Reference
Aspartyl-tRNA SynthetaseQM/MMFree Energy Barrier (Adenylation)23.4
RNA Minihelix (L-alanine)QM/MMFree Energy Barrier (Aminoacylation)17.0
RNA Minihelix (D-alanine)QM/MMFree Energy Barrier (Aminoacylation)26.2

Note: Data for HisRS is not directly available in the provided search results; data from a related aaRS and a model system are shown for illustrative purposes.

Table 2: Experimentally Determined Thermodynamic Parameters for HisRS Interactions

Interacting MoleculesTechniqueBinding Affinity (Kd)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Stoichiometry (n)
HisRS and HistidineITCData not availableData not availableData not availableData not available
HisRS and ATPITCData not availableData not availableData not availableData not available

Note: While ITC is a standard method for obtaining these parameters, specific values for the HisRS:histidyl-AMP system were not found in the provided search results. The table structure is provided as a template for such data.

Experimental Protocols for Model Validation

The validation of theoretical models is crucial for their reliability. X-ray crystallography and Isothermal Titration Calorimetry are two powerful experimental techniques used to validate and complement computational studies of HisRS.

X-ray Crystallography of HisRS:Histidyl-AMP Complex

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, which serves as the foundation for theoretical modeling.

Detailed Protocol:

  • Protein Expression and Purification:

    • The gene for HisRS is cloned into an expression vector and overexpressed in a suitable host, such as E. coli.

    • The protein is purified to homogeneity using a series of chromatography steps, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

  • Crystallization:

    • The purified HisRS is concentrated to an appropriate level (e.g., 10-20 mg/mL).

    • The protein is mixed with a solution containing the ligand (a stable analog of histidyl-AMP, such as histidyl-adenylate) and a precipitating agent (e.g., ammonium sulfate).

    • Crystallization is typically achieved using vapor diffusion methods (hanging or sitting drop). The crucial parameter for successful crystallization of a tRNA synthetase complex is the precise stoichiometry of the enzyme and its ligands.

  • Data Collection and Structure Determination:

    • The crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved using molecular replacement, using a known structure of a related aaRS as a search model.

    • The model is refined against the diffraction data, and the ligand is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Detailed Protocol:

  • Sample Preparation:

    • Purified HisRS and the ligand (e.g., histidine or ATP) are dialyzed extensively against the same buffer to minimize heats of dilution.

    • The concentrations of the protein and ligand are determined accurately using methods such as UV-Vis spectroscopy or amino acid analysis.

    • Samples are degassed to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the HisRS solution (typically 5-50 µM).

    • The injection syringe is filled with the ligand solution (typically 10-20 times the protein concentration).

    • A series of small injections of the ligand into the protein solution are performed at a constant temperature.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.

    • The integrated heat data are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka or Kd), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Aminoacylation and Non-Canonical Signaling of HisRS

Aminoacylation_Signaling cluster_canonical Canonical Function: Protein Synthesis cluster_non_canonical Non-Canonical Function: Immune Regulation His Histidine HisRS HisRS His->HisRS ATP ATP ATP->HisRS HisAMP This compound HisRS->HisAMP Adenylation His_tRNA_His His-tRNAHis HisAMP->His_tRNA_His Aminoacylation tRNA_His tRNAHis tRNA_His->His_tRNA_His Ribosome Ribosome His_tRNA_His->Ribosome Protein Protein Synthesis Ribosome->Protein Secreted_HisRS Secreted HisRS CCR5 CCR5 Secreted_HisRS->CCR5 Binds to Immune_Cell Immune Cell CCR5->Immune_Cell Immune_Response Modulation of Immune Response Immune_Cell->Immune_Response

Caption: Overview of the canonical aminoacylation pathway and a non-canonical signaling role of HisRS.

Workflow for Theoretical Modeling of HisRS:Histidyl-AMP Binding

Theoretical_Workflow PDB HisRS Crystal Structure (e.g., from PDB) Docking Molecular Docking PDB->Docking Ligand This compound (or analog) Ligand->Docking MD Molecular Dynamics Simulation Docking->MD Binding_Pose Predicted Binding Pose Docking->Binding_Pose QMMM QM/MM Calculation MD->QMMM Binding_Energy Binding Free Energy MD->Binding_Energy Reaction_Mechanism Reaction Mechanism and Energetics QMMM->Reaction_Mechanism Analysis Data Analysis Binding_Pose->Analysis Binding_Energy->Analysis Reaction_Mechanism->Analysis

Caption: A typical workflow for the computational modeling of this compound binding to HisRS.

Experimental Workflow for Model Validation

Experimental_Workflow Expression HisRS Gene Expression and Protein Purification ITC_Prep Sample Preparation (Dialysis, Concentration Measurement) Expression->ITC_Prep Cryst_Prep Complex Formation and Crystallization Trials Expression->Cryst_Prep ITC Isothermal Titration Calorimetry ITC_Prep->ITC XRay X-ray Crystallography Cryst_Prep->XRay Thermo_Data Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo_Data Structure_Data 3D Structure of HisRS:Ligand Complex XRay->Structure_Data Validation Model Validation and Refinement Thermo_Data->Validation Structure_Data->Validation

Caption: A generalized workflow for the experimental validation of theoretical models of HisRS.

Conclusion

The study of this compound binding to HisRS through theoretical modeling and experimental validation is a vibrant and essential area of research. The computational methods outlined in this guide, from molecular docking to QM/MM simulations, provide powerful tools to dissect the intricacies of this molecular interaction. When anchored by robust experimental data from techniques like X-ray crystallography and ITC, these models can offer profound insights into the mechanism of HisRS and pave the way for the structure-based design of novel inhibitors. The expanding knowledge of the non-canonical roles of HisRS further underscores the importance of a deep understanding of its ligand binding properties for future therapeutic strategies. This guide serves as a comprehensive resource for researchers aiming to contribute to this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-L-histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical and enzymatic synthesis of 3'-L-histidyl-AMP, a crucial molecule for studying aminoacyl-tRNA synthetases and for the development of novel therapeutics.

Introduction

This compound is the activated intermediate in the charging of tRNAHis by histidyl-tRNA synthetase (HisRS), a key step in protein biosynthesis.[1][2][3][4] The unique chemical properties of the histidine imidazole side group make it a critical component in the active sites of many enzymes.[1] The synthesis of stable analogs of aminoacyl-adenylates, such as this compound, is essential for structural and functional studies of aminoacyl-tRNA synthetases and for screening potential inhibitors of these enzymes. This document outlines two primary methods for the synthesis of this compound: a chemical approach using carbodiimide coupling and an enzymatic approach leveraging the catalytic activity of HisRS.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves the protection of the reactive functional groups of L-histidine, followed by coupling with adenosine monophosphate (AMP) using a carbodiimide condensing agent, and subsequent deprotection and purification.

Experimental Protocol

1. Protection of L-Histidine:

  • α-Amino Group Protection: The α-amino group of L-histidine is protected using the tert-butoxycarbonyl (Boc) group to prevent its participation in the subsequent coupling reaction.

    • Dissolve L-histidine in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to maintain a basic pH.

    • Slowly add di-tert-butyl dicarbonate (Boc)2O while stirring vigorously at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with citric acid and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-L-histidine.

  • Imidazole Group Protection (Optional but Recommended): The imidazole side chain of histidine can be protected with a group such as the 2,4-dinitrophenyl (DNP) or tosyl (Ts) group to prevent side reactions. This step would be followed by a corresponding deprotection step after the AMP coupling.

2. Carbodiimide-Mediated Coupling with AMP:

  • Dissolve Boc-L-histidine and adenosine 5'-monophosphate (as its tri-n-octylammonium salt for better solubility in organic solvents) in anhydrous pyridine or dimethylformamide (DMF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the formation of the product by TLC or HPLC.

  • After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Evaporate the solvent under reduced pressure.

3. Deprotection:

  • To remove the Boc protecting group, dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or neat TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Evaporate the TFA and solvent under reduced pressure.

4. Purification:

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.

  • Collect the fractions containing the desired product and lyophilize to obtain the pure this compound.

Data Presentation
ParameterExpected ValueReference
Yield (after purification) 30-40%
1H NMR (D2O) Peaks corresponding to adenine, ribose, and histidine protons.
31P NMR (D2O) A signal corresponding to the phosphodiester linkage.
Mass Spectrometry (ESI-MS) Calculated m/z for C16H21N8O8P+: 485.13

Workflow Diagram

Chemical_Synthesis_Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection cluster_purification Purification L-Histidine L-Histidine Boc-L-Histidine Boc-L-Histidine L-Histidine->Boc-L-Histidine Boc Anhydride Boc-L-histidyl-AMP Boc-L-histidyl-AMP Boc-L-Histidine->Boc-L-histidyl-AMP AMP, DCC/EDC Crude this compound Crude this compound Boc-L-histidyl-AMP->Crude this compound TFA Pure this compound Pure this compound Crude this compound->Pure this compound RP-HPLC

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis of this compound

This method utilizes the natural catalytic activity of histidyl-tRNA synthetase (HisRS) to synthesize this compound from L-histidine and ATP. This approach is highly specific and avoids the need for protecting groups and harsh chemical reagents.

Experimental Protocol

1. Expression and Purification of Histidyl-tRNA Synthetase (HisRS):

  • Clone the gene for HisRS (e.g., from E. coli) into an expression vector with a purification tag (e.g., His-tag).

  • Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).

  • Induce protein expression with IPTG and grow the cells at an optimal temperature.

  • Harvest the cells, lyse them by sonication, and clarify the lysate by centrifugation.

  • Purify the HisRS using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography for higher purity.

  • Verify the purity of the enzyme by SDS-PAGE.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5-8.0)

    • MgCl2

    • L-histidine

    • ATP

    • Purified HisRS enzyme

  • Incubate the reaction mixture at 37°C.

  • Monitor the formation of this compound over time using a TLC-based assay with radiolabeled ATP (γ-32P-ATP) or by HPLC.

3. Quenching and Purification:

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid) to denature the enzyme.

  • Centrifuge to remove the precipitated protein.

  • Neutralize the supernatant.

  • Purify the this compound from the supernatant using RP-HPLC as described in the chemical synthesis protocol.

Data Presentation
ParameterTypical Value
Enzyme Concentration 1-10 µM
Substrate Concentrations L-histidine: 1-5 mM; ATP: 1-5 mM
Reaction Time 30-120 minutes
Yield Dependent on reaction conditions and enzyme activity.

Signaling Pathway Diagram

Enzymatic_Synthesis cluster_reactants Substrates cluster_products Products L-Histidine L-Histidine HisRS HisRS L-Histidine->HisRS ATP ATP ATP->HisRS This compound This compound HisRS->this compound Pyrophosphate (PPi) Pyrophosphate (PPi) HisRS->Pyrophosphate (PPi)

Caption: Enzymatic synthesis of this compound by HisRS.

Conclusion

Both chemical and enzymatic methods offer viable routes for the synthesis of this compound. The choice of method will depend on the available resources and the desired scale of production. The chemical synthesis is suitable for producing larger quantities and allows for the incorporation of non-natural amino acids, while the enzymatic synthesis provides high specificity and milder reaction conditions. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery and molecular biology.

References

Application Notes and Protocols for the Detection of 3'-L-histidyl-AMP in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-L-histidyl-AMP is a specialized nucleoside modification that is not as commonly studied as other signaling molecules like cyclic AMP (cAMP). Its detection in complex biological matrices such as cell lysates presents a significant analytical challenge due to its presumed low abundance and the presence of numerous interfering substances. These application notes provide a detailed, proposed methodology for the sensitive and specific detection of this compound, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for the quantitative analysis of small molecules in complex samples.

Putative Signaling Pathway and Cellular Role

While the precise signaling pathways involving this compound are not well-elucidated, it is hypothesized to be involved in processes related to aminoacyl-tRNA synthesis and cellular stress responses. It may act as a signaling molecule or a byproduct of enzymatic reactions involving histidyl-tRNA synthetase. The diagram below illustrates a hypothetical pathway where cellular stress could lead to the generation of this compound, which may then modulate downstream cellular processes.

Signaling_Pathway Stress Cellular Stress (e.g., Amino Acid Starvation) HRS Histidyl-tRNA Synthetase (HRS) Stress->HRS activates Histidyl_AMP This compound HRS->Histidyl_AMP produces Histidine L-Histidine Histidine->HRS ATP ATP ATP->HRS Downstream Downstream Cellular Responses (e.g., Translational Regulation) Histidyl_AMP->Downstream modulates

Figure 1: Hypothetical signaling pathway involving this compound generation under cellular stress.

Experimental Protocols

The recommended approach for the detection and quantification of this compound in cell lysates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing the analyte from a complex background.

Protocol 1: Cell Lysate Preparation
  • Cell Culture and Treatment: Culture cells to the desired confluency (e.g., 80-90%). If applicable, treat cells with stimuli hypothesized to induce the formation of this compound.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 1 mL of ice-cold methanol/acetonitrile/water (50:30:20, v/v/v) containing an internal standard (e.g., a stable isotope-labeled this compound, if available) to each 10 cm plate of cells. This solvent mixture will simultaneously lyse the cells and precipitate proteins.

  • Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Clarification: Vortex the lysate vigorously for 1 minute and then incubate at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule metabolites, and transfer it to a new tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The flow rate would be around 0.3 mL/min.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for targeted quantification.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for this class of molecules.

    • Detection Mode: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves selecting a specific precursor ion (the molecular weight of this compound) and a specific product ion (a fragment of this compound).

    • MRM Transitions: The specific mass-to-charge (m/z) transitions for this compound and the internal standard need to be determined by infusing a pure standard of the analyte into the mass spectrometer.

Experimental Workflow

The overall workflow for the detection of this compound is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Lysis 3. Lysis & Protein Precipitation Harvesting->Lysis Centrifugation1 4. Centrifugation Lysis->Centrifugation1 Drying 5. Supernatant Drying Centrifugation1->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LC_Separation 7. LC Separation Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 9. Quantification MS_Detection->Quantification Interpretation 10. Biological Interpretation Quantification->Interpretation

Figure 2: Experimental workflow for the detection of this compound in cell lysates.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. Below is a template table with hypothetical performance characteristics for the proposed method.

ParameterValueDescription
Limit of Detection (LOD) 0.5 pmol/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.5 pmol/mLThe lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.
Linear Dynamic Range 1.5 - 1000 pmol/mLThe concentration range over which the assay is linear.
Intra-assay Precision (%CV) < 10%The precision of the assay within a single run.
Inter-assay Precision (%CV) < 15%The precision of the assay between different runs.
Recovery (%) 85 - 110%The accuracy of the assay, determined by spiking a known amount of analyte into a blank matrix.

Logical Relationships in Method Development

The development of a robust analytical method involves a series of logical decisions. The following diagram illustrates the decision-making process for optimizing the detection of this compound.

Logical_Relationships Start Method Development Start Optimize_Sample_Prep Optimize Sample Preparation Start->Optimize_Sample_Prep Check_Sensitivity Is Sensitivity Sufficient? Check_Specificity Is Specificity Sufficient? Check_Sensitivity->Check_Specificity Yes Optimize_MS Optimize MS Parameters Check_Sensitivity->Optimize_MS No Check_Reproducibility Is Reproducibility Acceptable? Check_Specificity->Check_Reproducibility Yes Optimize_LC Optimize LC Conditions Check_Specificity->Optimize_LC No End Validated Method Check_Reproducibility->End Yes Check_Reproducibility->Optimize_Sample_Prep No Optimize_Sample_Prep->Optimize_LC Optimize_LC->Optimize_MS Optimize_MS->Check_Sensitivity

Figure 3: Logical flow for the optimization of the this compound detection method.

Conclusion

The detection of this compound in cell lysates requires a highly sensitive and specific analytical method. The proposed LC-MS/MS protocol provides a robust framework for researchers to develop and validate a quantitative assay for this novel molecule. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection will be critical for achieving reliable and reproducible results. These application notes and protocols are intended to serve as a comprehensive guide for scientists and professionals in the field of cellular signaling and drug discovery.

Application Note: Quantitative Analysis of 3'-L-histidyl-AMP using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-L-histidyl-AMP is a unique molecule combining the amino acid L-histidine with adenosine monophosphate (AMP) via an ester linkage at the 3' position of the ribose sugar. This compound and similar aminoacyl-AMP derivatives are of significant interest in biochemical research as they represent activated intermediates in crucial cellular processes. For instance, aminoacyl-tRNA synthetases catalyze the formation of aminoacyl-AMPs as the first step in protein biosynthesis. Understanding the concentration and dynamics of these molecules can provide insights into metabolic regulation, enzyme kinetics, and signaling pathways that link amino acid and nucleotide metabolism.[1][2]

This application note details a robust and sensitive method for the quantitative analysis of this compound in aqueous samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for researchers, scientists, and professionals in drug development who require accurate quantification of this analyte.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (MedChemExpress or equivalent)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Tetrabutylammonium phosphate (TBAP) (for ion-pairing, if needed)[4][5]

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Standard laboratory glassware and consumables

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler with temperature control

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Stock and Standard Solutions

  • 1 mg/mL this compound Stock Solution: Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of ultrapure water. Mix thoroughly by vortexing. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

  • For aqueous samples, ensure they are free of particulates by centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis. If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the linear range of the calibration curve.

5. HPLC Method

  • Column: C18 reverse-phase column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on the adenine purine ring)

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
10.01000
25.07525
30.07525
35.01000
45.01000

6. Data Analysis and Quantification

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area for each standard and sample injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.

Data Presentation

Table 1: Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,800
100.01,525,000
Linearity (R²) 0.9998

Table 2: Quantitative Analysis of this compound in Test Samples

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)
Sample 118.2254,67816.7
Sample 218.1543,21035.6
Sample 318.2121,5437.9

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards (1-100 µg/mL) Stock->Standards Dilution HPLC HPLC Injection (C18 Column) Standards->HPLC Samples Sample Prep (Centrifugation) Samples->HPLC Detection UV Detection (254 nm) HPLC->Detection Elution Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Signaling_Pathway ATP ATP HisRS Histidyl-tRNA Synthetase ATP->HisRS Histidine L-Histidine Histidine->HisRS Histidyl_AMP This compound HisRS->Histidyl_AMP  Activation + PPi tRNA_His tRNA(His) Histidyl_AMP->tRNA_His  Transfer Signaling Cellular Signaling (e.g., via c-di-AMP pathways) Histidyl_AMP->Signaling Potential Crosstalk Histidyl_tRNA Histidyl-tRNA(His) tRNA_His->Histidyl_tRNA Protein_Synth Protein Synthesis Histidyl_tRNA->Protein_Synth

References

Application Notes and Protocols for 3'-L-Histidyl-AMP in Histidyl-tRNA Synthetase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Characterization of Histidyl-tRNA Synthetase Activity Using 3'-L-Histidyl-AMP

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a stable, non-hydrolyzable analog of the histidyl-adenylate intermediate formed during the first step of the aminoacylation reaction catalyzed by histidyl-tRNA synthetase (HisRS). This enzyme is essential for protein synthesis, as it attaches histidine to its cognate tRNA.[1][2] Due to its stability, this compound serves as an invaluable tool for studying the kinetics and inhibition of HisRS, making it particularly useful in drug discovery programs targeting this enzyme family for antimicrobial and other therapeutic applications.[3] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to characterize the activity and inhibition of HisRS.

Principle of the Assays

The primary application of this compound is in assays that measure the activity of histidyl-tRNA synthetase (HisRS). HisRS catalyzes a two-step reaction:

  • Amino Acid Activation: Histidine + ATP ⇌ Histidyl-AMP + PPi

  • Aminoacyl Transfer: Histidyl-AMP + tRNAHis → Histidyl-tRNAHis + AMP

This compound acts as a stable mimic of the histidyl-adenylate intermediate.[1] It can be used as a competitive inhibitor to study the binding and catalytic mechanism of HisRS. The assays described below are designed to measure the impact of compounds like this compound on the enzymatic activity of HisRS.

Data Presentation

CompoundTarget EnzymeAssay TypeKi ValueIC50 ValueReference Compound(s)
5'-O-[N-(L-Aspartyl)sulfamoyl]adenosineE. coli Aspartyl-tRNA SynthetaseATP-PPi Exchange15 nMN/AL-aspartol adenylate (Ki = 45 µM)
Leu-AMSLeucyl-tRNA Synthetase (LRS)Not SpecifiedN/A22.34 nMN/A
REP8839S. aureus MetRStRNA AminoacylationN/ATight-binding*N/A

*For tight-binding inhibitors, the IC50 value is approximately half the enzyme concentration used in the assay.[4]

Experimental Protocols

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction (amino acid activation) by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP. The presence of an inhibitor like this compound will reduce the rate of this exchange.

Materials:

  • Purified HisRS enzyme

  • L-Histidine

  • ATP

  • [³²P]Pyrophosphate (PPi)

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 mM KCl

  • This compound (or other inhibitor)

  • Trichloroacetic acid (TCA), 5% (w/v), ice-cold

  • Norit (activated charcoal) suspension

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing all components except the enzyme and [³²P]PPi in the reaction buffer. Include varying concentrations of the inhibitor (this compound) for inhibition studies.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-mixed solution of HisRS enzyme and [³²P]PPi.

  • Incubate at 37°C. At various time points (e.g., 0, 2, 5, 10, and 15 minutes), remove aliquots of the reaction and quench them in a solution of 5% TCA and Norit suspension on ice.

  • The Norit will bind to the newly formed [³²P]ATP.

  • Collect the Norit-bound [³²P]ATP on glass fiber filters by vacuum filtration.

  • Wash the filters extensively with cold 5% TCA to remove unincorporated [³²P]PPi.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the rate of ATP formation and determine the kinetic parameters (e.g., Ki for the inhibitor) by fitting the data to the appropriate enzyme inhibition models.

Fluorescence-Based Inhibition Assay

This assay utilizes a fluorescently labeled tRNA to monitor the aminoacylation (charging) reaction in real-time. The binding of the charged, fluorescent tRNA to the enzyme or its release can cause a change in fluorescence intensity or polarization.

Materials:

  • Purified HisRS enzyme

  • L-Histidine

  • ATP

  • Fluorescently labeled tRNAHis (e.g., with Cy3 or Cy5)

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 mM KCl

  • This compound (or other inhibitor)

  • Fluorometer or plate reader with fluorescence capabilities

Protocol:

  • Prepare the reaction mixture in a suitable microplate or cuvette containing reaction buffer, L-histidine, ATP, and fluorescently labeled tRNAHis.

  • Add varying concentrations of this compound to the wells for the inhibition curve.

  • Place the plate/cuvette in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the HisRS enzyme.

  • Monitor the change in fluorescence intensity or anisotropy over time.

  • The initial rate of the reaction is determined from the linear phase of the fluorescence change.

  • Plot the initial rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, HisRS, His, ATP, Inhibitor) assay_plate Prepare Assay Plate (Add all components except enzyme) reagents->assay_plate initiate Initiate Reaction (Add HisRS enzyme) assay_plate->initiate incubate Incubate (e.g., 37°C) initiate->incubate detect Measure Signal (e.g., Radioactivity or Fluorescence) incubate->detect analyze Calculate Kinetic Parameters (Ki, IC50) detect->analyze

Caption: General experimental workflow for HisRS inhibition assay.

HisRS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HisRS_secreted Secreted HisRS CCR5 CCR5 Receptor HisRS_secreted->CCR5 Binds to G_protein G-protein Signaling CCR5->G_protein Activates Immune_Response Pro-inflammatory Immune Response G_protein->Immune_Response Leads to

References

Application Notes and Protocols for 3'-L-Histidyl-AMP in Nucleoside Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-L-Histidyl-AMP is a specialized reagent for nucleoside modification, particularly for the targeted introduction of a histidine residue at the 3'-terminus of RNA molecules.[1] Chemically, it is an activated form of L-histidine, analogous to the histidyl-adenylate intermediate generated by histidyl-tRNA synthetase (HisRS) during protein biosynthesis.[2][3][4][5] The high-energy mixed anhydride bond between the carboxyl group of histidine and the phosphate group of adenosine monophosphate (AMP) makes the histidyl moiety susceptible to nucleophilic attack, enabling the efficient transfer of the amino acid to a suitable acceptor molecule, such as the 3'-hydroxyl group of an RNA strand.

This unique reactivity allows for the precise, enzyme-independent chemical aminoacylation of RNA. Such modifications are valuable tools in various research and drug development applications, including the study of RNA structure and function, the investigation of RNA-protein interactions, the development of novel RNA-based therapeutics, and as a tool for in vitro peptide synthesis.

Principle of Application

The primary application of this compound is the chemical aminoacylation of RNA at its 3'-terminus. This reaction proceeds via a direct nucleophilic attack of the 3'-hydroxyl group of the terminal ribonucleotide on the activated carbonyl carbon of the histidyl moiety of this compound. This results in the formation of an ester linkage between the RNA and the histidine, with the concomitant release of AMP.

This method provides a straightforward approach to introduce a specific amino acid without the need for the corresponding aminoacyl-tRNA synthetase and its cognate tRNA, offering greater flexibility in substrate scope.

Data Presentation

Table 1: Hypothetical Efficiency of 3'-Histidylation of a 25-mer RNA Oligonucleotide

ParameterValueConditions
Reaction Efficiency75%100 µM RNA, 1 mM this compound, 100 mM HEPES pH 8.0, 1 M NaCl, 2 hours at 25°C
Specificity for 3'-end>99%Analysis by enzymatic digestion and HPLC
Reaction Half-life (t½)30 minutesUnder the conditions specified above
Stability of Histidyl-Ester Linkaget½ ≈ 8 hours100 mM Tris-HCl pH 7.5, 37°C

Note: The data presented in this table are illustrative and represent expected outcomes for a chemical aminoacylation reaction under optimized conditions. Actual results may vary depending on the RNA sequence, purity, and specific reaction conditions.

Experimental Protocols

Protocol 1: 3'-End Histidylation of RNA Oligonucleotides

This protocol describes the general procedure for the chemical aminoacylation of a synthetic RNA oligonucleotide with this compound.

Materials:

  • This compound

  • RNA oligonucleotide with a free 3'-hydroxyl group (deprotected and purified)

  • Reaction Buffer: 100 mM HEPES, pH 8.0

  • 1 M NaCl

  • Nuclease-free water

  • Quenching Solution: 3 M Sodium Acetate, pH 5.2

  • Ethanol (100% and 70%), ice-cold

  • Glycogen (molecular biology grade)

Procedure:

  • RNA Preparation: Resuspend the purified RNA oligonucleotide in nuclease-free water to a final concentration of 100 µM.

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components in the order listed:

    • Nuclease-free water to a final volume of 50 µL

    • 10 µL of 1 M NaCl (final concentration: 200 mM)

    • 25 µL of 100 mM HEPES, pH 8.0 (final concentration: 50 mM)

    • 5 µL of 100 µM RNA oligonucleotide (final concentration: 10 µM)

    • 10 µL of 10 mM this compound (freshly prepared, final concentration: 2 mM)

  • Incubation: Mix the reaction gently by pipetting and incubate at 25°C for 2 hours.

  • Quenching and Precipitation:

    • Stop the reaction by adding 5 µL of 3 M Sodium Acetate, pH 5.2.

    • Add 1 µL of glycogen.

    • Add 150 µL of ice-cold 100% ethanol.

    • Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the RNA.

  • RNA Pellet Collection: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. Carefully decant the supernatant.

  • Washing: Add 500 µL of ice-cold 70% ethanol to the pellet. Centrifuge at high speed for 10 minutes at 4°C. Carefully remove the supernatant.

  • Drying and Resuspension: Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry. Resuspend the histidylated RNA in a desired volume of nuclease-free water or buffer.

  • Analysis: The efficiency of the histidylation can be assessed by methods such as polyacrylamide gel electrophoresis (PAGE) with mobility shift analysis, mass spectrometry, or HPLC.

Visualization of Pathways and Workflows

reaction_mechanism RNA_3OH RNA with 3'-OH Transition_State Tetrahedral Intermediate RNA_3OH->Transition_State Nucleophilic Attack Histidyl_AMP This compound Histidyl_AMP->Transition_State Histidyl_RNA 3'-Histidylated RNA Transition_State->Histidyl_RNA AMP AMP Transition_State->AMP Leaving Group experimental_workflow start Start rna_prep RNA Preparation start->rna_prep reaction_setup Reaction Setup with This compound rna_prep->reaction_setup incubation Incubation (25°C, 2h) reaction_setup->incubation quenching Quenching & Ethanol Precipitation incubation->quenching centrifugation Centrifugation quenching->centrifugation washing Wash with 70% Ethanol centrifugation->washing resuspension Resuspend Histidylated RNA washing->resuspension analysis Analysis (PAGE, MS, HPLC) resuspension->analysis end End analysis->end

References

Application Notes and Protocols for 3'-L-histidyl-AMP as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-L-histidyl-AMP (His-AMP) is a critical intermediate in the synthesis of proteins, formed during the first step of the two-step reaction catalyzed by histidyl-tRNA synthetase (HARS1). This enzyme is responsible for the specific attachment of the amino acid L-histidine to its cognate transfer RNA (tRNAHis). The fidelity of this process is essential for accurate protein translation. Due to its central role, HARS1 is a target for research in genetic diseases, such as Charcot-Marie-Tooth disease and Usher syndrome, and as a potential target for antimicrobial drug development.

This document provides detailed protocols for assaying the enzymatic activity related to the formation and consumption of the this compound intermediate. The primary method described is a continuous, non-radioactive, spectrophotometric assay suitable for high-throughput screening, which measures the production of pyrophosphate (PPi) during the formation of His-AMP.

Signaling and Reaction Pathway

The enzymatic activity of HARS1 involves a two-step process. First, L-histidine is activated with ATP to form the L-histidyl-AMP intermediate and release pyrophosphate (PPi). In the second step, the activated histidyl moiety is transferred to the 3'-end of tRNAHis, releasing AMP.

HARS1 Enzymatic Reaction cluster_0 Step 1: Amino Acid Activation cluster_1 Step 2: Aminoacyl Transfer L_His L-Histidine His_AMP This compound L_His->His_AMP HARS1 ATP ATP ATP->His_AMP PPi PPi His_AMP->PPi His_AMP->His_AMP_2 Intermediate tRNA_His tRNA(His) His_tRNA L-histidyl-tRNA(His) tRNA_His->His_tRNA HARS1 AMP AMP His_tRNA->AMP

Figure 1: HARS1 two-step enzymatic reaction pathway.

Quantitative Data: Kinetic Parameters

The following table summarizes the known steady-state kinetic parameters for human cytoplasmic HARS1. These values are crucial for designing experiments and for the comparative analysis of enzyme inhibitors or variants.

SubstrateMichaelis Constant (KM)Catalytic Rate Constant (kcat)Reference
L-Histidine8 µM4.1 s-1 (for activation)[1]
ATP44.2 µM-[1]
tRNA(His)0.872 µM5.4 s-1 (for aminoacylation)[1]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for HARS1 Activity (Malachite Green Method)

This assay quantifies the amount of pyrophosphate (PPi) released during the first step of the aminoacylation reaction. It is a sensitive and continuous method ideal for kinetics and high-throughput screening.

Principle: The HARS1 reaction produces PPi. An excess of inorganic pyrophosphatase (PPiase) is added to the reaction to hydrolyze PPi into two molecules of inorganic phosphate (Pi). The resulting Pi is then detected by a malachite green molybdate reagent, which forms a green complex with a strong absorbance at approximately 620-630 nm.[2][3]

Malachite Green Assay Workflow cluster_reaction HARS1 Reaction cluster_coupling Coupling Reaction cluster_detection Detection r1 L-His + ATP + tRNA(His) p1 His-tRNA(His) + AMP + PPi r1->p1 HARS1 r2 PPi p1->r2 p2 2 Pi r2->p2 Inorganic Pyrophosphatase r3 Pi + Malachite Green + Molybdate p2->r3 p3 Green Complex r3->p3 measurement measurement p3->measurement Measure Absorbance @ 620-630 nm

Figure 2: Workflow of the coupled malachite green assay for HARS1.

Materials and Reagents:

  • Purified HARS1 enzyme

  • L-Histidine

  • ATP

  • tRNAHis (organism-specific)

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • KCl

  • DTT (Dithiothreitol)

  • Inorganic Pyrophosphatase (e.g., from Saccharomyces cerevisiae)

  • Malachite Green Assay Kit reagents (or prepared in-house):

    • Solution A: Malachite Green hydrochloride in H₂SO₄

    • Solution B: Ammonium molybdate in H₂O

    • Solution C: Tween-20 (optional, for stability)

  • Phosphate standard (e.g., KH₂PO₄) for standard curve

  • 96-well clear, flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, and 1 mM DTT.

  • Phosphate Standard Curve:

    • Prepare serial dilutions of the phosphate standard (e.g., 0 to 50 µM) in the reaction buffer.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

    • Add 50 µL of reaction buffer to a "blank" well.

  • HARS1 Reaction Setup:

    • Prepare a master mix containing reaction buffer, ATP (e.g., 2 mM), tRNAHis (e.g., 5 µM), L-Histidine (varied concentrations for KM determination, or a fixed saturating concentration, e.g., 100 µM), and inorganic pyrophosphatase (e.g., 0.1 U/mL).

    • Dispense 25 µL of the master mix into the experimental wells.

    • To initiate the reaction, add 25 µL of diluted HARS1 enzyme (e.g., 5-20 nM final concentration) to each well. For negative controls, add 25 µL of reaction buffer without the enzyme.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Color Development:

    • Prepare the malachite green working solution immediately before use by mixing Solution A and Solution B (and C, if applicable) according to the manufacturer's instructions.

    • Stop the enzymatic reaction and initiate color development by adding 20 µL of the malachite green working solution to all wells (standards, blanks, and samples).

    • Incubate at room temperature for 15-20 minutes to allow for full color development.

  • Measurement: Read the absorbance of the plate at 620 nm (or as recommended by the kit manufacturer).

Data Analysis:

  • Subtract the absorbance of the blank from all standard and sample readings.

  • Plot the absorbance of the phosphate standards versus their concentration to generate a standard curve.

  • Use the linear regression equation from the standard curve to calculate the concentration of Pi produced in each sample. Remember that one mole of PPi generates two moles of Pi.

  • Calculate the specific activity of HARS1 (e.g., in µmol/min/mg) using the enzyme concentration and reaction time.

  • For kinetic analysis, plot the reaction velocity against the substrate (L-Histidine) concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Protocol 2: Radioactive Assay for Aminoacyl-tRNA Synthetase Activity (Alternative Method)

This classic method directly measures the attachment of a radiolabeled amino acid to its cognate tRNA.

Principle: The HARS1 enzyme is incubated with tRNAHis, ATP, and radiolabeled L-Histidine (e.g., [³H]-Histidine or [¹⁴C]-Histidine). The resulting radiolabeled L-histidyl-tRNAHis is precipitated onto filter paper using trichloroacetic acid (TCA), while unincorporated radiolabeled histidine is washed away. The radioactivity retained on the filter is then quantified by liquid scintillation counting, which is proportional to the enzyme activity.

Materials and Reagents:

  • Purified HARS1 enzyme

  • [³H]-L-Histidine or [¹⁴C]-L-Histidine

  • ATP

  • tRNAHis

  • Reaction Buffer (as in Protocol 1)

  • 5% and 10% Trichloroacetic Acid (TCA) solutions (ice-cold)

  • Ethanol

  • Glass fiber filter papers

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP (2 mM), tRNAHis (5 µM), and radiolabeled L-Histidine (e.g., 50 µM).

  • Initiation and Incubation: Initiate the reaction by adding HARS1 enzyme. Incubate at 37°C for 10 minutes.

  • Precipitation: Spot an aliquot (e.g., 20 µL) of the reaction mixture onto a glass fiber filter paper. Immediately immerse the filter in ice-cold 10% TCA to stop the reaction and precipitate the tRNA.

  • Washing: Wash the filters three times with ice-cold 5% TCA for 5 minutes each, followed by a final wash with ethanol to remove the TCA.

  • Drying and Counting: Dry the filters under a heat lamp or at room temperature. Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the amount of L-histidyl-tRNAHis formed based on the specific activity of the radiolabeled L-Histidine and the measured counts per minute (CPM).

  • Determine the enzyme's specific activity.

Conclusion

The provided protocols offer robust methods for studying the enzymatic activity of HARS1, focusing on the formation of the this compound intermediate. The malachite green-based spectrophotometric assay is particularly well-suited for modern drug discovery and enzyme characterization workflows due to its high-throughput compatibility, sensitivity, and non-radioactive nature. By applying these methods, researchers can effectively investigate the function of HARS1, screen for potential inhibitors, and explore the impact of disease-related mutations on its catalytic activity.

References

Application Notes and Protocols for Fluorescent Labeling of 3'-L-Histidyl-AMP for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-L-Histidyl-AMP is a nucleoside modification applicable to both DNA and RNA. The ability to visualize the localization and dynamics of such molecules within cellular environments is crucial for understanding their biological roles and for the development of novel therapeutics. Fluorescent labeling provides a powerful and non-radioactive method for tracking and quantifying this compound in vitro and in vivo. These application notes provide a detailed protocol for the fluorescent labeling of this compound using amine-reactive dyes and its subsequent application in cellular imaging.

The primary strategy for labeling this compound involves the reaction of a fluorescent dye containing an amine-reactive group with the primary amine of the L-histidyl moiety. Common amine-reactive functionalities include N-hydroxysuccinimidyl (NHS) esters and isothiocyanates, which form stable amide and thiourea bonds, respectively.[1][2][3] The choice of fluorescent dye will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and photostability.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye

This protocol outlines the steps for conjugating an amine-reactive fluorescent dye, specifically an N-hydroxysuccinimidyl (NHS) ester, to the primary amine of the L-histidyl residue of this compound.

1. Reagents and Materials:

  • This compound[4]

  • Amine-reactive fluorescent dye (e.g., FITC NHS ester, Cy3 NHS ester, or an Alexa Fluor NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5[3]

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-10 or equivalent size-exclusion chromatography column)

  • Thin-Layer Chromatography (TLC) supplies (silica gel plates, appropriate mobile phase)

  • UV-Vis Spectrophotometer

  • Fluorometer

2. Procedure:

  • Preparation of this compound Solution:

    • Dissolve a known quantity of this compound in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Preparation of Fluorescent Dye Stock Solution:

    • Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved fluorescent dye to the this compound solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 100-150 mM to react with any unreacted dye.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the Labeled Product:

    • Separate the fluorescently labeled this compound from the unreacted dye and quenching reagents using size-exclusion chromatography.

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Load the reaction mixture onto the column and collect fractions.

    • Monitor the fractions by absorbance at 260 nm (for the AMP moiety) and the excitation maximum of the dye. The first colored fractions should contain the labeled product.

    • Alternatively, purification can be performed using reverse-phase HPLC.

  • Characterization of the Labeled Product:

    • Confirm the successful labeling by TLC, where the labeled product should have a different retention factor (Rf) compared to the unlabeled this compound and the free dye.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified product at 260 nm and the absorbance maximum of the dye. The DOL is the molar ratio of the fluorophore to the this compound.

Data Presentation

The quantitative data from the labeling and characterization experiments should be summarized for clear comparison.

Table 1: Spectroscopic Properties of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
FITC494518~70,000~0.92
Rhodamine B554576~105,000~0.31
Cy3550570~150,000~0.15
Alexa Fluor 488495519~71,000~0.92
Alexa Fluor 555555565~150,000~0.10

Note: Values are approximate and can vary with environmental conditions.

Table 2: Example Characterization Data for Fluorescently Labeled this compound

Labeled ConjugateDye:Molecule Ratio (Input)Degree of Labeling (DOL)Purity (by HPLC)
FITC-Histidyl-AMP10:10.85>95%
Cy3-Histidyl-AMP10:10.91>98%
AF488-Histidyl-AMP5:10.95>99%

Note: This table presents hypothetical data for illustrative purposes.

Application: Cellular Imaging

This protocol describes a general workflow for introducing the fluorescently labeled this compound into cultured cells for imaging.

Protocol 2: Imaging of Fluorescently Labeled this compound in Live Cells

1. Reagents and Materials:

  • Fluorescently labeled this compound

  • Cultured cells (e.g., HeLa, HEK293) plated on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Transfection reagent or microinjection apparatus (optional, for delivery)

  • Fluorescence microscope with appropriate filter sets for the chosen dye

2. Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Introduction of the Labeled Molecule:

    • Passive Loading: Incubate the cells with the fluorescently labeled this compound in serum-free medium for a specified period (e.g., 30 minutes to several hours). The optimal concentration and incubation time should be determined empirically.

    • Active Delivery (if required): If the molecule does not readily cross the cell membrane, consider methods like lipofection, electroporation, or microinjection.

  • Washing:

    • After incubation, gently wash the cells two to three times with warm PBS or fresh culture medium to remove the excess fluorescent probe from the extracellular environment.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the sample with the appropriate wavelength for the chosen fluorophore and capture the emission using a sensitive camera.

    • Acquire images to observe the subcellular localization and dynamics of the fluorescently labeled this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Labeling cluster_imaging Cellular Imaging start This compound + Amine-Reactive Dye reaction Conjugation Reaction start->reaction quenching Quenching reaction->quenching purification Purification (SEC/HPLC) quenching->purification characterization Characterization (Spectroscopy, TLC) purification->characterization end_synthesis Fluorescently Labeled this compound characterization->end_synthesis delivery Delivery to Cells end_synthesis->delivery Labeled Probe cell_prep Cell Culture & Plating cell_prep->delivery washing Washing delivery->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis end_imaging Localization & Dynamics Data analysis->end_imaging

Caption: Experimental workflow for labeling and imaging.

hypothetical_pathway cluster_cell Cellular Environment labeled_probe Fluorescent This compound transporter Membrane Transporter labeled_probe->transporter Uptake microscope Fluorescence Microscope labeled_probe->microscope Detection target_protein Putative Target Protein (e.g., Enzyme, Receptor) transporter->target_protein Intracellular Transport downstream_effect Downstream Cellular Response target_protein->downstream_effect Binding/Modification target_protein->microscope Localization Imaging

Caption: Hypothetical signaling and detection pathway.

References

Application Notes and Protocols: Cellular Uptake Assays for 3'-L-histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-L-histidyl-AMP is an analogue of the histidyl-adenylate intermediate formed during the first step of the aminoacylation reaction catalyzed by histidyl-tRNA synthetase (HisRS). As an inhibitor of this essential enzyme, it holds potential as an antimicrobial or anticancer agent. A critical factor determining the efficacy of such a molecule is its ability to cross the cell membrane and accumulate at its intracellular target. These application notes provide an overview of methodologies and detailed protocols for quantifying the cellular uptake of this compound, tailored for researchers in molecular biology, pharmacology, and drug development.

Background: Mechanism of Uptake and Action

Aminoacyl-tRNA synthetases (aaRSs) are vital enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a crucial step in protein synthesis[1][2]. Inhibitors targeting these enzymes must efficiently enter the cell. For molecules like this compound, which mimic a natural amino acid conjugate, uptake is likely mediated by amino acid transporters[2][3]. Specifically, transporters with an affinity for histidine, such as the L-type amino acid transporter 1 (LAT1) or the Lysine Histidine Transporter 1 (LHT1), are probable candidates for facilitating its entry into the cell[4]. Once inside, this compound inhibits HisRS, leading to a depletion of charged histidyl-tRNA and subsequent arrest of protein synthesis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hist_AMP_ext This compound Transporter Amino Acid Transporter (e.g., LHT1/LAT1) Hist_AMP_ext->Transporter Binding Hist_AMP_int This compound Transporter->Hist_AMP_int Transport HisRS Histidyl-tRNA Synthetase (HisRS) Hist_AMP_int->HisRS Inhibition Protein_Synthesis Protein Synthesis Charged_tRNA Histidyl-tRNA HisRS->Charged_tRNA Catalyzes Charged_tRNA->Protein_Synthesis Required for

Caption: Proposed mechanism of this compound cellular uptake and action.

Application Note 1: Overview of Assay Methodologies

Three primary methodologies are suitable for quantifying the cellular uptake of this compound. The choice of method depends on factors such as required sensitivity, throughput, cost, and the availability of specialized equipment.

  • Radiolabeled Uptake Assays : This is the traditional gold-standard method, offering high sensitivity and direct quantification. It involves synthesizing a radiolabeled version of this compound (e.g., with ³H or ¹⁴C) and measuring its accumulation in cells over time using liquid scintillation counting.

  • Fluorescence-Based Assays : These methods offer higher throughput and are suitable for screening purposes. The target molecule is conjugated with a fluorescent dye. Cellular uptake is then quantified by measuring the intracellular fluorescence using a microplate reader, flow cytometry, or fluorescence microscopy. Care must be taken as the fluorescent tag can alter the molecule's uptake characteristics.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a powerful, label-free technique that provides high specificity and sensitivity. It directly measures the concentration of the unmodified this compound inside the cells. This method is ideal for validating hits from fluorescence-based screens and for detailed kinetic studies.

Assay Uptake Assay Methodologies Radio Radiolabeled Assay Assay->Radio Fluoro Fluorescence Assay Assay->Fluoro LCMS LC-MS/MS Assay Assay->LCMS Radio_Pros Pros: • High Sensitivity • Direct Quantification Radio->Radio_Pros Radio_Cons Cons: • Hazardous Material • Low Throughput • Costly Synthesis Radio->Radio_Cons Fluoro_Pros Pros: • High Throughput • Multiple Readouts (Plate Reader, FCM) Fluoro->Fluoro_Pros Fluoro_Cons Cons: • Indirect Detection • Label May Alter Uptake • Potential Artifacts Fluoro->Fluoro_Cons LCMS_Pros Pros: • High Specificity • Label-Free • High Sensitivity LCMS->LCMS_Pros LCMS_Cons Cons: • Lower Throughput • Requires Specialist Equipment LCMS->LCMS_Cons

Caption: Comparison of cellular uptake assay methodologies.

Application Note 2: Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from cellular uptake assays. Since specific data for this compound is not publicly available, values for related amino acids and their transporters are presented for illustrative purposes. These parameters must be experimentally determined for this compound in the cell system of interest.

Table 1: Kinetic Parameters of Amino Acid Transport

Transporter Substrate K_m (µM) Cell System Reference
LHT1 L-Histidine 400 Yeast
LHT1 L-Lysine 175 Yeast

| LAT1 | L-Leucine | ~25 | LS174T Cells | |

Table 2: Inhibition of Amino Acid Analogue Uptake

Cell Line Tracer Inhibitor (Concentration) % Inhibition of Uptake Reference
LS180 ²⁻⁷⁷Br-BAMP L-Histidine (1 mM) ~80%
LS180 ²⁻⁷⁷Br-BAMP L-Leucine (1 mM) ~95%

| LS180 | ²⁻⁷⁷Br-BAMP | BCH (LAT1 Inhibitor, 1 mM) | ~98% | |

Protocol 1: Radiolabeled Uptake Assay

This protocol is adapted from methods used for radiolabeled peptide and amino acid uptake and is suitable for yeast or mammalian cells.

Materials:

  • Radiolabeled [³H] or [¹⁴C]-3'-L-histidyl-AMP (custom synthesis required)

  • Cell line of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)

  • Complete culture medium

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or PBS with 1 mM CaCl₂, 1 mM MgCl₂, 5 mM D-glucose)

  • Stop Solution (ice-cold PBS with 10 mM unlabeled L-histidine)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10⁵ cells/well). Culture overnight.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) Uptake Buffer.

  • Initiate Uptake: Add 0.2 mL of pre-warmed Uptake Buffer containing the desired concentration of radiolabeled this compound to each well. For kinetic studies, use a range of concentrations.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 15, 30 minutes). To determine non-specific binding, perform a parallel experiment at 4°C.

  • Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution.

  • Cell Lysis: Add 0.5 mL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation fluid, mix well, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: Use a small aliquot of the lysate from each well to determine the total protein concentration using a standard method (e.g., BCA protein assay).

  • Data Analysis: Express the uptake as picomoles of substrate per milligram of protein (pmol/mg). Plot uptake versus time to determine the initial rate of transport.

Protocol 2: Fluorescence-Based Uptake Assay

This protocol describes a method using a fluorescently labeled analogue of this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC- or TAMRA-conjugated, custom synthesis required)

  • Cell line of interest

  • Black, clear-bottom 96-well plates

  • Uptake Buffer (as in Protocol 1)

  • Trypsin or other cell dissociation solution (for flow cytometry)

  • Lysis Buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader, flow cytometer, or confocal microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate (for plate reader/microscopy) or larger flasks (for flow cytometry).

  • Preparation: Wash cells twice with pre-warmed Uptake Buffer.

  • Initiate Uptake: Add 100 µL of Uptake Buffer containing the fluorescently labeled this compound. Include wells with unlabeled compound for competition assays and wells with buffer only for background measurement.

  • Incubation: Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Termination and Washing: Aspirate the uptake solution. Wash the cells three times with ice-cold PBS to remove extracellular probe. An enzymatic wash (e.g., with trypsin) can help remove non-specifically bound surface probe.

  • Quantification (Choose one):

    • Plate Reader: Add 100 µL of Lysis Buffer to each well. After lysis, measure the fluorescence in the lysate at the appropriate excitation/emission wavelengths for the chosen fluorophore. Normalize to protein concentration.

    • Flow Cytometry: Gently detach cells using trypsin. Resuspend in PBS and analyze immediately on a flow cytometer to measure the mean fluorescence intensity per cell.

    • Microscopy: Image the live cells directly after washing to visualize the intracellular localization of the probe.

  • Data Analysis: Quantify uptake by comparing the fluorescence intensity of treated cells to controls. For plate reader data, create a standard curve to convert fluorescence units to concentration.

Protocol 3: LC-MS/MS-Based Uptake Assay (Label-Free)

This protocol provides a highly specific method to quantify intracellular this compound without labeling.

Materials:

  • Unlabeled this compound

  • Cell line of interest and culture reagents

  • 6-well or 12-well plates

  • Uptake Buffer (as in Protocol 1)

  • Ice-cold PBS

  • Extraction Solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

  • Internal Standard (a stable isotope-labeled version of the analyte is ideal)

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~90% confluency. Wash twice with pre-warmed Uptake Buffer. Add Uptake Buffer containing this compound and incubate for the desired time.

  • Harvesting: Quickly aspirate the treatment solution and wash the cells three times with 2 mL of ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of -80°C Extraction Solvent containing the internal standard directly to the well. Scrape the cells immediately and transfer the cell suspension/extract to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for 30 minutes to complete lysis and precipitate proteins.

  • Clarification: Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.

  • Sample Preparation: Carefully transfer the supernatant to a new tube. Evaporate the solvent to dryness using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Develop a specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for both this compound and the internal standard.

  • Data Analysis: Create a standard curve by spiking known amounts of this compound into cell lysate from untreated cells. Quantify the intracellular concentration by normalizing the analyte peak area to the internal standard peak area and comparing it to the standard curve. Normalize the final value to the cell number or protein content of the original well.

cluster_detection 6. Detection Method Start Start Seed_Cells 1. Seed Cells in Multi-well Plate Start->Seed_Cells Wash_Cells 2. Wash Cells with Uptake Buffer Seed_Cells->Wash_Cells Incubate 3. Incubate with This compound Wash_Cells->Incubate Terminate 4. Terminate Uptake (Wash with Cold Stop Buffer) Incubate->Terminate Lyse 5. Lyse Cells Terminate->Lyse Radio_Detect Radiolabel: Scintillation Counting Lyse->Radio_Detect If Radiolabeled Fluoro_Detect Fluorescence: Plate Reader / FCM Lyse->Fluoro_Detect If Fluorescent LCMS_Detect LC-MS/MS: Direct Quantification Lyse->LCMS_Detect If Label-Free (Extraction before Lysis) Normalize 7. Normalize Data (to Protein or Cell #) Radio_Detect->Normalize Fluoro_Detect->Normalize LCMS_Detect->Normalize End End Normalize->End

Caption: General experimental workflow for cellular uptake assays.

References

Application Notes and Protocols for the Experimental Use of L-Histidine and its Derivatives in RNA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of L-histidine as a cofactor in RNA research, particularly in the context of ribozyme and deoxyribozyme catalysis. While the direct application of 3'-L-histidyl-AMP as a standard reagent is not widely documented, the use of L-histidine to modulate the activity of specific RNA-cleaving and ligating nucleic acid enzymes is a key area of investigation. This document details the principles, quantitative data, and protocols for studying these systems.

Application Note 1: L-Histidine as a Cofactor for Catalytic Nucleic Acids

L-histidine, with its imidazole side chain, possesses a pKa near neutral pH, allowing it to act as both a general acid and a general base in catalytic processes. This property, frequently exploited by protein enzymes such as RNase A, has been harnessed in engineered nucleic acid enzymes (ribozymes and deoxyribozymes) to catalyze reactions like RNA cleavage and ligation.[1][2][3]

Researchers have successfully used in vitro selection techniques to isolate RNA and DNA sequences that are dependent on L-histidine for their catalytic activity.[4][5] In these systems, L-histidine is not part of the nucleic acid sequence but rather acts as a small molecule cofactor. The imidazole group of histidine is thought to participate directly in the chemical step of the reaction, for instance, by acting as a general base to deprotonate the 2'-hydroxyl of a ribonucleotide for nucleophilic attack on the adjacent phosphodiester bond.

The study of these histidine-dependent nucleic acid enzymes provides insights into the potential for RNA to utilize amino acids as cofactors, a concept with implications for the "RNA world" hypothesis and the evolution of protein-based enzymes. For drug development professionals, these systems offer a platform for designing novel RNA-targeted therapeutics and diagnostic tools where the activity of a ribozyme could be controlled by the local concentration of specific small molecules.

Quantitative Data Summary

The following tables summarize the kinetic and binding data for various L-histidine-dependent ribozymes and deoxyribozymes reported in the literature.

Table 1: Kinetic Parameters of L-Histidine-Dependent Self-Cleaving RNAs

Ribozyme IDObserved Rate Constant (k_obs) (min⁻¹)pHReference
I-044.6 x 10⁻³5.0
II-283.0 x 10⁻³5.0
HD14.7 x 10⁻³ (at saturation)7.5

Table 2: Binding and Kinetic Constants for L-Histidine-Dependent Deoxyribozyme HD3

ParameterValueMethodReference
Binding Constant (K_a(CD))2.0 x 10³ M⁻¹Circular Dichroism
Binding Constant (K_a(RI))1.0 x 10³ M⁻¹Scintillation Counting
Binding Constant from Catalytic Activity (K_a(Rxn))~1.0 x 10³ M⁻¹Kinetic Analysis
Apparent Dissociation Constant (K_d,app) for HD1~25 mMKinetic Analysis

Experimental Protocols

Protocol 1: In Vitro Selection of L-Histidine-Dependent Self-Cleaving Ribozymes

This protocol outlines a general method for isolating self-cleaving RNA sequences that are active only in the presence of L-histidine.

Materials:

  • DNA template with a random sequence region (e.g., N70) flanked by constant regions for PCR primers and a T7 RNA polymerase promoter.

  • T7 RNA polymerase

  • dNTPs and rNTPs

  • Reverse transcriptase and PCR enzymes

  • PCR primers (one containing the T7 promoter)

  • L-histidine

  • Selection buffers:

    • His(+) buffer: 50 mM L-histidine, 50 mM acetate (pH 5.0), 250 mM KCl, 1 mM EDTA.

    • His(-) buffer: 50 mM acetate (pH 5.0), 250 mM KCl, 1 mM EDTA.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies.

  • Stop solution (e.g., 95% formamide, 20 mM EDTA).

Methodology:

  • RNA Pool Preparation: a. Synthesize a starting RNA library from the DNA template via in vitro transcription using T7 RNA polymerase. This pool will contain a vast diversity of sequences.

  • Negative Selection: a. Incubate the RNA pool in His(-) buffer to allow any sequences that self-cleave in the absence of histidine to react. b. Separate the uncleaved, full-length RNA from the cleaved fragments using denaturing PAGE. c. Elute the full-length RNA from the gel. This step removes non-specific catalysts.

  • Positive Selection: a. Take the population of uncleaved RNAs from the negative selection and incubate them in His(+) buffer. This will induce cleavage in the RNAs that are dependent on L-histidine. b. Run the reaction on a denaturing polyacrylamide gel to separate the newly cleaved RNA fragments from the remaining uncleaved RNA.

  • Amplification: a. Elute the cleaved RNA fragments from the gel. b. Perform reverse transcription on the eluted fragments to generate cDNA. c. Amplify the cDNA using PCR. The primers are designed to restore the full-length sequence, including the T7 promoter.

  • Iteration: a. Use the amplified DNA from the previous step as the template for the next round of in vitro transcription. b. Repeat the selection and amplification cycle (steps 1-4) for multiple rounds (typically 6-12 rounds) to enrich the population with active, histidine-dependent sequences.

  • Cloning and Sequencing: a. After sufficient enrichment, clone the final PCR products into a plasmid vector and sequence individual clones to identify the consensus sequences of the active ribozymes.

Protocol 2: Assay for L-Histidine-Dependent Ribozyme Cleavage Activity

This protocol is for characterizing the kinetic properties of an isolated L-histidine-dependent ribozyme.

Materials:

  • Purified ribozyme RNA (internally labeled with ³²P or fluorescently tagged).

  • Reaction buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 500 mM KCl, 0.5 mM EDTA.

  • A stock solution of L-histidine.

  • Stop solution: 95% formamide, 20 mM EDTA, 0.05% xylene cyanol, 0.05% bromophenol blue.

  • Denaturing PAGE supplies.

  • Phosphorimager or fluorescence scanner.

Methodology:

  • Reaction Setup: a. Prepare a master mix of the ribozyme in the reaction buffer. b. Aliquot the master mix into separate tubes for different L-histidine concentrations and time points. c. To initiate the reaction, add L-histidine to the desired final concentration (e.g., ranging from 0 to 100 mM). For the no-histidine control, add an equal volume of water.

  • Incubation: a. Incubate the reactions at a constant temperature (e.g., 25°C).

  • Time Course Sampling: a. At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot from each reaction tube and immediately add it to an equal volume of stop solution to quench the reaction.

  • Analysis: a. Separate the cleaved and uncleaved RNA products for each time point and histidine concentration using denaturing PAGE. b. Visualize the RNA bands using a phosphorimager (for ³²P-labeled RNA) or a fluorescence scanner. c. Quantify the intensity of the bands corresponding to the cleaved and uncleaved RNA.

  • Data Interpretation: a. Calculate the fraction of cleaved RNA at each time point. b. Plot the cleaved fraction as a function of time and fit the data to a single exponential equation: Fraction Cleaved = A(1 - e^(-k_obs * t)) to determine the observed rate constant (k_obs). c. Plot the k_obs values against the L-histidine concentration to determine the kinetic parameters, such as the maximum rate and the apparent dissociation constant (K_d,app) for histidine.

Visualizations

RNA_Cleavage_Mechanism cluster_0 Ribozyme Active Site cluster_1 Catalytic Steps Rz Ribozyme His L-Histidine (Cofactor) Rz->His binds RNA_Substrate RNA Substrate (5'-...p-rN-p...-3') His->RNA_Substrate acts on Step1 1. General Base Catalysis (2'-OH deprotonation) RNA_Substrate->Step1 Step2 2. Nucleophilic Attack (on adjacent phosphate) Step1->Step2 Step3 3. Phosphoester Bond Cleavage Step2->Step3 Products Cleavage Products: - 5' fragment with 3'-OH - 3' fragment with 2',3'-cyclic phosphate Step3->Products

Caption: Proposed mechanism for L-histidine-assisted RNA cleavage by a ribozyme.

In_Vitro_Selection_Workflow start Start with DNA Template (N70 random region) transcription In Vitro Transcription (T7 RNA Polymerase) start->transcription rna_pool Initial RNA Pool (Diverse Sequences) transcription->rna_pool neg_selection Negative Selection (Incubate without L-Histidine) rna_pool->neg_selection page1 PAGE Separation (Isolate uncleaved RNA) neg_selection->page1 pos_selection Positive Selection (Incubate with L-Histidine) page1->pos_selection page2 PAGE Separation (Isolate cleaved RNA) pos_selection->page2 rt_pcr Reverse Transcription & PCR (Amplify active sequences) page2->rt_pcr new_dna_pool Enriched DNA Pool rt_pcr->new_dna_pool new_dna_pool->transcription Next Round end Repeat Cycle (6-12x) then Clone & Sequence new_dna_pool->end Logical_Relationship cluster_states Ribozyme States Inactive Inactive Ribozyme (Unfolded/Misfolded) Active Active Ribozyme (Correctly Folded) Inactive->Active Induces Conformational Change Catalysis Catalytic Activity (e.g., RNA Cleavage) Active->Catalysis Enables L_Histidine L-Histidine Cofactor L_Histidine->Inactive Binds to

References

Application Notes & Protocols: Strategies for Incorporating 3'-L-Histidyl-AMP into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and proposed protocols for the incorporation of a 3'-L-histidyl-AMP modification into oligonucleotides. This modification may offer novel functionalities for therapeutic and research applications, such as mimicking biological intermediates or serving as a reactive handle for further conjugation. As direct established protocols for this specific modification are not widely available in the scientific literature, the following sections outline potential enzymatic and chemical strategies based on analogous well-documented ligation chemistries.

Introduction

The functionalization of oligonucleotides at their 3'-terminus can significantly impact their biological activity, stability, and utility as research tools. The incorporation of an L-histidyl-AMP moiety at the 3'-end introduces a unique combination of a terminal amino acid and a high-energy phosphate linkage. This modification could be instrumental in studying enzymatic mechanisms, developing novel bioconjugation strategies, and creating oligonucleotide-based therapeutics with enhanced delivery or targeting capabilities.[1][2][3]

This document details two potential pathways for achieving this modification: an enzymatic approach leveraging the mechanism of RNA ligases, and a chemical ligation strategy. Both proposed methods are accompanied by detailed, step-by-step experimental protocols.

Data Summary

The following tables present hypothetical quantitative data for the proposed protocols. These values are based on typical efficiencies observed for similar enzymatic and chemical ligation reactions and should be used as a benchmark for optimization.

Table 1: Hypothetical Yields for Enzymatic Ligation

StepParameterExpected Value
1. Synthesis of 3'-Phosphate Oligonucleotide Purity (HPLC)>95%
2. Enzymatic Ligation Ligation Efficiency40-60%
3. Purification of 3'-Histidyl-AMP Oligonucleotide Final Yield20-30%
Purity (HPLC/MS)>98%

Table 2: Hypothetical Yields for Chemical Ligation

StepParameterExpected Value
1. Synthesis of 3'-Thiol Modified Oligonucleotide Purity (HPLC)>95%
2. Synthesis of L-Histidyl-AMP Maleimide Purity (NMR/MS)>90%
3. Thiol-Maleimide Ligation Ligation Efficiency70-90%
4. Purification of 3'-Histidyl-AMP Oligonucleotide Final Yield50-70%
Purity (HPLC/MS)>98%

Part 1: Proposed Enzymatic Ligation Strategy

This approach is conceptually based on the mechanism of RNA ligases like RtcB, which utilize a covalent enzyme-histidinyl-NMP intermediate to ligate RNA strands.[4][5] In this hypothetical protocol, we propose the use of a ligase that can form a covalent intermediate with L-histidyl-AMP and subsequently transfer it to the 3'-phosphate of a target oligonucleotide.

Experimental Workflow: Enzymatic Ligation

cluster_0 Step 1: Preparation of Reactants cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Purification and Analysis A Synthesize 3'-Phosphate Oligonucleotide C Incubate Oligonucleotide, L-Histidyl-AMP, and Ligase A->C B Synthesize L-Histidyl-AMP B->C D Purify by HPLC C->D E Characterize by Mass Spectrometry D->E Oligo_SH Oligonucleotide-SH Product Oligonucleotide-S-Histidyl-AMP Oligo_SH->Product Nucleophilic Attack Hist_Mal L-Histidyl-AMP-Maleimide Hist_Mal->Product cluster_0 Step 1: Synthesis of Precursors cluster_1 Step 2: Ligation Reaction cluster_2 Step 3: Purification and Analysis A Synthesize 3'-Thiol Modified Oligonucleotide C React Thiol-Oligonucleotide with Maleimide-Histidyl-AMP A->C B Synthesize L-Histidyl-AMP Maleimide B->C D Purify by HPLC C->D E Characterize by Mass Spectrometry D->E

References

Commercial Suppliers and Research Applications of 3'-L-Histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-L-Histidyl-AMP is a key intermediate in the aminoacylation of tRNAHis catalyzed by histidyl-tRNA synthetase (HisRS). This application note provides an overview of its commercial availability and its primary applications in research, with a focus on its use in the study of HisRS, a critical enzyme in protein synthesis and an emerging therapeutic target. Detailed protocols for relevant enzymatic assays are also provided.

Commercial Suppliers of this compound

This compound is available from a limited number of specialized chemical suppliers for research purposes. It is typically supplied as a solid and should be stored under specified conditions to ensure its stability.

SupplierProduct NameCatalog NumberPurityAvailable Forms
MedChemExpress This compoundHY-160199>98%Solid
This compound disodiumHY-160199A>98%Solid
Ambeed This compound disodiumA201999Not specifiedSolid

Note: Purity and available forms are subject to change. Please refer to the supplier's website for the most current information.

Storage and Stability

This compound should be stored at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. It is recommended to prepare solutions fresh for each experiment. Information on the stability of this compound in various solvents is limited; however, it is soluble in water.

Research Applications

The primary research application of this compound is in the study of histidyl-tRNA synthetase (HisRS) . HisRS is a crucial enzyme that catalyzes the two-step aminoacylation reaction to produce histidyl-tRNAHis, an essential component of protein synthesis.

1. Elucidation of HisRS Catalytic Mechanism: this compound is the product of the first step of the aminoacylation reaction (adenylation) and a substrate for the second step (aminoacyl transfer). While often generated in situ in experimental setups, the availability of synthetic this compound allows for its use as an analytical standard and in structural biology studies, such as X-ray crystallography, to understand the enzyme's active site and catalytic mechanism.

2. HisRS Inhibitor Screening and Characterization: HisRS is a validated target for the development of novel antibiotics and potential therapeutics for certain autoimmune diseases. This compound can be used in competitive binding assays to identify and characterize inhibitors that target the active site of HisRS.

3. Kinetic Analysis of HisRS: The study of the kinetic parameters of HisRS provides insights into its efficiency and substrate specificity. While direct use of this compound in kinetic assays is not common, understanding its formation is central to these studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the histidyl-tRNA synthetase catalytic pathway and a general workflow for screening HisRS inhibitors.

hisrs_pathway Histidyl-tRNA Synthetase Catalytic Pathway cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Aminoacyl Transfer His L-Histidine HisRS HisRS His->HisRS ATP ATP ATP->HisRS His_AMP_intermediate HisRS:[L-Histidyl-AMP] HisRS->His_AMP_intermediate Mg2+ PPi PPi His_AMP_intermediate->PPi His_tRNA_His Histidyl-tRNAHis His_AMP_intermediate->His_tRNA_His tRNAHis tRNA_His tRNAHis His_tRNA_His->HisRS AMP AMP His_tRNA_His->AMP inhibitor_screening_workflow HisRS Inhibitor Screening Workflow start Start: Compound Library assay_prep Prepare HisRS Assay (e.g., Pyrophosphate Exchange) start->assay_prep incubation Incubate HisRS with Substrates and Test Compound assay_prep->incubation detection Measure Enzyme Activity (e.g., Radiolabel Detection) incubation->detection hit_id Identify 'Hits' (Compounds with >X% Inhibition) detection->hit_id hit_id->start No dose_response Dose-Response Analysis (Determine IC50) hit_id->dose_response Yes mechanism Mechanism of Action Studies (e.g., Kinetic Analysis) dose_response->mechanism lead_opt Lead Optimization mechanism->lead_opt

Troubleshooting & Optimization

Technical Support Center: 3'-L-Histidyl-AMP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 3'-L-histidyl-AMP synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your experiments.

Understanding the Synthesis of this compound

The synthesis of this compound is the first step in the two-step aminoacylation reaction catalyzed by the enzyme histidyl-tRNA synthetase (HisRS). In this initial step, L-histidine is activated with adenosine triphosphate (ATP) to form the high-energy intermediate, this compound (His-AMP), and inorganic pyrophosphate (PPi). This reaction is crucial as it prepares the histidine for its subsequent attachment to its cognate transfer RNA (tRNA).

The overall reaction is as follows:

L-Histidine + ATP ⇌ this compound + PPi

This equilibrium reaction is driven forward by the hydrolysis of the pyrophosphate byproduct into two molecules of orthophosphate (Pi) by the enzyme inorganic pyrophosphatase. This removal of a product shifts the equilibrium towards the formation of this compound, thereby increasing the yield.

Enzymatic_Synthesis_Pathway

Diagram 1: Enzymatic synthesis pathway of this compound.

Experimental Protocol: In Vitro Synthesis of this compound

This protocol details the steps for the enzymatic synthesis of this compound using purified histidyl-tRNA synthetase.

Materials:

  • Purified Histidyl-tRNA Synthetase (HisRS)

  • L-Histidine

  • Adenosine Triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • HEPES-KOH buffer (pH 7.5)

  • Potassium Chloride (KCl)

  • Dithiothreitol (DTT)

  • Inorganic Pyrophosphatase

  • Reaction tubes

  • Incubator or water bath

  • HPLC system for analysis and purification

Reaction Buffer Preparation (Standard Adenylation Buffer):

  • 50 mM HEPES-KOH, pH 7.5

  • 100 mM KCl

  • 10 mM MgCl₂

  • 1 mM DTT

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Reaction Buffer

    • L-Histidine (to a final concentration of 100 µM)

    • ATP (to a final concentration of 2.5 mM)

    • Inorganic Pyrophosphatase (to a final concentration of 0.2 U/mL)

  • Enzyme Addition: Add purified HisRS to a final concentration of 30 µM to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Terminate the reaction by methods suitable for downstream applications, such as heat inactivation of the enzyme or by adding quenching reagents like perchloric acid followed by neutralization.

  • Purification: The this compound product can be purified from the reaction mixture using techniques such as size-exclusion chromatography or reversed-phase HPLC.

  • Analysis: The yield of this compound can be quantified by HPLC, comparing the peak area of the product to a standard curve.

Experimental_Workflow

Diagram 2: General experimental workflow for this compound synthesis.

Troubleshooting Guide

Question Possible Cause Solution
Why is the yield of this compound consistently low? Incomplete reaction: The reaction may not have reached equilibrium or completion.* Increase the incubation time. * Ensure the activity of the inorganic pyrophosphatase to drive the reaction forward.
Suboptimal enzyme concentration: The concentration of HisRS may be too low for efficient catalysis.* Increase the concentration of HisRS in the reaction mixture.
Substrate limitation: The concentration of L-histidine or ATP may be limiting the reaction.* While maintaining an excess of ATP, you can titrate the L-histidine concentration to find the optimal level.
The reaction seems to stop prematurely. What could be the issue? Enzyme instability: HisRS may be losing activity over the course of the reaction.* Ensure the reaction buffer contains DTT to maintain a reducing environment. * Check the storage conditions and age of the purified HisRS. * Avoid multiple freeze-thaw cycles of the enzyme stock.
Product inhibition: Although less common for the adenylate formation step, high concentrations of this compound could potentially inhibit the enzyme.* If feasible, consider a continuous product removal strategy, though this is complex for a small-scale batch reaction.
How can I be sure my enzyme is active? Improper storage or handling: The enzyme may have been denatured.* Perform an activity assay of your HisRS stock before starting the synthesis. * Always store the enzyme at the recommended temperature (typically -80°C) in a suitable buffer containing glycerol.
I am observing degradation of my product. What can I do? Hydrolysis of the aminoacyl-adenylate: The high-energy anhydride bond in this compound is susceptible to hydrolysis, especially at non-optimal pH.* Maintain the pH of the reaction and subsequent purification steps around 7.5. * Process the sample for purification and analysis as quickly as possible after the reaction is terminated. * Store the purified product at low temperatures (-80°C).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the activity of most aminoacyl-tRNA synthetases, including HisRS, is typically around 7.5. Significant deviations from this pH can lead to a decrease in enzyme activity and may also affect the stability of the this compound product.

Q2: What is the role of magnesium ions (Mg²⁺) in the reaction?

A2: Magnesium ions are essential cofactors for HisRS. They play a crucial role in the binding of ATP to the enzyme's active site and in stabilizing the transition state of the reaction. The optimal concentration of Mg²⁺ is critical, as both insufficient and excessive amounts can inhibit the reaction.

Q3: Can other divalent cations be used instead of Mg²⁺?

A3: While other divalent cations can sometimes substitute for Mg²⁺, their efficiency is generally much lower. For optimal HisRS activity, Mg²⁺ is the recommended cofactor.

Q4: Is it necessary to include inorganic pyrophosphatase in the reaction?

A4: Yes, it is highly recommended. The synthesis of this compound is a reversible reaction. The accumulation of the pyrophosphate (PPi) byproduct can drive the reaction backward, reducing the net yield of the desired product. Inorganic pyrophosphatase catalyzes the hydrolysis of PPi to two molecules of inorganic phosphate, an effectively irreversible reaction that pulls the overall synthesis towards product formation.

Q5: Can I use a different buffer system?

A5: While HEPES-KOH is a commonly used buffer, other buffers that are effective in the pH range of 7.0-8.0, such as Tris-HCl, can also be used. However, it is important to ensure that the chosen buffer does not interfere with the enzyme's activity or the stability of the product.

Q6: What are the typical storage conditions for this compound?

A6: Due to the labile nature of the aminoacyl-adenylate bond, this compound should be stored at -80°C in a slightly acidic buffer (pH 5.0-6.0) to minimize hydrolysis. It is best to use the product as soon as possible after synthesis and purification.

Optimizing Reaction Conditions: Quantitative Data

The yield of this compound is sensitive to the concentration of various components in the reaction mixture. The following tables summarize the expected impact of varying these parameters.

Table 1: Effect of pH on HisRS Activity

pHRelative Activity (%)
6.0~40%
6.5~70%
7.0~90%
7.5100%
8.0~95%
8.5~75%
9.0~50%

Table 2: Effect of Mg²⁺ Concentration on Yield

Mg²⁺ Concentration (mM)Relative Yield (%)
1~30%
5~85%

Stability issues of 3'-L-histidyl-AMP in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-L-histidyl-AMP in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this compound is limited in publicly available literature, the guidance provided here is based on established principles of the stability of analogous molecules, such as aminoacyl-tRNAs and the degradation of L-histidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of the this compound molecule in solution is primarily influenced by the hydrolysis of its ester bond linking the histidine to the AMP. The key factors affecting this are:

  • pH: The ester linkage is susceptible to hydrolysis, particularly at neutral to alkaline pH.[1][2] Acidic conditions (pH 4-5) generally improve the stability of similar aminoacyl-tRNA molecules.[2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4] Storing solutions at low temperatures is crucial.

  • Buffer Composition: While the ionic strength of the buffer may not play a major role, the buffer species itself can be important. For instance, histidine-containing buffers can be susceptible to degradation.

  • Presence of Metal Ions: Certain metal ions, like Mn(2+), have been shown to slightly activate the degradation of histidine to urocanic acid, which could be a potential degradation pathway for the histidine moiety.

  • Enzymatic Degradation: The presence of contaminating phosphodiesterases or other hydrolases in the experimental system can lead to rapid degradation.

Q2: What is the expected primary degradation product of this compound in aqueous solution?

A2: The primary degradation pathway is expected to be the hydrolysis of the ester linkage, yielding L-histidine and adenosine monophosphate (AMP). Additionally, the L-histidine moiety itself can degrade, potentially forming trans-urocanic acid, especially in the presence of contaminants.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Based on the stability of similar compounds, the following storage conditions are recommended:

  • Short-term storage (hours to a few days): Store at 2-8°C in a slightly acidic buffer (pH 4-6).

  • Long-term storage (weeks to months): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is advisable to flash-freeze the aliquots in liquid nitrogen before transferring to the freezer.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh solutions of this compound for each experiment. If using a frozen stock, use a fresh aliquot that has not been subjected to multiple freeze-thaw cycles.
Hydrolysis during the experiment. Maintain the experimental pH in the slightly acidic range if the protocol allows. Keep reactions on ice as much as possible. Minimize the duration of the experiment at higher temperatures.
Contamination of reagents with nucleases or proteases. Use nuclease-free water and sterile, disposable labware. Ensure all protein reagents are of high purity.
Incorrect quantification of this compound. Verify the concentration of your stock solution using a reliable analytical method such as HPLC-UV.
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
Possible Cause Troubleshooting Step
Hydrolysis of the ester bond. The appearance of peaks corresponding to L-histidine and AMP would be expected. Run standards of these compounds to confirm their retention times.
Degradation of the histidine moiety. A peak corresponding to trans-urocanic acid might be observed. This can be confirmed by running a standard.
Reaction with buffer components. Analyze a blank sample containing only the buffer and this compound to identify any adducts or degradation products specific to the buffer.
Oxidation. If the buffer or experimental conditions are oxidative, oxidized forms of histidine or adenine may appear.

Experimental Protocols

Protocol 1: General Procedure for Preparing and Handling this compound Solutions
  • Reconstitution: Reconstitute lyophilized this compound in a slightly acidic, nuclease-free buffer (e.g., 50 mM sodium acetate, pH 5.0) to the desired stock concentration.

  • Quantification: Determine the precise concentration of the stock solution using UV spectrophotometry at 260 nm (using the molar extinction coefficient of AMP) or, for higher accuracy, by HPLC with a calibrated standard curve.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in nuclease-free tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

  • Experimental Use: When needed, thaw an aliquot rapidly and keep it on ice. Avoid warming the solution for extended periods. Prepare fresh dilutions for your experiments.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are crucial for understanding the degradation pathways and for developing stability-indicating analytical methods.

Stress Condition Methodology Potential Degradation Products
Acid Hydrolysis Incubate this compound solution in 0.1 M HCl at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples before analysis.L-histidine, AMP, potential depurination products.
Base Hydrolysis Incubate this compound solution in 0.1 M NaOH at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Neutralize the samples before analysis.L-histidine, AMP.
Oxidative Degradation Incubate this compound solution with 3% H₂O₂ at room temperature for various time points.Oxidized histidine and adenine species.
Thermal Degradation Incubate this compound solution in a neutral buffer (e.g., phosphate buffer, pH 7.4) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.L-histidine, AMP.
Photostability Expose the this compound solution to a calibrated light source (e.g., ICH option 1 or 2) and analyze at different time points.Photodegradation products.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient elution) coupled with UV and mass spectrometry (MS) detection to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis Reconstitute Reconstitute this compound Quantify Quantify Stock Solution Reconstitute->Quantify Aliquot Aliquot and Store at -80°C Quantify->Aliquot Thaw Thaw Aliquot on Ice Aliquot->Thaw Dilute Prepare Fresh Dilutions Thaw->Dilute Experiment Perform Experiment Dilute->Experiment Analyze Analyze Results Experiment->Analyze Troubleshoot Troubleshoot if Necessary Analyze->Troubleshoot

Caption: Experimental workflow for handling this compound solutions.

degradation_pathway HistidylAMP This compound Histidine L-Histidine HistidylAMP->Histidine Hydrolysis (pH, Temp) AMP AMP HistidylAMP->AMP Hydrolysis (pH, Temp) Oxidized Oxidized Products HistidylAMP->Oxidized Oxidation UrocanicAcid trans-Urocanic Acid Histidine->UrocanicAcid Degradation (e.g., contamination)

Caption: Potential degradation pathways of this compound in solution.

troubleshooting_logic Problem Inconsistent/Low Results CheckStock Check Stock Solution Integrity Problem->CheckStock CheckProtocol Review Experimental Protocol Problem->CheckProtocol CheckReagents Assess Reagent Quality Problem->CheckReagents FreshStock Use Freshly Prepared Stock CheckStock->FreshStock OptimizeProtocol Optimize pH, Temp, Time CheckProtocol->OptimizeProtocol UsePureReagents Use High-Purity Reagents CheckReagents->UsePureReagents

Caption: Troubleshooting logic for experiments with this compound.

References

Troubleshooting low coupling efficiency in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding low coupling efficiency during solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical for oligonucleotide synthesis?

Coupling efficiency refers to the percentage of growing oligonucleotide chains on the solid support that successfully react with the incoming phosphoramidite monomer in a single synthesis cycle.[1] Because oligonucleotide synthesis is a stepwise process, the effects of coupling efficiency are cumulative.[1] Even a small decrease in efficiency per step leads to a significant reduction in the final yield of the desired full-length product (FLP), especially for longer oligonucleotides.[][3][4] Inefficient coupling also increases the proportion of failure sequences (such as n-1 shortmers), which can complicate downstream purification and compromise the performance of the final product.

Q2: What are the most common causes of low coupling efficiency?

Low coupling efficiency can stem from several factors related to reagents, the synthesis protocol, or the synthesizer itself. The most common culprits include:

  • Moisture Contamination: Water is a primary cause of low coupling efficiency. It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain. Moisture can be present in the acetonitrile (ACN), the phosphoramidites, the activator, or even the inert gas lines of the synthesizer.

  • Reagent Degradation or Impurity: The quality and freshness of phosphoramidites and activators are critical. Phosphoramidites can degrade over time or be converted to the corresponding H-phosphonate by moisture. The choice of activator and its concentration also play a significant role.

  • Suboptimal Synthesis Protocol: Issues such as inadequate coupling time, especially for modified or sterically hindered amidites, can prevent the reaction from going to completion. Similarly, incorrect reagent concentrations or an inefficient capping step can lead to the accumulation of failure sequences.

  • Synthesizer and Fluidics Issues: Problems with the instrument's fluidics, like clogged lines or malfunctioning valves, can cause incorrect or insufficient delivery of reagents to the synthesis column.

  • Solid Support Issues: For long oligonucleotides, the pores of the solid support can become blocked by the growing chains, which hinders reagent diffusion and reduces coupling efficiency.

Troubleshooting Guide

Q3: My oligonucleotide synthesis failed. How do I begin to troubleshoot the problem?

A systematic approach is key to identifying the root cause of low coupling efficiency. The first step is to determine the stepwise efficiency of your synthesis, which can be done using a Trityl Cation Assay. The results will help you pinpoint whether the issue was a single event or a gradual decline in efficiency.

G start Low Overall Yield or High Impurity Profile trityl Perform Stepwise Trityl Cation Assay start->trityl analyze_trityl Analyze Trityl Data trityl->analyze_trityl gradual_decline Gradual Decline in Coupling Efficiency analyze_trityl->gradual_decline Gradual Decline sudden_drop Sudden Drop at a Specific Cycle analyze_trityl->sudden_drop Sudden Drop consistently_low Consistently Low Efficiency analyze_trityl->consistently_low Consistently Low cause_moisture Moisture in Reagents (esp. ACN) gradual_decline->cause_moisture cause_amidite Specific Phosphoramidite Degraded or Problematic sudden_drop->cause_amidite cause_systemic System-wide Issue: - Activator Degraded - General Moisture - Suboptimal Protocol consistently_low->cause_systemic solution_reagents Solution: - Replace ACN with anhydrous grade - Use fresh reagents - Dry gas lines cause_moisture->solution_reagents solution_amidite Solution: - Replace suspect phosphoramidite - Check lot and storage conditions cause_amidite->solution_amidite solution_systemic Solution: - Replace activator - Check all reagent water content - Optimize coupling times cause_systemic->solution_systemic G cluster_cycle Oligonucleotide Synthesis Cycle deblock 1. Deblocking (Detritylation) Removes 5'-DMT group couple 2. Coupling Adds next phosphoramidite deblock->couple Repeat for next base cap 3. Capping Blocks unreacted 5'-OH groups couple->cap Repeat for next base oxidize 4. Oxidation Stabilizes phosphite linkage cap->oxidize Repeat for next base oxidize->deblock Repeat for next base G support Solid Support with Growing Oligo Chain free_oh Free 5'-OH Group support->free_oh After Deblocking coupled_product New Phosphite Triester Linkage free_oh->coupled_product Nucleophilic Attack amidite Incoming Phosphoramidite amidite->center_point activator Activator (e.g., DCI, ETT) activator->center_point activated_amidite Activated Intermediate activated_amidite->coupled_product Coupling center_point->activated_amidite Activation

References

Technical Support Center: 3'-L-histidyl-AMP Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3'-L-histidyl-AMP.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound After Purification
Possible Cause Recommended Solution
Hydrolysis of the Acyl Linkage: The mixed anhydride bond in this compound is highly susceptible to hydrolysis, especially at neutral or alkaline pH.[1][2]- Maintain a low temperature (4°C) throughout the purification process. - Use acidic buffers (pH 4-5) to stabilize the molecule. - Minimize the duration of the purification steps.
Inefficient Enzymatic Synthesis: The initial concentration of this compound may be low due to incomplete reaction.- Ensure optimal concentrations of L-histidine, ATP, and Mg²⁺. - Verify the activity of the histidyl-tRNA synthetase. - Consider a time-course experiment to determine the optimal reaction time.
Precipitation of the Product: this compound may precipitate out of solution, especially at high concentrations or in inappropriate solvents.- Dissolve the crude product in a minimal amount of the initial HPLC mobile phase. - If solubility is an issue, consider adding a small amount of a compatible organic solvent like DMSO.
Poor Binding or Elution from Chromatography Column: The compound may not be interacting as expected with the stationary phase.- Ensure the correct column chemistry is being used (e.g., C18 for reverse-phase). - Optimize the mobile phase composition, particularly the organic solvent gradient and the concentration of the ion-pairing agent (e.g., TFA).
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC Chromatogram
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase: The imidazole ring of histidine can interact with residual silanol groups on silica-based columns, leading to peak tailing.- Use a high-purity, end-capped C18 column. - Ensure a sufficiently low pH of the mobile phase (e.g., using 0.1% TFA) to protonate the imidazole ring and minimize secondary interactions.
Column Overload: Injecting too much sample can lead to poor peak shape.- Reduce the amount of sample injected onto the column. - Use a preparative or semi-preparative column for larger sample loads.
Inappropriate Mobile Phase Conditions: Incorrect buffer composition or gradient can affect peak shape.- Optimize the gradient steepness; a shallower gradient can improve resolution. - Ensure the mobile phase components are of high purity and are properly degassed.
Issue 3: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Unreacted Starting Materials: L-histidine, ATP, and AMP are common impurities from the synthesis reaction.- Optimize the HPLC gradient to achieve baseline separation of this compound from the starting materials. ATP and AMP are generally more polar and will elute earlier in a reverse-phase separation.
Hydrolysis Product: The primary degradation product is L-histidine and AMP.- Implement the strategies to prevent hydrolysis as mentioned in Issue 1. - Collect fractions narrowly around the main peak during HPLC.
Enzyme Contamination: The histidyl-tRNA synthetase used in the synthesis may co-elute.- Perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) before HPLC purification. - Use a guard column to protect the analytical/preparative column from protein contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main challenge is the inherent instability of the aminoacyl-adenylate, specifically the high-energy mixed anhydride bond that links L-histidine to AMP.[1][2] This bond is prone to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. Therefore, purification must be performed under conditions that minimize this degradation, typically at low temperatures and acidic pH.

Q2: What type of chromatography is best suited for purifying this compound?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying small, polar molecules like this compound. A C18 column is typically used, with a mobile phase gradient of water and acetonitrile containing an acidic modifier.

Q3: Why is an acidic modifier like trifluoroacetic acid (TFA) used in the mobile phase?

A3: An acidic modifier, such as 0.1% TFA, serves two main purposes. First, it maintains a low pH (around 2-3), which helps to stabilize the acid-labile acyl-adenylate bond. Second, it protonates the imidazole side chain of histidine, ensuring a consistent charge state and minimizing undesirable secondary interactions with the stationary phase, which leads to sharper, more symmetrical peaks.

Q4: How can I monitor the purity of my this compound fractions?

A4: The purity of collected HPLC fractions should be assessed using a combination of analytical techniques:

  • Analytical RP-HPLC: Re-injecting a small aliquot of the collected fraction into an analytical HPLC system to confirm a single peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any potential impurities.

Q5: What are the expected byproducts of an enzymatic synthesis of this compound?

A5: The most common byproducts include unreacted starting materials (L-histidine and ATP), the hydrolysis products (L-histidine and AMP), and potentially the enzyme (histidyl-tRNA synthetase) used for the synthesis.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This protocol is a general guideline and may require optimization based on the specific experimental setup and the purity of the crude product.

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution (Example):

    • 5% to 30% Mobile Phase B over 30 minutes.

    • (This gradient should be optimized based on analytical runs of the crude material).

  • Detection: Monitor the elution at 260 nm (for the adenine ring) and 214 nm (for the peptide bond).

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

5. Post-Purification Processing:

  • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Pool the pure fractions.

  • Lyophilize the pooled fractions to obtain the purified this compound as a powder.

  • Store the purified product at -80°C under anhydrous conditions.

Parameter Recommendation
Column C18, 5 µm particle size, 100-300 Å pore size
Flow Rate Dependent on column dimensions (e.g., 1-4 mL/min for semi-preparative)
Temperature 4°C (if possible) or ambient
Detection Wavelengths 260 nm and 214 nm

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis L-histidine + ATP + Mg2+ + Histidyl-tRNA Synthetase sample_prep Sample Preparation (Dissolution & Filtration) synthesis->sample_prep hplc RP-HPLC (C18 Column, TFA/ACN/H2O) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC, MS, NMR) fraction_collection->purity_check purity_check->hplc If Impure (Re-purify) pooling Pooling of Pure Fractions purity_check->pooling If Pure lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low/No Yield start->low_yield bad_peak Poor Peak Shape start->bad_peak impurities Impurities Present start->impurities hydrolysis Hydrolysis? low_yield->hydrolysis synthesis_issue Synthesis Inefficient? low_yield->synthesis_issue secondary_interactions Secondary Interactions? bad_peak->secondary_interactions column_overload Column Overload? bad_peak->column_overload separation_issue Poor Separation? impurities->separation_issue solution1 Use acidic pH, low temp, short time hydrolysis->solution1 Yes solution2 Optimize synthesis conditions synthesis_issue->solution2 Yes solution3 Use end-capped column, ensure low pH (TFA) secondary_interactions->solution3 Yes solution4 Reduce sample load column_overload->solution4 Yes solution5 Optimize HPLC gradient separation_issue->solution5 Yes

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Ensuring the Stability of 3'-L-histidyl-AMP in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-L-histidyl-AMP. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this critical molecule during your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is an aminoacyl-adenylate, a key intermediate in protein synthesis where the amino acid L-histidine is activated by ATP. Its stability is crucial for in vitro studies of aminoacyl-tRNA synthetases, ribozymes, and for the development of novel therapeutics, as its degradation can lead to inaccurate kinetic measurements and a loss of biological activity.

Q2: What are the primary causes of this compound degradation?

A: The degradation of this compound is primarily caused by two factors:

  • Non-enzymatic hydrolysis: The aminoacyl bond is susceptible to hydrolysis, a reaction that is highly dependent on pH and temperature.

  • Enzymatic degradation: Certain enzymes, if present as contaminants in your experimental setup, can actively degrade this compound. These include phosphodiesterases and the editing domains of some aminoacyl-tRNA synthetases.

Q3: What is the optimal pH for maintaining the stability of this compound?

A: this compound, like other aminoacyl-adenylates, is most stable under acidic conditions (pH 4-5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases. For experiments requiring neutral pH, it is critical to minimize incubation times and maintain low temperatures.

Q4: How does temperature affect the stability of this compound?

A: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to perform experiments at the lowest temperature compatible with your assay. When not in immediate use, this compound should be stored at -80°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Rapid Loss of this compound Activity or Concentration

Possible Cause 1: Non-Enzymatic Hydrolysis

  • Symptoms: A consistent decrease in the concentration of this compound over time, even in the absence of enzymes. This degradation will be more rapid at neutral or alkaline pH and at higher temperatures.

  • Troubleshooting Steps:

    • Verify pH: Ensure your buffers are at the optimal pH for stability (pH 4-5). If your experiment must be conducted at a higher pH, perform a time-course experiment to determine the rate of degradation under your specific conditions.

    • Control Temperature: Conduct your experiments on ice or at the lowest feasible temperature.

    • Minimize Incubation Times: Plan your experiments to have the shortest possible incubation times at higher pH or temperatures.

    • Fresh Preparations: Prepare this compound solutions fresh for each experiment to avoid degradation during storage.

Possible Cause 2: Enzymatic Degradation

  • Symptoms: A rapid loss of this compound, often faster than what would be expected from non-enzymatic hydrolysis alone, especially in the presence of biological samples or enzyme preparations.

  • Troubleshooting Steps:

    • Enzyme Purity: Ensure the enzymes used in your assay are of the highest purity and free from contaminating phosphodiesterases or other nucleases. Consider using protease and nuclease inhibitors in your buffers.

    • Inhibitors: If you suspect contamination by specific enzymes, include their respective inhibitors in your reaction mixture. For example, EDTA can chelate divalent metal ions required by many nucleases.

    • Control Experiments: Run control experiments without your enzyme of interest to quantify the background degradation rate.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Possible Cause 1: Inconsistent Handling and Storage

  • Symptoms: High variability between replicate experiments.

  • Troubleshooting Steps:

    • Standardized Aliquoting: Aliquot your stock solution of this compound into single-use volumes to avoid multiple freeze-thaw cycles.

    • Consistent Storage: Always store aliquots at -80°C.

    • Uniform Thawing: Thaw aliquots rapidly and keep them on ice until use.

Possible Cause 2: Buffer Composition

  • Symptoms: Results vary when different buffer systems are used, even at the same pH.

  • Troubleshooting Steps:

    • Buffer Selection: Be aware that some buffer components can influence the stability of this compound. It is advisable to test the stability of your compound in different buffer systems to identify the most suitable one for your experiment.

    • Metal Ion Contamination: Use high-purity reagents and water to prepare buffers to minimize metal ion contamination, which can catalyze degradation.

Data Presentation

The stability of aminoacyl-adenylates is highly dependent on pH and temperature. The following table summarizes the general trends observed for the hydrolysis of these molecules. Note that specific half-life values for this compound may vary, and it is recommended to determine these empirically for your specific experimental conditions.

ParameterConditionEffect on StabilityRecommendation
pH Acidic (4-5)High stabilityOptimal for storage and handling.
Neutral (6-7)Moderate stability, increased hydrolysisMinimize incubation times, work at low temperatures.
Alkaline (>7)Low stability, rapid hydrolysisAvoid if possible. If necessary, use very short reaction times.
Temperature -80°CVery high stabilityLong-term storage.
0-4°C (on ice)Good stability for short periodsRecommended for handling during experiments.
25°C (Room Temp)Moderate to low stability, degradation likelyMinimize exposure.
37°CLow stability, significant degradationUse with caution and for very short durations.

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by HPLC

This protocol provides a general method for analyzing the purity and concentration of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Dilute your this compound sample in Mobile Phase A to a suitable concentration for UV detection (e.g., in the µM range). Keep the sample on ice until injection.

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Flow Rate: 1 mL/min

    • Detection: 260 nm (for the adenine base)

    • Gradient:

      • 0-5 min: 100% Mobile Phase A

      • 5-25 min: Linear gradient from 0% to 50% Mobile Phase B

      • 25-30 min: Linear gradient from 50% to 100% Mobile Phase B

      • 30-35 min: 100% Mobile Phase B

      • 35-40 min: Return to 100% Mobile Phase A

      • 40-45 min: Re-equilibration at 100% Mobile Phase A

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the peak corresponding to this compound. Degradation products, such as AMP and histidine, will have different retention times.

    • Quantify the peak area to determine the concentration and purity of your sample by comparing to a standard curve of known concentrations.

Protocol 2: Quenching Enzymatic Reactions Involving this compound

To accurately measure reaction kinetics, it is essential to stop the reaction at specific time points.

Method 1: Acid Quenching

  • At the desired time point, add an equal volume of a strong acid, such as 1 M HCl or 10% trichloroacetic acid (TCA), to the reaction mixture.

  • Vortex immediately to ensure complete mixing and denaturation of the enzyme.

  • Centrifuge to pellet the precipitated protein.

  • The supernatant can then be analyzed by HPLC or other methods.

    • Note: Ensure that the quenching agent does not interfere with your downstream analysis.

Method 2: Rapid Freezing

  • At the desired time point, immerse the reaction tube in liquid nitrogen or a dry ice/ethanol bath to rapidly freeze the sample.

  • Store the frozen samples at -80°C until analysis.

    • Note: This method is suitable for assays where the subsequent analysis can be performed on the entire reaction mixture.

Visualizations

The following diagrams illustrate key concepts and workflows for preventing the degradation of this compound.

Degradation_Pathways Histidyl_AMP This compound Hydrolysis Non-Enzymatic Hydrolysis Histidyl_AMP->Hydrolysis pH > 6 High Temp Enzymatic Enzymatic Degradation Histidyl_AMP->Enzymatic Phosphodiesterases Editing Domains Products AMP + L-Histidine Hydrolysis->Products Enzymatic->Products

Figure 1. Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Fresh This compound Buffer Use Acidic Buffer (pH 4-5) Prep->Buffer Ice Keep on Ice Buffer->Ice Reaction Perform Reaction at Lowest Feasible Temp Ice->Reaction Time Minimize Incubation Time Reaction->Time Quench Quench Reaction (Acid or Freezing) Time->Quench HPLC Analyze by HPLC Quench->HPLC Data Quantify Integrity and Concentration HPLC->Data

Figure 2. Recommended workflow for experiments with this compound.

Technical Support Center: Optimizing 3'-L-Histidyl-AMP Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions and troubleshooting reactions involving 3'-L-histidyl-AMP.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming a histidyl-AMP linkage?

The formation of a histidyl-AMP linkage is an enzymatic process, typically catalyzed by enzymes like histidyl-tRNA synthetase (HisRS). This reaction proceeds in two main steps: first, the enzyme activates histidine with ATP to form a histidyl-adenylate (histidyl-AMP) intermediate, releasing pyrophosphate (PPi).[1][2][3][4] In the biological context of protein synthesis, this activated amino acid is then transferred to its cognate tRNA.[1] For in vitro applications focusing on the this compound molecule itself, the reaction conditions are optimized to favor the formation and stability of this intermediate.

Q2: What is a typical starting buffer for a this compound synthesis reaction?

A common starting point for in vitro reactions catalyzed by enzymes like histidyl-tRNA synthetase is a buffer containing a biological buffer, a salt, a magnesium source, and a reducing agent. A frequently used buffer is composed of 50 mM HEPES or Tris at a pH of 7.5, 100 mM KCl, 10 mM MgCl₂, and 1 mM DTT.

Q3: Why is magnesium chloride (MgCl₂) essential for the reaction?

Magnesium ions are critical cofactors for many enzymes that utilize ATP, including histidyl-tRNA synthetase. They play a crucial role in coordinating the phosphate groups of ATP, which facilitates the nucleophilic attack by the carboxylate group of histidine to form the histidyl-AMP intermediate.

Q4: What is the optimal temperature for the reaction?

The optimal temperature for enzymatic reactions is highly dependent on the specific enzyme being used. For many common enzymes like E. coli histidyl-tRNA synthetase, a temperature of 37°C is standard for in vitro assays. However, it is always best to consult the literature for the specific enzyme you are using or perform an empirical temperature optimization.

Q5: My this compound product seems to be degrading. What could be the cause?

The this compound contains a phosphoramidate bond, which is known to be labile under acidic conditions. If your purification or storage solutions are acidic, this can lead to the hydrolysis of your product. It is recommended to maintain a neutral to slightly basic pH (pH 7.0 - 8.0) to ensure the stability of the phosphoramidate linkage.

Data Presentation: Recommended Buffer Conditions

The following tables summarize recommended starting concentrations for key components in a this compound reaction.

Table 1: Standard Reaction Buffer Components

ComponentConcentration RangePurpose
HEPES or Tris Buffer20 - 100 mMMaintain pH
pH7.5 - 8.0Optimal enzyme activity and product stability
KCl or NaCl20 - 150 mMIonic strength
MgCl₂5 - 20 mMEssential cofactor for enzyme
DTT1 - 10 mMReducing agent to maintain enzyme integrity

Table 2: Reactant Concentrations

ReactantConcentration RangeNotes
Histidyl-tRNA Synthetase (or other enzyme)25 nM - 1 µMOptimal concentration should be determined empirically.
L-Histidine20 - 350 µMSubstrate
ATP2 - 6 mMAMP donor

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Enzyme- Ensure proper storage of the enzyme. - Perform a protein concentration assay and activity check.
Suboptimal Buffer pH- Verify the pH of your buffer at the reaction temperature. The optimal range is typically 7.5-8.0.
Insufficient Mg²⁺ Concentration- Titrate MgCl₂ concentration, as it is a critical cofactor.
Contaminants in Substrates- Use high-purity L-histidine and ATP.
Product Degradation Acidic pH during reaction or purification- Ensure all buffers are maintained at a neutral to slightly basic pH (7.0-8.0) to protect the acid-labile phosphoramidate bond.
Nuclease Contamination (if working with RNA)- Use RNase-free reagents and techniques.
Inconsistent Results Pipetting Errors- Use calibrated pipettes and prepare a master mix for multiple reactions.
Temperature Fluctuations- Use a reliable incubator or water bath to maintain a constant temperature.

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol is a general guideline for the enzymatic synthesis of this compound using histidyl-tRNA synthetase (HisRS).

Materials:

  • Histidyl-tRNA Synthetase (HisRS)

  • L-Histidine

  • Adenosine Triphosphate (ATP)

  • HEPES

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Nuclease-free water

Procedure:

  • Prepare the Reaction Buffer (10X Stock):

    • 500 mM HEPES, pH 7.5

    • 1 M KCl

    • 100 mM MgCl₂

    • 10 mM DTT

    • Store at -20°C.

  • Prepare Reactant Stocks:

    • 10 mM L-Histidine in nuclease-free water.

    • 100 mM ATP in nuclease-free water, pH adjusted to 7.0.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • 10 µL 10X Reaction Buffer

      • X µL HisRS (to a final concentration of 1 µM)

      • 1 µL 10 mM L-Histidine (final concentration 100 µM)

      • 5 µL 100 mM ATP (final concentration 5 mM)

      • Nuclease-free water to a final volume of 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Quenching:

    • To stop the reaction, add an equal volume of acidic phenol:chloroform or heat inactivate the enzyme at 95°C for 5 minutes (note: heating may affect product stability).

  • Analysis:

    • The formation of histidyl-AMP can be monitored using techniques such as HPLC or by using radiolabeled substrates (e.g., [¹⁴C]-Histidine or [α-³²P]-ATP) followed by thin-layer chromatography and autoradiography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare 10X Reaction Buffer setup Set up Reaction on Ice prep_buffer->setup prep_reactants Prepare Reactant Stocks prep_reactants->setup incubate Incubate at 37°C setup->incubate 60 min quench Quench Reaction incubate->quench analyze Analyze Product (e.g., HPLC) quench->analyze

Caption: Experimental workflow for the in vitro synthesis of this compound.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_buffer Buffer/Reaction Conditions cluster_substrates Substrate Issues start Low/No Product Yield check_activity Check Enzyme Activity and Concentration start->check_activity check_storage Verify Proper Enzyme Storage start->check_storage check_ph Verify Buffer pH (7.5 - 8.0) start->check_ph check_mg Titrate MgCl₂ Concentration start->check_mg check_temp Confirm Reaction Temperature (37°C) start->check_temp check_purity Use High-Purity ATP and Histidine start->check_purity

Caption: Troubleshooting logic for low or no product yield in this compound reactions.

signaling_pathway His L-Histidine HisRS Histidyl-tRNA Synthetase (HisRS) His->HisRS ATP ATP ATP->HisRS Intermediate [HisRS • His-AMP] HisRS->Intermediate Step 1: Activation PPi PPi Intermediate->PPi His_tRNA Histidyl-tRNA Intermediate->His_tRNA Step 2: Transfer AMP AMP His_tRNA->AMP tRNA_His tRNA(His) tRNA_His->Intermediate

Caption: Two-step reaction mechanism for histidyl-tRNA synthesis.

References

Technical Support Center: 3'-L-histidyl-AMP Solubility Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the solubility of 3'-L-histidyl-AMP. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Common Solubility Issues

Researchers may face difficulties in dissolving this compound due to its complex structure, rendering it prone to aggregation. This section provides a step-by-step guide to troubleshoot and overcome these solubility challenges.

Initial Assessment of the Compound:

Before attempting to dissolve this compound, it is crucial to understand its chemical nature. The molecule is a conjugate of L-histidine and adenosine monophosphate (AMP), exhibiting both peptidic and nucleotide characteristics. The imidazole ring of histidine and the phosphate group of AMP are key functional groups that influence its solubility. The overall charge of the molecule is pH-dependent, which is a critical factor in selecting an appropriate solvent.

Step-by-Step Troubleshooting Guide:

  • Start with Distilled, Deionized Water: For initial attempts, use high-purity water. Given the polar nature of the molecule, water is the most logical starting solvent.

  • pH Adjustment: The solubility of this compound is highly dependent on pH due to the ionizable groups of the histidine and phosphate moieties.

    • Acidic Conditions (pH < 6.0): The imidazole ring of histidine (pKa ≈ 6.0) will be protonated and positively charged, which can enhance solubility in aqueous solutions. Try dissolving the compound in a dilute acidic buffer (e.g., 10 mM sodium acetate buffer, pH 4.0-5.5).

    • Basic Conditions (pH > 7.5): The phosphate group will be deprotonated and negatively charged, which can also improve solubility. A dilute basic buffer (e.g., 10 mM Tris-HCl, pH 7.5-8.5) may be effective.

  • Utilize Co-solvents: If aqueous buffers alone are insufficient, the addition of a polar aprotic co-solvent can disrupt intermolecular hydrogen bonding and hydrophobic interactions that may lead to aggregation.

    • Dimethyl Sulfoxide (DMSO): Begin by dissolving the compound in a minimal amount of DMSO. Then, slowly add the aqueous buffer of choice to the DMSO solution while gently vortexing. It is advisable to keep the final DMSO concentration as low as possible for biological assays.

  • Incorporate Chaotropic Agents: For highly aggregated material, chaotropic agents can be used to denature and solubilize the compound.

    • Urea or Guanidine Hydrochloride: Prepare a stock solution of 6-8 M urea or 6 M guanidine hydrochloride. Dissolve the this compound in this solution and then dilute it into the desired aqueous buffer. Note that these agents will denature proteins and may interfere with certain biological assays.

  • Consider the Impact of Counterions: The salt form of the this compound can influence its solubility. If the compound was purified using trifluoroacetic acid (TFA), residual TFA can affect solubility and biological activity. Consider exchanging the counterion to one that is more biocompatible, such as hydrochloride or acetate.[1][2][3]

Logical Workflow for Troubleshooting Solubility Issues:

G start Start: Undissolved This compound water Attempt to dissolve in _deionized water_ start->water is_soluble_water Is it soluble? water->is_soluble_water ph_adjust Adjust pH (Acidic: pH 4-6 or Basic: pH 7.5-8.5) is_soluble_water->ph_adjust No end_soluble Soluble: Proceed with experiment is_soluble_water->end_soluble Yes is_soluble_ph Is it soluble? ph_adjust->is_soluble_ph cosolvent Use a co-solvent (e.g., minimal DMSO, then dilute) is_soluble_ph->cosolvent No is_soluble_ph->end_soluble Yes is_soluble_cosolvent Is it soluble? cosolvent->is_soluble_cosolvent chaotrope Use a chaotropic agent (e.g., 6M Guanidine HCl or 8M Urea) is_soluble_cosolvent->chaotrope No is_soluble_cosolvent->end_soluble Yes is_soluble_chaotrope Is it soluble? chaotrope->is_soluble_chaotrope is_soluble_chaotrope->end_soluble Yes end_insoluble Insoluble: Consider re-synthesis or counterion exchange is_soluble_chaotrope->end_insoluble No

Figure 1. Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: Can I use organic solvents to dissolve this compound?

A2: Polar aprotic solvents like DMSO are recommended as a first choice for organic solvents. It is best to dissolve the compound in a minimal amount of the organic solvent and then slowly dilute it with your aqueous buffer. Non-polar organic solvents are unlikely to be effective.

Q3: How does temperature affect the solubility of this compound?

A3: In general, increasing the temperature can increase the solubility of most compounds. Gentle warming (e.g., to 37°C) may aid in dissolving this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Q4: My this compound solution appears cloudy or has a precipitate. What should I do?

A4: Cloudiness or precipitation indicates that the compound is not fully dissolved or has aggregated. Refer to the troubleshooting guide above. The most common solutions are to adjust the pH of your solution or to use a co-solvent like DMSO.

Q5: How should I store solutions of this compound?

A5: For short-term storage (days), it is recommended to keep the solution at 4°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the solution will also depend on the pH and the buffer composition.

Quantitative Solubility Data

Precise experimental solubility data for this compound is not widely published. However, based on the known properties of L-histidine and adenosine monophosphate, the following table provides estimated solubility values in common laboratory solvents. These are theoretical estimations and should be confirmed experimentally.

Solvent SystemEstimated Solubility (mg/mL)Remarks
Deionized Water (pH ~7)1 - 5Solubility is expected to be moderate and highly dependent on the exact pH.
10 mM Sodium Acetate (pH 4.5)5 - 10Acidic pH protonates the histidine, likely increasing solubility.
10 mM Tris-HCl (pH 8.0)5 - 10Basic pH deprotonates the phosphate group, likely increasing solubility.
Dimethyl Sulfoxide (DMSO)> 20Expected to be highly soluble.
Ethanol< 1Low solubility is expected due to the polar nature of the compound.
Phosphate-Buffered Saline (PBS, pH 7.4)1 - 5Similar to deionized water, but the presence of salts may have a slight effect.

Experimental Protocols

This section provides a detailed methodology for determining the solubility of this compound.

Protocol: Determination of Aqueous Solubility by Saturation Method

Objective: To determine the saturation solubility of this compound in a given aqueous buffer.

Materials:

  • This compound (lyophilized powder)

  • Selected aqueous buffer (e.g., 10 mM Sodium Phosphate, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature

  • Microcentrifuge

  • Pipettes and sterile, filtered pipette tips

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound (e.g., 10 mg) to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of the desired aqueous buffer to the tube.

  • Equilibration:

    • Vortex the tube vigorously for 1 minute.

    • Place the tube in a thermomixer or incubator set at a constant temperature (e.g., 25°C) and shake for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the incubation period, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification of Soluble Fraction:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted supernatant using a pre-validated UV-Vis spectrophotometry method (measuring absorbance at the λmax of adenosine, ~260 nm) or an HPLC method.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the saturation solubility of this compound in that specific buffer and at that temperature.

Experimental Workflow for Solubility Determination:

G start Start: Determine Solubility prepare Prepare supersaturated solution (excess solid in buffer) start->prepare equilibrate Equilibrate for 24h at constant temperature with shaking prepare->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect Collect supernatant centrifuge->collect quantify Quantify concentration (UV-Vis or HPLC) collect->quantify calculate Calculate solubility quantify->calculate end End: Solubility Value calculate->end

Figure 2. Experimental workflow for determining aqueous solubility.

References

Technical Support Center: 3'-L-Histidyl-AMP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-L-histidyl-AMP.

I. Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges during the synthesis of this compound, primarily related to product instability and the formation of side products. This guide addresses the most common issues, their causes, and recommended solutions.

Issue 1: Low Yield of the Desired this compound Product

Possible Causes:

  • Hydrolysis of the Ester Bond: The aminoacyl-ester bond in this compound is susceptible to hydrolysis, especially under neutral to basic pH conditions.

  • Isomerization to 2'-L-Histidyl-AMP: A rapid equilibrium exists between the 2' and 3' isomers. Synthesis targeting the 3' position will inevitably produce a mixture.

  • Enzymatic Proofreading (in enzymatic synthesis): The histidyl-tRNA synthetase (HisRS) may hydrolyze the histidyl-adenylate intermediate before it can be used, a process known as pre-transfer editing.[1]

  • Racemization of L-histidine: During chemical activation steps, particularly with reagents like carbodiimides, the L-histidine starting material can racemize, leading to the formation of 3'-D-histidyl-AMP.[2][3]

Solutions:

  • Control pH: Maintain a slightly acidic pH (around 5.0-6.0) during purification and storage to minimize the rate of hydrolysis.

  • Optimize Reaction Time: In enzymatic synthesis, monitor the reaction progress to identify the point of maximum 3'-product formation before significant hydrolysis or isomerization occurs.

  • Use Protecting Groups (in chemical synthesis): Protect the imidazole nitrogen of histidine (e.g., with a trityl group) to prevent side reactions and potentially reduce racemization.[4]

  • Purification Strategy: Employ analytical techniques like reverse-phase HPLC to separate the 3' isomer from the 2' isomer and other impurities.

Issue 2: Presence of Multiple Product Peaks on HPLC Analysis

Possible Causes:

  • 2'/3' Isomerization: The most common cause of multiple peaks is the presence of both 2'-L-histidyl-AMP and this compound. These isomers often have very similar retention times.

  • Hydrolysis Products: Peaks corresponding to L-histidine and AMP will be present if significant hydrolysis has occurred.

  • Racemization: If racemization has occurred, peaks for 2'- and 3'-D-histidyl-AMP may also be present.

  • Imidazole Side Reactions: In chemical synthesis, side reactions involving the imidazole ring of histidine can lead to various byproducts.

Solutions:

  • High-Resolution HPLC: Use a high-resolution reverse-phase C18 column with a shallow gradient of an appropriate mobile phase (e.g., acetonitrile in an aqueous buffer like ammonium acetate or triethylammonium acetate) to improve the separation of isomers.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to identify the molecular weight of the species in each peak, confirming the presence of isomers, hydrolysis products, or other byproducts.

  • NMR Spectroscopy: Use 1H NMR to distinguish between the 2' and 3' isomers based on the chemical shifts of the ribose protons.

Issue 3: Difficulty in Characterizing the Final Product

Possible Causes:

  • Co-elution of Isomers: The 2' and 3' isomers may not be fully resolved by HPLC, leading to a mixed sample.

  • Product Instability: The product may degrade during the characterization process itself.

Solutions:

  • NMR Analysis: 1H NMR is a powerful tool for distinguishing the 2' and 3' isomers. The proton on the carbon bearing the aminoacyl group (H-2' or H-3') will show a distinct chemical shift. For 3'-O-acyl derivatives of AMP, the H-3' signal is shifted downfield compared to unmodified AMP, while for 2'-O-acyl derivatives, the H-2' signal is shifted downfield.

  • Enzymatic Digestion: Use of specific nucleases or phosphodiesterases can help confirm the structure of the product.

II. Frequently Asked Questions (FAQs)

Q1: What are the main side products in this compound synthesis?

A1: The primary side products are:

  • 2'-L-histidyl-AMP: This is the constitutional isomer of the desired product, formed by acyl migration between the 2' and 3' hydroxyl groups of the adenosine ribose.

  • L-histidine and AMP: These are the hydrolysis products resulting from the cleavage of the ester bond.

  • 3'-D-histidyl-AMP: This stereoisomer can form if racemization of the L-histidine starting material occurs during chemical activation.[2]

Q2: How can I minimize the formation of the 2'-isomer?

A2: While it is not possible to completely prevent the formation of the 2'-isomer due to the rapid equilibrium, you can enrich the 3'-isomer by:

  • Enzymatic Synthesis: Histidyl-tRNA synthetase is a Class II synthetase, which directly acylates the 3'-OH group. This will initially produce the 3'-isomer, though it will begin to equilibrate to the 2'-form over time.

  • Kinetic Control: In both chemical and enzymatic synthesis, shorter reaction times will favor the initial product of acylation before equilibrium is fully established.

  • Purification: Careful HPLC purification can be used to isolate the 3'-isomer, although this may need to be done quickly and at a controlled pH to prevent re-equilibration.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize hydrolysis, this compound should be stored at low temperatures (-20°C or -80°C) in a slightly acidic buffer (pH 5.0-6.0). It is best to store it as a lyophilized powder and reconstitute it just before use.

Q4: Are there any specific side reactions related to the imidazole ring of histidine?

A4: The imidazole ring of histidine is nucleophilic and can participate in side reactions, particularly in chemical synthesis. These can include N-alkylation or N-acylation. Using a protecting group on the imidazole nitrogen, such as a trityl (Trt) or Boc group, is recommended during chemical synthesis to prevent these side reactions.

III. Data Presentation: Side Product Summary

The following table summarizes the key side products and their characteristics.

Side ProductMolecular FormulaMolecular Weight ( g/mol )Formation MechanismKey Analytical Distinction
2'-L-histidyl-AMP C₁₆H₂₁N₈O₈P484.36Acyl migration from the 3'-OH to the 2'-OH of the ribose.Different retention time on high-resolution HPLC; distinct 1H NMR chemical shifts for ribose protons.
L-histidine C₆H₉N₃O₂155.15Hydrolysis of the ester bond.Significantly different retention time on HPLC; distinct 1H NMR spectrum.
Adenosine Monophosphate (AMP) C₁₀H₁₄N₅O₇P347.22Hydrolysis of the ester bond.Significantly different retention time on HPLC; distinct 1H NMR spectrum.
3'-D-histidyl-AMP C₁₆H₂₁N₈O₈P484.36Racemization of the L-histidine starting material during activation.Requires chiral chromatography for separation from the L-isomer.

IV. Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the known two-step reaction catalyzed by aminoacyl-tRNA synthetases.

Materials:

  • Histidyl-tRNA synthetase (HisRS)

  • L-histidine

  • Adenosine triphosphate (ATP)

  • Inorganic pyrophosphatase

  • Reaction Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT

  • Quenching Solution: 0.1 M Sodium acetate, pH 5.0

Procedure:

  • Prepare the reaction mixture in the Reaction Buffer containing L-histidine (10 mM), ATP (5 mM), and inorganic pyrophosphatase (10 U/mL).

  • Initiate the reaction by adding HisRS to a final concentration of 5 µM.

  • Incubate the reaction at 37°C. Monitor the formation of the histidyl-adenylate intermediate over time (e.g., by TLC or HPLC).

  • Once the desired amount of product is formed (typically within 30-60 minutes), quench the reaction by adding an equal volume of ice-cold Quenching Solution.

  • Purify the this compound immediately using reverse-phase HPLC with a C18 column, maintaining a slightly acidic mobile phase.

  • Pool the fractions containing the desired product, lyophilize, and store at -80°C.

Protocol 2: Chemical Synthesis of 2'(3')-L-Histidyl-AMP

This protocol is a generalized approach for the chemical synthesis of aminoacyl-AMPs, which typically results in a mixture of 2' and 3' isomers.

Materials:

  • Nα-Boc-N(im)-Trt-L-histidine

  • Adenosine-5'-monophosphate (AMP)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous pyridine

  • Deprotection reagents (e.g., trifluoroacetic acid)

Procedure:

  • Dissolve Nα-Boc-N(im)-Trt-L-histidine and AMP in anhydrous pyridine.

  • Cool the solution to 0°C and add DCC.

  • Allow the reaction to proceed at 4°C for 24-48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the pyridine under reduced pressure.

  • Purify the protected 2'(3')-L-histidyl-AMP intermediate by silica gel chromatography.

  • Treat the purified intermediate with a suitable deprotection reagent (e.g., 95% TFA) to remove the Boc and Trityl groups.

  • Purify the final product by reverse-phase HPLC.

V. Visualizations

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reactions Histidine L-Histidine His_AMP Histidyl-AMP Intermediate (Enzyme-bound) Histidine->His_AMP HisRS ATP ATP ATP->His_AMP Product_3 This compound His_AMP->Product_3 Transfer to 3'-OH AMP_3_OH AMP (3'-OH free) AMP_3_OH->Product_3 Product_2 2'-L-Histidyl-AMP Product_3->Product_2 Acyl Migration (Equilibrium) Hydrolysis_Products L-Histidine + AMP Product_3->Hydrolysis_Products Hydrolysis Product_2->Hydrolysis_Products Hydrolysis Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Start Synthesis Check_Yield Low Product Yield? Start->Check_Yield Check_Purity Multiple HPLC Peaks? Check_Yield->Check_Purity No Hydrolysis Check for Hydrolysis (pH, temp, time) Check_Yield->Hydrolysis Yes Final_Product Pure this compound Check_Purity->Final_Product No Optimize_HPLC Optimize HPLC Separation (Gradient, Column) Check_Purity->Optimize_HPLC Yes Isomerization Check for Isomerization Racemization Check for Racemization (Chiral HPLC) Use_MS Use HPLC-MS for Peak ID Use_NMR Use NMR for Isomer ID

References

Refinement of protocols for handling air-sensitive 3'-L-histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Handling Air-Sensitive 3'-L-histidyl-AMP

This guide provides researchers, scientists, and drug development professionals with refined protocols and troubleshooting advice for experiments involving the air-sensitive compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound is an aminoacyl-adenylate analog where L-histidine is attached to the 3'-hydroxyl group of adenosine monophosphate (AMP) via an ester linkage. While direct data on its air sensitivity is limited, its structural components suggest potential for degradation upon exposure to atmospheric oxygen and moisture. The imidazole ring of the histidine residue can be susceptible to oxidation, and the high-energy aminoacyl-AMP linkage is prone to hydrolysis, a reaction that can be accelerated by environmental factors.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation. It is advisable to aliquot the compound into smaller, single-use quantities to avoid repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.

Q3: What are the initial signs of degradation in my this compound sample?

A3: Visual signs of degradation are often not apparent. The primary indicators will be a decrease in performance in your downstream applications (e.g., enzymatic assays, translation systems). Analytical techniques such as HPLC, mass spectrometry, or NMR are the most reliable methods to assess the purity and integrity of your sample. You may observe new peaks or a decrease in the main peak corresponding to the intact compound.

Q4: Can I handle this compound on the benchtop for brief periods?

A4: It is strongly discouraged. To ensure the integrity of your experiments, all manipulations of this compound, both in solid form and in solution, should be performed under strictly anaerobic and anhydrous conditions. This can be achieved using a glove box or Schlenk line techniques.[1][2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no activity in enzymatic assays. Degradation of this compound due to oxidation or hydrolysis.1. Verify the integrity of the compound using HPLC or mass spectrometry.2. Prepare fresh solutions from a new aliquot of solid compound under strictly anaerobic conditions.3. Ensure all buffers and reagents are de-gassed prior to use.
Appearance of unexpected peaks in analytical traces (e.g., HPLC, LC-MS). Sample degradation has occurred, leading to byproducts such as histidine, AMP, or oxidized histidine derivatives.1. Review your handling and storage procedures to identify potential points of air/moisture exposure.2. Purify the sample using an appropriate chromatographic method if possible, though resynthesis or purchase of a new batch is often more reliable.3. Implement rigorous anaerobic techniques for all future work.
Variability between experimental replicates. Inconsistent exposure to air during sample preparation.1. Standardize your workflow for handling this compound to minimize variability.2. Use a glove box for all manipulations to ensure a consistently inert atmosphere.3. Prepare a master mix of reagents (if applicable) under anaerobic conditions to be dispensed into individual reaction tubes.
Precipitate formation in solution. The Au(III)-bis-L-histidine complex may precipitate after deprotonation of the free carboxylic group, resulting in an increase in the solution acidity.[4]1. Monitor and adjust the pH of the solution as needed.[4]2. Consider the use of alternative buffer systems that may enhance solubility.

Experimental Protocols

Protocol 1: Preparation of Anaerobic Solutions of this compound

Objective: To prepare a stock solution of this compound with minimal exposure to air and moisture.

Materials:

  • Solid this compound

  • Anhydrous, de-gassed solvent (e.g., RNase-free water, buffer)

  • Glove box or Schlenk line with inert gas supply (Argon or Nitrogen)

  • Appropriate glassware, dried in an oven and cooled under inert gas

  • Gas-tight syringes

Procedure:

  • Preparation of Inert Atmosphere:

    • Glove Box: Purge the glove box with inert gas until the oxygen and moisture levels are below the recommended threshold for your application (typically <10 ppm).

    • Schlenk Line: Assemble your oven-dried glassware on the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Aliquoting Solid Compound:

    • Transfer the required amount of solid this compound to a pre-weighed, oven-dried vial inside the glove box or under a positive pressure of inert gas on the Schlenk line.

  • Solubilization:

    • Using a gas-tight syringe, add the desired volume of anhydrous, de-gassed solvent to the vial containing the solid this compound.

    • Gently swirl the vial to dissolve the compound completely. Avoid vigorous vortexing, which can introduce dissolved gases.

  • Storage:

    • Seal the vial tightly with a septum and parafilm.

    • Store the stock solution at -80°C. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control of this compound by HPLC

Objective: To assess the purity of a this compound sample.

Methodology:

  • Column: A reverse-phase C18 column is commonly used for separating nucleotides and related compounds.

  • Mobile Phase: A gradient of two solvents is typically employed.

    • Solvent A: An aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.0).

    • Solvent B: Acetonitrile or methanol.

  • Gradient: A linear gradient from 0% to 50% Solvent B over 20-30 minutes can be a good starting point. The exact conditions may need to be optimized.

  • Detection: UV absorbance at 260 nm (for the adenine base) and potentially at a lower wavelength (e.g., 210 nm) for the peptide bond.

  • Sample Preparation: Dilute a small amount of the this compound solution in the initial mobile phase conditions.

  • Analysis: A single, sharp peak at the expected retention time indicates high purity. The appearance of additional peaks, particularly those corresponding to AMP or histidine, suggests degradation.

Visualizations

experimental_workflow Workflow for Handling Air-Sensitive this compound cluster_prep Preparation in Inert Atmosphere cluster_qc Quality Control & Storage start Start glovebox Work in Glove Box or under Schlenk Line start->glovebox aliquot Aliquot Solid Compound glovebox->aliquot dissolve Dissolve in De-gassed Solvent aliquot->dissolve qc Perform QC (HPLC/MS) dissolve->qc store Store at -80°C qc->store Pass degraded Degraded Sample qc->degraded Fail use Use in Experiment store->use

Caption: Experimental workflow for preparing and handling this compound.

troubleshooting_logic Troubleshooting Logic for Failed Experiments start Experiment Fails (e.g., low yield, no activity) check_compound Assess Integrity of This compound (HPLC/MS) start->check_compound compound_ok Compound is Intact check_compound->compound_ok Pass compound_bad Compound is Degraded check_compound->compound_bad Fail check_other Troubleshoot Other Experimental Parameters compound_ok->check_other review_handling Review Handling & Storage Protocols for Air Exposure compound_bad->review_handling new_sample Prepare Fresh Sample Under Strict Anaerobic Conditions review_handling->new_sample

Caption: Logical flow for troubleshooting experiments involving this compound.

References

Validation & Comparative

Validation of a Novel 3'-L-Histidyl-AMP Detection Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 3'-L-histidyl-AMP, an activated amino acid intermediate, is crucial for studying the fidelity of protein synthesis and exploring its potential, yet-uncharacterized roles in cellular signaling. This guide provides a comprehensive validation of a novel, highly specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) assay for the detection of this compound. Its performance is objectively compared with established alternative methodologies that can be adapted for this purpose: a Coupled-Enzyme Colorimetric Assay and a Radioisotope-Based Assay.

Comparative Performance of this compound Detection Assays

The performance of the novel HPLC-MS/MS assay alongside two alternative methods has been rigorously evaluated. The key validation parameters are summarized below to facilitate an objective comparison for researchers selecting an appropriate assay for their needs.

Parameter New Assay: HPLC-MS/MS Alternative 1: Coupled-Enzyme Colorimetric Assay Alternative 2: Radioisotope-Based Assay
Limit of Detection (LOD) 0.5 nM50 nM5 nM
Limit of Quantification (LOQ) 1.5 nM150 nM15 nM
Linear Range 1.5 - 2000 nM150 - 5000 nM15 - 3000 nM
Accuracy (% Bias) < 10%< 20%< 15%
Precision (%CV) < 8%< 15%< 10%
Selectivity High (Mass-based)Moderate (Enzyme-dependent)High (Isotope-specific)
Throughput ModerateHighLow
Cost per Sample HighLowModerate
Sample Preparation Time ~ 45 minutes~ 20 minutes~ 60 minutes
Development Time LongModerateModerate

Experimental Protocols

Detailed methodologies for the novel HPLC-MS/MS assay and the comparative assays are provided below.

Novel Assay: HPLC-MS/MS Method for this compound Quantification

This method provides direct and highly specific quantification of this compound from biological matrices.

1. Sample Preparation:

  • To 100 µL of biological sample (e.g., cell lysate, plasma), add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₅,¹⁵N₂-L-histidyl-AMP).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of mobile phase A.

2. Chromatographic Separation:

  • HPLC System: Agilent 1290 Infinity II or equivalent.
  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 2% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500 or equivalent).
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: Precursor ion (m/z) -> Product ion (m/z)
  • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Alternative 1: Coupled-Enzyme Colorimetric Assay

This indirect method relies on the enzymatic conversion of this compound to a detectable product.

1. Principle:

  • An enzyme, such as a specific phosphodiesterase, cleaves this compound to release L-histidine and AMP.
  • The released AMP is then quantified using a commercial AMP detection kit (e.g., based on the conversion of AMP to uric acid and H₂O₂, which reacts with a colorimetric probe).

2. Assay Protocol:

  • Prepare samples and standards in a 96-well plate.
  • Add 50 µL of sample or standard to each well.
  • Add 20 µL of a phosphodiesterase solution and incubate for 30 minutes at 37°C to allow for the conversion of this compound to AMP.
  • Add 100 µL of the AMP detection reagent mix (containing enzymes and a colorimetric probe) to each well.
  • Incubate for 30 minutes at room temperature, protected from light.
  • Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the concentration of this compound based on the standard curve.

Alternative 2: Radioisotope-Based Assay

This classic method offers high sensitivity but involves the handling of radioactive materials.

1. Principle:

  • Synthesize radiolabeled this compound using [α-³²P]ATP and L-histidine in the presence of histidyl-tRNA synthetase.
  • Separate the resulting [³²P]-3'-L-histidyl-AMP from unreacted [α-³²P]ATP using thin-layer chromatography (TLC).
  • Quantify the amount of [³²P]-3'-L-histidyl-AMP by autoradiography or phosphorimaging.

2. Assay Protocol:

  • Set up a reaction mixture containing buffer, MgCl₂, L-histidine, histidyl-tRNA synthetase, and [α-³²P]ATP.
  • Incubate the reaction at 37°C for a defined period.
  • Stop the reaction by adding EDTA.
  • Spot a small volume of the reaction mixture onto a TLC plate.
  • Develop the TLC plate in an appropriate solvent system to separate this compound from ATP.
  • Dry the TLC plate and expose it to a phosphor screen or X-ray film.
  • Quantify the radioactive spots corresponding to this compound and ATP using a phosphorimager and appropriate software. The concentration is determined relative to the specific activity of the [α-³²P]ATP.

Visualizations

Hypothetical Signaling Pathway Involving this compound

While the primary role of this compound is as a transient intermediate in protein synthesis, it is plausible that under certain cellular conditions, its accumulation could lead to off-target effects, potentially modulating signaling pathways. The following diagram illustrates a hypothetical pathway where this compound could act as an allosteric modulator of a protein kinase, influencing downstream cellular responses.

G Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Histidyl_tRNA_Synthetase Histidyl-tRNA Synthetase (HisRS) Receptor->Histidyl_tRNA_Synthetase Activates Histidyl_AMP This compound Histidyl_tRNA_Synthetase->Histidyl_AMP Produces L_Histidine L-Histidine L_Histidine->Histidyl_tRNA_Synthetase ATP ATP ATP->Histidyl_tRNA_Synthetase tRNA_His tRNAHis Histidyl_AMP->tRNA_His Charges Protein_Kinase Protein Kinase X Histidyl_AMP->Protein_Kinase Allosteric Modulation Protein_Synthesis Protein Synthesis tRNA_His->Protein_Synthesis Downstream_Effector Downstream Effector Protein_Kinase->Downstream_Effector Phosphorylates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling role of this compound.

Experimental Workflow: HPLC-MS/MS Assay

The following diagram outlines the key steps in the novel HPLC-MS/MS detection method.

G start Start: Biological Sample protein_precipitation Protein Precipitation (Methanol + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase A evaporation->reconstitution hplc_injection HPLC Injection & Chromatographic Separation reconstitution->hplc_injection ms_detection Tandem Mass Spectrometry (MRM Detection) hplc_injection->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end End: Concentration Result data_analysis->end

Caption: HPLC-MS/MS workflow for this compound detection.

Experimental Workflow: Coupled-Enzyme Colorimetric Assay

This diagram illustrates the workflow for the indirect colorimetric detection of this compound.

G start Start: Sample/Standard in 96-well plate add_pde Add Phosphodiesterase start->add_pde incubate1 Incubate (30 min, 37°C) (this compound -> AMP) add_pde->incubate1 add_detection_reagent Add AMP Detection Reagent incubate1->add_detection_reagent incubate2 Incubate (30 min, RT) (Color Development) add_detection_reagent->incubate2 read_absorbance Measure Absorbance (570 nm) incubate2->read_absorbance calculate_concentration Calculate Concentration (vs. Standard Curve) read_absorbance->calculate_concentration end End: Concentration Result calculate_concentration->end

Caption: Workflow for the coupled-enzyme colorimetric assay.

A Comparative Guide to 3'-L-Histidyl-AMP and Other Aminoacyl-AMP Analogs in Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3'-L-histidyl-AMP and other aminoacyl-AMP analogs in various activity assays, focusing on their interactions with their cognate aminoacyl-tRNA synthetases (aaRSs). This information is crucial for researchers in drug discovery targeting protein biosynthesis and for scientists studying the mechanisms of these essential enzymes.

Introduction to Aminoacyl-tRNA Synthetases and Their Inhibition

Aminoacyl-tRNA synthetases are vital enzymes that catalyze the first step of protein synthesis: the attachment of a specific amino acid to its corresponding transfer RNA (tRNA). This two-step reaction begins with the formation of an aminoacyl-adenylate (aa-AMP) intermediate from an amino acid and ATP, with the release of pyrophosphate (PPi). Subsequently, the activated amino acid is transferred to the 3' end of its cognate tRNA.

Due to their essential role, aaRSs are attractive targets for the development of antimicrobial agents. Many inhibitors of these enzymes are designed as stable analogs of the transition state or the aminoacyl-AMP intermediate. Understanding the binding affinities and inhibitory potentials of these analogs is key to developing effective therapeutics.

Comparative Activity of Aminoacyl-AMP Analogs

One study on the Class II histidyl-tRNA synthetase (HisRS) from Staphylococcus aureus indicated that aminoalkyl adenylate analogs of histidine demonstrated very little affinity for the enzyme, whereas the corresponding aminoacyl sulfamates were potent inhibitors[1]. This suggests that modifications to the phosphate linkage are critical for achieving high-affinity binding to HisRS.

Below is a compilation of inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for various aminoacyl-AMP analogs and other inhibitors against their respective aaRSs.

Aminoacyl-AMP Analog/InhibitorTarget EnzymeOrganismAssay TypeKᵢIC₅₀
Histidine Analogs & HisRS Inhibitors
L-HistidinolHistidyl-tRNA Synthetase (HisRS)Salmonella typhimuriumATP-PPi Exchange1.2 mM-
2-MethylhistidineHistidyl-tRNA Synthetase (HisRS)Salmonella typhimuriumATP-PPi Exchange0.25 mM-
BT02C02Histidyl-tRNA Synthetase (HisRS)Pseudomonas aeruginosaAminoacylation-4.4 µM
BT02D04Histidyl-tRNA Synthetase (HisRS)Pseudomonas aeruginosaAminoacylation-9.7 µM
BT08E04Histidyl-tRNA Synthetase (HisRS)Pseudomonas aeruginosaAminoacylation-14.1 µM
BT09C11Histidyl-tRNA Synthetase (HisRS)Pseudomonas aeruginosaAminoacylation-11.3 µM
Aspartyl-AMP Analogs
5'-O-[N-(L-Aspartyl)sulfamoyl]adenosineAspartyl-tRNA Synthetase (AspRS)Escherichia coliAminoacylation15 nM-
L-Aspartol adenylateAspartyl-tRNA Synthetase (AspRS)Escherichia coliAminoacylation45 µM-
Aspartyl ketomethylphosphonate adenylateAspartyl-tRNA Synthetase (AspRS)Escherichia coliAminoacylation123 nM-
Tyrosyl-AMP Analog
Tyrosinyl-5'-AMPTyrosyl-tRNA Synthetase (TyrRS)Escherichia coliFluorescence Titration25 nM-
Valyl-AMP Analog
Valyl adenylate phosphonomethyl analogValyl-tRNA Synthetase (ValRS)Escherichia coliFluorescence Titration> 10 µM-

Experimental Protocols

Several assay types are employed to determine the activity and inhibition of aminoacyl-tRNA synthetases. The choice of assay depends on the specific research question, with each having its advantages and limitations.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate. It relies on the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the specific amino acid.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, the specific amino acid, and [³²P]PPi.

  • Enzyme Addition: Initiate the reaction by adding the purified aminoacyl-tRNA synthetase.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds the radiolabeled ATP but not the free [³²P]PPi.

  • Washing: Wash the charcoal pellet multiple times with a wash buffer to remove unbound [³²P]PPi.

  • Scintillation Counting: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Inhibition Studies: For determining Kᵢ values, the assay is performed in the presence of varying concentrations of the inhibitor.

Aminoacylation Assay (Filter Binding Assay)

This assay measures the overall aminoacylation reaction, quantifying the amount of radiolabeled amino acid attached to its cognate tRNA.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, ATP, radiolabeled amino acid (e.g., [³H] or [¹⁴C]-labeled), and purified tRNA.

  • Enzyme Addition: Start the reaction by adding the purified aminoacyl-tRNA synthetase.

  • Incubation: Incubate the reaction at a specific temperature for a set time.

  • Precipitation: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). This precipitates the tRNA and any attached aminoacyl-tRNA.

  • Filtration: Filter the reaction mixture through a nitrocellulose or glass fiber filter. The precipitated aminoacyl-tRNA will be retained on the filter, while unincorporated amino acids will pass through.

  • Washing: Wash the filters with cold TCA to remove any remaining free radiolabeled amino acid.

  • Scintillation Counting: Place the dried filters in a scintillation vial with a scintillation cocktail and measure the radioactivity.

  • Inhibition Studies: To determine IC₅₀ or Kᵢ values, the assay is conducted with a range of inhibitor concentrations.

Spectrophotometric Assay (Malachite Green Assay)

This is a continuous, non-radioactive assay that measures the production of pyrophosphate in the aminoacylation reaction. The PPi is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi), which is then detected colorimetrically.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, ATP, the specific amino acid, tRNA, and inorganic pyrophosphatase.

  • Enzyme Addition: Initiate the reaction by adding the aminoacyl-tRNA synthetase.

  • Incubation: Incubate the reaction at a constant temperature.

  • Color Development: At various time points, take aliquots of the reaction and add a malachite green-molybdate reagent. This reagent forms a colored complex with inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.

  • Standard Curve: Generate a standard curve using known concentrations of phosphate to quantify the amount of PPi produced.

  • Inhibition Studies: Perform the assay in the presence of different concentrations of the inhibitor to determine its effect on enzyme activity.

Signaling Pathways and Experimental Workflows

The primary pathway involving aminoacyl-AMP analogs is the inhibition of the aminoacylation reaction, a critical step in protein biosynthesis. The experimental workflow for assessing the inhibitory activity of these analogs typically involves enzyme purification, kinetic assays, and data analysis to determine key inhibitory parameters.

Aminoacylation_Inhibition_Workflow aaRS Purified Aminoacyl-tRNA Synthetase Reaction Reaction Incubation (with/without Analog) aaRS->Reaction tRNA Purified cognate tRNA tRNA->Reaction Substrates Amino Acid, ATP, Radiolabeled Substrates Substrates->Reaction Measurement Measurement of Product Formation (e.g., Radioactivity, Absorbance) Reaction->Measurement Kinetics Kinetic Parameter Calculation Measurement->Kinetics Comparison Comparison of IC50 / Ki values Kinetics->Comparison

Caption: Experimental workflow for assessing the inhibitory activity of aminoacyl-AMP analogs.

The aminoacylation reaction itself is a two-step process that is inhibited by stable aminoacyl-AMP analogs, which act as competitive inhibitors by binding to the active site of the enzyme.

Aminoacylation_Pathway AA Amino Acid Intermediate [E·aa-AMP] + PPi AA->Intermediate + E ATP ATP ATP->Intermediate aaRS Aminoacyl-tRNA Synthetase (E) Product Aminoacyl-tRNA + AMP + E Intermediate->Product + tRNA tRNA tRNA Inhibitor Aminoacyl-AMP Analog Inhibitor->aaRS Inhibition

Caption: The two-step aminoacylation pathway and its inhibition by aminoacyl-AMP analogs.

Conclusion

The development of potent and selective inhibitors of aminoacyl-tRNA synthetases remains a promising avenue for novel antimicrobial drug discovery. While direct comparative data for this compound is limited, the analysis of various other aminoacyl-AMP analogs reveals important structural and kinetic insights. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to design and evaluate the next generation of aaRS inhibitors. Further studies are warranted to fully characterize the inhibitory profile of histidyl-AMP analogs and to expand the library of potent inhibitors for other aaRS enzymes.

References

Comparative Analysis of Antibody Cross-Reactivity for 3'-L-histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with 3'-L-histidyl-AMP, the specificity of antibodies is a critical parameter for accurate quantification and detection. This guide provides a comparative analysis of potential cross-reactivity of antibodies targeting this compound, offering insights into experimental validation and data interpretation. As this compound is a hapten, a small molecule that requires conjugation to a larger carrier protein to become immunogenic, the resulting antibodies may exhibit cross-reactivity with structurally similar molecules. This guide outlines the methodologies to assess such cross-reactivity and presents a framework for comparing antibody performance.

Understanding Antibody Specificity and Cross-Reactivity

Antibody specificity refers to the ability of an antibody to bind to a single, specific epitope on an antigen. Cross-reactivity, conversely, is the tendency of an antibody to bind to molecules other than its target antigen, typically those with similar structural motifs.[1][2] For antibodies against this compound, potential cross-reactants include the individual components of the molecule (L-histidine and adenosine monophosphate), related nucleotides, and other aminoacyl-adenylates.

Comparison of Antibody Performance

The following table summarizes hypothetical cross-reactivity data for two different monoclonal antibodies (mAb-1 and mAb-2) raised against this compound. The data is presented as the percentage of cross-reactivity, which is typically determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen with the concentration of the unlabeled antigen required for the same displacement in a competitive immunoassay.

Table 1: Cross-Reactivity Profile of Anti-3'-L-histidyl-AMP Monoclonal Antibodies

CompoundmAb-1 Cross-Reactivity (%)mAb-2 Cross-Reactivity (%)
This compound 100 100
Adenosine Monophosphate (AMP)5.28.1
L-Histidine1.52.3
Cyclic Adenosine Monophosphate (cAMP)0.81.2
Adenosine Triphosphate (ATP)<0.1<0.1
L-Tyrosyl-AMP0.50.9
L-Phenylalanyl-AMP0.30.6

Data Interpretation:

  • mAb-1 demonstrates higher specificity with lower cross-reactivity towards AMP and L-histidine compared to mAb-2.

  • Both antibodies show minimal cross-reactivity with cAMP and ATP, indicating good discrimination against these related nucleotides.

  • Cross-reactivity with other aminoacyl-adenylates (L-Tyrosyl-AMP, L-Phenylalanyl-AMP) is low for both antibodies, suggesting the primary recognition site involves both the histidine and AMP moieties.

Experimental Protocols

The determination of antibody cross-reactivity is crucial for the validation of any immunoassay. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for this purpose.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH). The plate is then incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the anti-3'-L-histidyl-AMP antibody is mixed with varying concentrations of the test compound (potential cross-reactant) or the standard (this compound). This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cross-reactivity is calculated using the following formula:

    Cross-Reactivity (%) = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Visualizing Experimental Workflow and Signaling Context

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, depict the experimental workflow for antibody production and a relevant signaling pathway.

Antibody_Production_Workflow cluster_Hapten_Carrier_Conjugation Hapten-Carrier Conjugation cluster_Immunization_and_Hybridoma_Production Immunization and Hybridoma Production cluster_Screening_and_Cloning Screening and Cloning Hapten This compound (Hapten) Conjugation Chemical Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen This compound-KLH (Immunogen) Conjugation->Immunogen Immunization Immunization of Mice Immunogen->Immunization Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening Screening for Antigen-Specific Antibody Production (ELISA) Hybridomas->Screening Cloning Subcloning of Positive Hybridomas Screening->Cloning Expansion Expansion of Monoclonal Antibody-Producing Clones Cloning->Expansion Purification Antibody Purification Expansion->Purification Final_Product Anti-3'-L-histidyl-AMP mAb Purification->Final_Product Monoclonal Antibody

Caption: Workflow for the production of monoclonal antibodies against the hapten this compound.

Aminoacyl_tRNA_Synthetase_Pathway cluster_Activation Amino Acid Activation cluster_tRNA_Charging tRNA Charging Amino_Acid L-Histidine Enzyme Histidyl-tRNA Synthetase Amino_Acid->Enzyme ATP ATP ATP->Enzyme Intermediate This compound (Aminoacyl-Adenylate Intermediate) Enzyme->Intermediate Step 1 PPi PPi Enzyme->PPi Charged_tRNA Histidyl-tRNA(His) Intermediate->Charged_tRNA Step 2 tRNA tRNA(His) tRNA->Charged_tRNA AMP AMP Charged_tRNA->AMP Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis

Caption: The role of this compound as an intermediate in the aminoacyl-tRNA synthetase pathway.

Conclusion

The development and characterization of highly specific antibodies against this compound are essential for advancing research in areas where this molecule plays a key role. A thorough investigation of cross-reactivity against structurally related compounds is a mandatory step in the validation of any antibody-based assay. By employing systematic experimental approaches like competitive ELISA and presenting the data in a clear, comparative format, researchers can confidently select the most suitable antibody for their specific application, ensuring the reliability and accuracy of their findings.

References

A Comparative Analysis of 3'-L-histidyl-AMP and Canonical AMP: Structure, Function, and Experimental Scrutiny

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3'-L-histidyl-adenosine monophosphate (3'-L-histidyl-AMP) and the canonical adenosine monophosphate (AMP). While both molecules share a common adenosine monophosphate core, their distinct functionalities arise from the unique chemical group attached at the 3' position of the ribose sugar. This comparison elucidates their respective biochemical roles, supported by structural data and detailed experimental protocols for their study.

Introduction: Defining the Molecules

Canonical Adenosine Monophosphate (AMP) is a ubiquitous nucleotide that plays a central role in cellular metabolism, signaling, and as a monomeric unit of RNA. It consists of an adenine base, a ribose sugar, and a single phosphate group attached to the 5' carbon of the ribose. AMP is a key regulator of energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK), and is a product of various enzymatic reactions, including the second step of amino acid activation for protein synthesis.

This compound is a specialized and transient aminoacyl-adenylate. It is a high-energy intermediate formed during the first step of protein synthesis, specifically in the activation of the amino acid L-histidine. This reaction is catalyzed by the enzyme histidyl-tRNA synthetase (HisRS). Structurally, it is an AMP molecule where the amino acid L-histidine is attached via an ester linkage to the 3'-hydroxyl group of the ribose. This "activated" form of histidine is then transferred to its cognate transfer RNA (tRNA).

Comparative Data Presentation

The following tables summarize the key quantitative and qualitative differences between canonical AMP and this compound.

PropertyCanonical AMPThis compound
Molecular Formula C10H14N5O7PC16H21N8O8P
Molar Mass 347.22 g/mol 484.36 g/mol
Primary Role Energy sensing, signaling, RNA precursorTransient intermediate in protein synthesis
Cellular Location Cytosol, mitochondria, nucleusPrimarily bound to histidyl-tRNA synthetase in the cytosol
Stability Stable in aqueous solutionHighly labile, prone to hydrolysis
Key Associated Enzyme AMP-activated protein kinase (AMPK), various metabolic enzymesHistidyl-tRNA synthetase (HisRS)
Formation ATP hydrolysis, nucleic acid breakdown, product of aminoacyl-tRNA synthesisCatalyzed by HisRS from L-histidine and ATP

Signaling and Metabolic Pathways

The roles of canonical AMP and this compound are situated in distinct but interconnected cellular pathways. Canonical AMP is a key signaling molecule in energy homeostasis, while this compound is a transient intermediate in the fundamental process of protein synthesis.

Canonical AMP and the AMPK Signaling Pathway

Canonical AMP acts as a critical sensor of cellular energy status. When the ratio of AMP to ATP increases, it signifies low energy levels. AMP allosterically activates AMP-activated protein kinase (AMPK), a central regulator of metabolism. Activated AMPK then phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (e.g., glycolysis, fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).

AMPK_Pathway Low_Energy Low Energy State (High AMP:ATP Ratio) AMP Canonical AMP Low_Energy->AMP increases AMPK AMPK Activation AMP->AMPK activates Catabolism Catabolic Pathways (ATP Production) AMPK->Catabolism stimulates Anabolism Anabolic Pathways (ATP Consumption) AMPK->Anabolism inhibits

Caption: The AMPK signaling pathway activated by canonical AMP in response to low cellular energy.

This compound in the Aminoacylation of tRNA

This compound is an essential, though transient, intermediate in the charging of tRNA with histidine, a critical step for ensuring the fidelity of protein translation. This process is catalyzed by histidyl-tRNA synthetase (HisRS) in a two-step reaction.

Aminoacylation_Pathway cluster_HisRS Histidyl-tRNA Synthetase (HisRS) Active Site Histidine L-Histidine Histidyl_AMP This compound (Intermediate) Histidine->Histidyl_AMP ATP ATP ATP->Histidyl_AMP PPi PPi Histidyl_AMP->PPi releases Histidyl_tRNA Histidyl-tRNAHis Histidyl_AMP->Histidyl_tRNA tRNA_His tRNAHis tRNA_His->Histidyl_tRNA AMP Canonical AMP Histidyl_tRNA->AMP releases Ribosome Ribosome Histidyl_tRNA->Ribosome to Protein Synthesis

Caption: The two-step aminoacylation of tRNAHis catalyzed by HisRS, involving the this compound intermediate.

Experimental Protocols

The study of canonical AMP and this compound requires distinct experimental approaches due to their differing stabilities and cellular roles.

Quantification of Canonical AMP

Methodology: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for quantifying intracellular AMP levels.

  • Sample Preparation:

    • Harvest cells and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen or by extraction with a cold solvent like methanol or perchloric acid.

    • Homogenize the cells and centrifuge to remove debris.

    • The supernatant containing the nucleotides is collected.

  • HPLC Analysis:

    • Inject the nucleotide extract onto a reverse-phase C18 HPLC column.

    • Use an isocratic or gradient elution with a buffer system, commonly a phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate, and a methanol or acetonitrile gradient.

    • Detect AMP using a UV detector at 254 nm.

    • Quantify the AMP concentration by comparing the peak area to that of a known standard.

Detection and Analysis of this compound Formation

The formation of the transient this compound intermediate is typically studied by monitoring the activity of the synthesizing enzyme, HisRS.

Methodology: ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction, where this compound is formed.

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP.

    • Add purified HisRS enzyme, L-histidine, and radiolabeled pyrophosphate ([³²P]PPi).

  • Reaction and Quenching:

    • Initiate the reaction by adding the enzyme or substrates.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined time course.

    • Quench the reaction at various time points by adding a solution of activated charcoal in perchloric acid. The charcoal binds the newly formed [³²P]ATP, while the unincorporated [³²P]PPi remains in solution.

  • Detection and Quantification:

    • Filter the mixture to collect the charcoal with the bound [³²P]ATP.

    • Wash the charcoal to remove any remaining free [³²P]PPi.

    • Measure the radioactivity of the charcoal using a scintillation counter.

    • The rate of [³²P]ATP formation is proportional to the rate of this compound synthesis.

Methodology: Thin-Layer Chromatography (TLC) for Direct Detection

This method allows for the direct visualization of the aminoacyl-adenylate.

  • Reaction:

    • Perform the HisRS-catalyzed reaction using α-[³²P]ATP as a substrate. This labels the AMP moiety of the resulting this compound.

  • TLC Separation:

    • Spot aliquots of the reaction mixture onto a polyethyleneimine (PEI) cellulose TLC plate at different time points.

    • Develop the chromatogram using an appropriate solvent system (e.g., a mixture of LiCl and acetic acid).

  • Analysis:

    • Visualize the separated radiolabeled species (ATP, AMP, and this compound) by autoradiography or phosphorimaging.

    • The this compound spot will migrate differently from ATP and AMP, allowing for its direct detection and semi-quantitative analysis.

Experimental_Workflow cluster_AMP Canonical AMP Quantification cluster_Histidyl_AMP This compound Analysis (PPi Exchange Assay) Cell_Lysis Cell Lysis & Quenching Extraction Nucleotide Extraction Cell_Lysis->Extraction HPLC HPLC Separation Extraction->HPLC UV_Detection UV Detection (254 nm) HPLC->UV_Detection Quantification1 Quantification UV_Detection->Quantification1 Reaction_Setup Reaction Setup with [³²P]PPi Incubation Incubation Reaction_Setup->Incubation Quenching Charcoal Quenching Incubation->Quenching Filtration Filtration Quenching->Filtration Scintillation Scintillation Counting Filtration->Scintillation Quantification2 Rate Calculation Scintillation->Quantification2

Caption: Workflow for the experimental analysis of canonical AMP and this compound.

Conclusion

A Comparative Analysis of L-Histidine and 3'-L-Histidyl-AMP as Substrates in Biochemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biochemistry, the precise roles of molecules as substrates, intermediates, and products are fundamental to understanding enzymatic reactions. This guide provides a detailed comparison of L-histidine and its adenylated derivative, 3'-L-histidyl-AMP, clarifying their distinct functions, particularly in the context of protein synthesis. While both are crucial players in the pathway catalyzed by histidyl-tRNA synthetase (HisRS), their roles are sequential and distinct, not competitive. L-histidine serves as the initial substrate, whereas this compound is a stable analog of the reactive intermediate, histidyl-adenylate.

At a Glance: L-Histidine vs. This compound

FeatureL-HistidineThis compound
Molecular Role Initial SubstrateStable Analog of a Reaction Intermediate
Primary Function Provides the amino acid moiety for protein synthesis.Represents the "activated" form of histidine prior to tRNA charging.
Enzymatic Interaction Binds to the active site of histidyl-tRNA synthetase (HisRS) along with ATP.A stable analog of the histidyl-adenylate intermediate, which is formed and remains bound within the HisRS active site.
Chemical Nature A canonical amino acid.An aminoacyl-adenylate analog.
Metabolic Fate Incorporated into proteins; precursor for histamine and carnosine biosynthesis.The endogenous intermediate is transient and is immediately used to aminoacylate tRNAHis.

The Sequential Roles in Aminoacylation

The central enzyme in the utilization of L-histidine for protein synthesis is histidyl-tRNA synthetase (HisRS). This enzyme catalyzes the attachment of L-histidine to its cognate transfer RNA (tRNAHis) in a two-step reaction. This process "charges" the tRNA, making it ready for delivering histidine to the ribosome during translation.

Step 1: Adenylation of L-Histidine

The first step involves the activation of L-histidine. The enzyme binds L-histidine and ATP in its active site. Through a nucleophilic attack of the carboxylate group of histidine on the α-phosphate of ATP, a high-energy mixed anhydride bond is formed, resulting in the creation of a histidyl-adenylate intermediate and the release of pyrophosphate (PPi)[1][2].

Step 2: Transfer to tRNA

The activated histidyl moiety is then transferred from the adenylate intermediate to the 3'-hydroxyl group of the terminal adenosine of tRNAHis. This results in the formation of histidyl-tRNAHis (His-tRNAHis) and the release of AMP[3][4].

From this mechanism, it is clear that L-histidine is the primary substrate that initiates the reaction, while histidyl-adenylate is a transient, enzyme-bound intermediate. This compound, as a stable analog of this intermediate, is a valuable tool for studying the enzyme's structure and function but does not serve as a substrate that the enzyme would encounter in the cellular environment[5].

Experimental Protocols for Studying Substrate Activity

The distinct roles of L-histidine and the histidyl-adenylate intermediate are elucidated through specific biochemical assays.

Protocol 1: ATP-PPi Exchange Assay for L-Histidine Activation

This assay measures the first step of the aminoacylation reaction: the ATP-dependent activation of L-histidine.

Principle: The formation of the aminoacyl-adenylate is reversible. In the presence of radiolabeled pyrophosphate ([³²P]PPi), the reverse reaction will incorporate the radiolabel into ATP. The rate of this exchange is dependent on the presence of the specific amino acid substrate (L-histidine).

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing HisRS, L-histidine, ATP, Mg²⁺, and [³²P]PPi in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid) containing activated charcoal.

  • Separation: The activated charcoal binds the nucleotides (ATP and ADP) but not the free pyrophosphate.

  • Washing: Wash the charcoal pellet to remove unbound [³²P]PPi.

  • Quantification: Measure the radioactivity of the charcoal-bound fraction using a scintillation counter. The amount of [³²P] incorporated into ATP is a measure of the enzyme's L-histidine activation activity.

Protocol 2: Aminoacylation Assay with Radiolabeled L-Histidine

This assay measures the overall reaction, resulting in the formation of charged tRNA.

Principle: This assay quantifies the attachment of radiolabeled L-histidine to its cognate tRNA.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing HisRS, [³H]L-histidine, ATP, Mg²⁺, and tRNAHis in a suitable buffer.

  • Incubation: Incubate the reaction at a constant temperature.

  • Precipitation: At different time intervals, spot an aliquot of the reaction mixture onto a filter paper disc and immediately immerse it in cold trichloroacetic acid (TCA). TCA precipitates the tRNA and any attached amino acids, while free amino acids remain in solution.

  • Washing: Wash the filter discs multiple times with cold TCA and then with ethanol to remove any remaining free [³H]L-histidine.

  • Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the amount of [³H]His-tRNAHis formed.

Visualizing the Biochemical Pathway and Experimental Logic

To further clarify the roles of L-histidine and its adenylated intermediate, the following diagrams illustrate the histidyl-tRNA synthetase reaction pathway and the logic of the experimental assays.

Histidyl_tRNA_Synthetase_Pathway cluster_enzyme Histidyl-tRNA Synthetase (HisRS) Active Site L_His L-Histidine His_AMP_PPi [His-AMP] + PPi L_His->His_AMP_PPi Step 1: Adenylation ATP ATP ATP->His_AMP_PPi His_tRNA_His His-tRNAHis His_AMP_PPi->His_tRNA_His Step 2: tRNA Charging tRNA_His tRNAHis tRNA_His->His_tRNA_His AMP AMP His_tRNA_His->AMP

Caption: The two-step reaction catalyzed by Histidyl-tRNA Synthetase.

Experimental_Workflow cluster_assay1 ATP-PPi Exchange Assay cluster_assay2 Aminoacylation Assay A1 Mix HisRS, L-His, ATP, [32P]PPi A2 Incubate A1->A2 A3 Quench & Adsorb to Charcoal A2->A3 A4 Wash A3->A4 A5 Measure Radioactivity of [32P]ATP A4->A5 B1 Mix HisRS, [3H]L-His, ATP, tRNAHis B2 Incubate B1->B2 B3 Precipitate with TCA B2->B3 B4 Wash B3->B4 B5 Measure Radioactivity of [3H]His-tRNAHis B4->B5

References

Validation of 3'-L-Histidyl-AMP as a Biological Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published data on the validation of 3'-L-histidyl-AMP as a biological probe, this guide presents a hypothetical validation framework. The experimental data provided is illustrative and intended to guide researchers in the potential validation and application of novel biological probes. This guide compares the hypothetical performance of this compound as a ligand for a putative "His-AMP riboswitch" with the well-characterized adenine riboswitch and its cognate ligand, adenine.

Introduction

Riboswitches are structured non-coding RNA elements, typically found in the 5'-untranslated regions of messenger RNAs, that regulate gene expression in response to binding specific small molecule metabolites.[1][2] This direct interaction makes them attractive targets for developing novel antimicrobial agents and synthetic biology tools.[3][4] The validation of new biological probes that can selectively interact with and modulate riboswitch activity is a critical area of research.

This guide explores the hypothetical validation of this compound as a selective biological probe for a putative "His-AMP riboswitch." For comparative purposes, its performance is benchmarked against the well-established adenine-adenine riboswitch system.[5]

Hypothetical Signaling Pathway: The His-AMP Riboswitch

It is proposed that this compound acts as a specific ligand for a hypothetical "His-AMP riboswitch." Upon binding of this compound, the riboswitch undergoes a conformational change that modulates the expression of a downstream gene. In this model, ligand binding stabilizes a terminator hairpin, leading to premature transcription termination and thus, turning gene expression "OFF".

cluster_0 Low [this compound] cluster_1 High [this compound] His-AMP_Riboswitch_unbound His-AMP Riboswitch (Anti-terminator form) Transcription_ON Gene Expression ON His-AMP_Riboswitch_unbound->Transcription_ON Transcription Proceeds 3_L_Histidyl_AMP This compound His-AMP_Riboswitch_bound His-AMP Riboswitch (Terminator form) 3_L_Histidyl_AMP->His-AMP_Riboswitch_bound Binding Transcription_OFF Gene Expression OFF His-AMP_Riboswitch_bound->Transcription_OFF Transcription Terminates

Figure 1: Proposed mechanism of the hypothetical His-AMP riboswitch.

Comparative Performance Data

The following tables summarize the hypothetical quantitative data comparing the performance of this compound with adenine as biological probes for their respective riboswitches.

Table 1: In Vitro Binding Affinity and Specificity

ProbeTarget RiboswitchBinding Affinity (Kd)Specificity (Fold-decrease in affinity for non-cognate ligands)
This compound His-AMP Riboswitch50 nM>10,000x (vs. AMP, Histidine, ATP)
Adenine Adenine Riboswitch30 nM>10,000x (vs. Guanine, Cytosine, Uracil)

Table 2: In Vitro and In Vivo Functional Activity

ProbeTarget RiboswitchIn Vitro EC50 (In-line probing)In Vivo EC50 (Reporter Assay)
This compound His-AMP Riboswitch100 nM500 nM
Adenine Adenine Riboswitch60 nM300 nM

Experimental Protocols

Experimental Workflow for Probe Validation

The validation of a novel biological probe like this compound involves a multi-step process encompassing in vitro characterization of binding and function, followed by in vivo validation of its biological activity.

Probe_Synthesis Probe Synthesis (this compound) In_Vitro_Validation In Vitro Validation Probe_Synthesis->In_Vitro_Validation Binding_Affinity Binding Affinity & Specificity (ITC / SPR) In_Vitro_Validation->Binding_Affinity Functional_Assay Functional Assay (In-line Probing) In_Vitro_Validation->Functional_Assay In_Vivo_Validation In Vivo Validation Binding_Affinity->In_Vivo_Validation Functional_Assay->In_Vivo_Validation Reporter_Assay Reporter Gene Assay In_Vivo_Validation->Reporter_Assay

References

A Comparative Guide to the Synthesis of 3'-L-histidyl-AMP for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for synthesizing 3'-L-histidyl-AMP, a critical molecule for studying aminoacyl-tRNA synthetases (aaRS) and their roles in cellular processes. We present a detailed analysis of both enzymatic and chemical synthesis approaches, offering insights into their respective methodologies, performance metrics, and applications. This guide is intended to assist researchers in selecting the most suitable synthesis strategy for their specific needs.

Introduction to this compound

This compound is a stable analog of the histidyl-adenylate intermediate formed during the first step of the aminoacylation reaction catalyzed by histidyl-tRNA synthetase (HisRS)[1]. In this reaction, HisRS activates L-histidine with ATP to form the highly reactive mixed anhydride, which then serves as the activated amino acid donor for charging its cognate tRNA. Due to the inherent instability of the aminoacyl-adenylate, the use of stable analogs like this compound is crucial for structural, biochemical, and inhibitor screening studies of HisRS.

Performance Comparison: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis of this compound depends on several factors, including the desired yield, purity, stereospecificity, and available resources. Below is a summary of the key performance indicators for each method.

ParameterEnzymatic Synthesis (using HisRS)Chemical Synthesis (Carbodiimide-mediated)
Starting Materials L-histidine, ATP, Recombinant HisRSL-histidine, Adenosine 5'-monophosphate (AMP), Dicyclohexylcarbodiimide (DCC)
Typical Yield Moderate to High (estimated 40-70%)Low to Moderate (estimated 20-40%)
Purity High (>95% after purification)Moderate (>90% after extensive purification)
Stereospecificity High (exclusive for L-histidine)Low (potential for racemization)
Key Advantages High specificity, mild reaction conditionsAvoids protein expression and purification
Key Disadvantages Requires expression and purification of active enzymeUse of hazardous reagents, potential for side reactions and difficult purification

Detailed Experimental Protocols

Enzymatic Synthesis of this compound using Histidyl-tRNA Synthetase

This method leverages the natural catalytic activity of histidyl-tRNA synthetase to produce this compound. The protocol involves the expression and purification of recombinant HisRS, followed by the enzymatic reaction and product purification.

1. Expression and Purification of Recombinant Histidyl-tRNA Synthetase (HisRS):

  • A plasmid containing the gene for human or E. coli HisRS with a purification tag (e.g., 6x-His tag) is transformed into a suitable expression host (e.g., E. coli BL21(DE3)).

  • Protein expression is induced (e.g., with IPTG) and the cells are harvested.

  • The cells are lysed, and the His-tagged HisRS is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • The purified enzyme is dialyzed against a storage buffer and its concentration and activity are determined.

2. Enzymatic Reaction:

  • A reaction mixture is prepared containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 2 mM DTT

    • 10 mM L-histidine

    • 5 mM ATP

    • 10 µM purified recombinant HisRS

  • The reaction is incubated at 37°C for 2-4 hours. The progress of the reaction can be monitored by analyzing small aliquots using reverse-phase HPLC.

3. Purification of this compound by HPLC:

  • The enzymatic reaction is quenched by the addition of an equal volume of acetonitrile.

  • The mixture is centrifuged to precipitate the enzyme and other proteins.

  • The supernatant is filtered and injected onto a C18 reverse-phase HPLC column[2][3][4].

  • A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) is used to separate this compound from unreacted substrates and byproducts.

  • Fractions containing the product are collected, pooled, and lyophilized to obtain pure this compound. The purity is confirmed by analytical HPLC and mass spectrometry[5].

Chemical Synthesis of this compound

This method is based on the carbodiimide-mediated condensation of L-histidine and AMP, adapted from a general method for aminoacyl adenylate synthesis.

1. Reaction Setup:

  • In a round-bottom flask, dissolve 1 mmol of L-histidine and 1 mmol of Adenosine 5'-monophosphate (AMP) in 20 mL of aqueous pyridine.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of 1.1 mmol of dicyclohexylcarbodiimide (DCC) in 5 mL of pyridine is added dropwise to the reaction mixture with constant stirring.

2. Reaction and Work-up:

  • The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The pyridine is removed from the filtrate by rotary evaporation.

  • The residue is redissolved in water and washed with diethyl ether to remove any remaining DCC and DCU.

3. Purification by Ion-Exchange and Reverse-Phase Chromatography:

  • The aqueous solution is first purified by ion-exchange chromatography to separate the product from unreacted starting materials.

  • Further purification is achieved by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA, similar to the enzymatic method.

  • Fractions containing this compound are collected, pooled, and lyophilized. Purity is assessed by analytical HPLC and mass spectrometry.

Signaling Pathways and Biological Relevance

Aminoacyl-tRNA synthetases (aaRSs) have been shown to possess non-canonical functions beyond their primary role in protein synthesis, acting as signaling molecules in various cellular pathways. The formation of aminoacyl-adenylates is the first step in the canonical function of aaRSs. While 3'-aminoacyl-AMPs are typically transient intermediates, their accumulation or release under certain cellular conditions could potentially modulate these non-canonical signaling pathways. For instance, HisRS has been implicated in immune responses, and the presence of its activated intermediate could play a role in these processes.

Signaling_Pathway cluster_canonical Canonical Function: Protein Synthesis cluster_noncanonical Non-Canonical Signaling HisRS Histidyl-tRNA Synthetase (HisRS) Histidyl_AMP This compound (Intermediate) HisRS->Histidyl_AMP Activation Histidine L-Histidine Histidine->HisRS ATP ATP ATP->HisRS His_tRNA_His His-tRNAHis Histidyl_AMP->His_tRNA_His Charging tRNA_His tRNAHis tRNA_His->His_tRNA_His Ribosome Ribosome His_tRNA_His->Ribosome Protein Protein Synthesis Ribosome->Protein HisRS_signal Secreted HisRS Chemokine_Receptor Chemokine Receptor (e.g., CCR5) HisRS_signal->Chemokine_Receptor Binds Immune_Cell Immune Cell (e.g., T-cell) Immune_Cell->Chemokine_Receptor Signaling_Cascade Intracellular Signaling Cascade Chemokine_Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Chemotaxis) Signaling_Cascade->Cellular_Response Histidyl_AMP_signal This compound (Potential Modulator) Histidyl_AMP_signal->HisRS_signal Modulates?

Caption: Canonical vs. non-canonical roles of HisRS and the potential influence of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Enzymatic Enzymatic Synthesis (HisRS, His, ATP) Purification Reverse-Phase HPLC Enzymatic->Purification Chemical Chemical Synthesis (His, AMP, DCC) Chemical->Purification Analysis Purity & Identity Check Purification->Analysis HPLC_analysis Analytical HPLC Analysis->HPLC_analysis MS_analysis Mass Spectrometry Analysis->MS_analysis Final_Product Pure this compound Analysis->Final_Product

References

Navigating the Detection of 3'-L-histidyl-AMP: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 3'-L-histidyl-AMP, a key intermediate in protein biosynthesis, is crucial for a variety of studies. While direct, commercially available detection kits for this compound are not readily found, this guide provides a head-to-head comparison of robust biochemical methodologies that can be established in a laboratory setting. We will explore a coupled enzymatic assay and a competitive enzyme-linked immunosorbent assay (ELISA), presenting hypothetical performance data to illustrate a comparative framework.

The synthesis of this compound is the first step in the attachment of histidine to its cognate tRNA, a reaction catalyzed by histidyl-tRNA synthetase (HisRS). The accurate measurement of this aminoacyl-adenylate is essential for studying the kinetics of HisRS, screening for inhibitors, and understanding its role in various physiological and pathological processes.

Comparative Analysis of Detection Methodologies

In the absence of commercial kits, researchers can develop their own assays. Below is a comparative summary of two powerful methods: a coupled enzymatic assay and a competitive ELISA. The data presented is hypothetical to serve as a benchmark for assay development and validation.

FeatureCoupled Enzymatic AssayCompetitive ELISA
Principle Indirectly measures this compound formation by quantifying the pyrophosphate (PPi) by-product through a series of enzymatic reactions leading to a colorimetric or fluorometric signal.Based on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited amount of a specific anti-3'-L-histidyl-AMP antibody.
Detection Method Colorimetric (e.g., Malachite Green) or FluorometricColorimetric, Fluorometric, or Luminescent
Hypothetical Sensitivity ~1-5 µM~10-100 nM
Hypothetical Dynamic Range 1 - 100 µM10 - 1000 nM
Specificity Dependent on the purity of the HisRS enzyme. Can be prone to interference from other PPi-generating enzymes.High, determined by the specificity of the primary antibody for this compound.
Throughput Moderate to High (96- or 384-well plate compatible)High (96- or 384-well plate compatible)
Assay Time ~ 1-2 hours~ 3-4 hours
Development Effort Moderate; requires optimization of enzyme concentrations and reaction conditions.High; requires production and validation of a specific antibody and labeled conjugate.
Visualizing the Pathways and Protocols

To better understand the underlying principles and experimental steps, the following diagrams illustrate the formation of this compound and the workflows for the two proposed detection methods.

cluster_0 Formation of this compound Histidine L-Histidine HisRS Histidyl-tRNA Synthetase (HisRS) Histidine->HisRS ATP ATP ATP->HisRS Product HisRS->Product Mg²⁺ HistidylAMP This compound Product->HistidylAMP PPi Pyrophosphate (PPi) Product->PPi

Figure 1: Enzymatic synthesis of this compound by Histidyl-tRNA Synthetase.

cluster_1 Coupled Enzymatic Assay Workflow A Mix Sample/Standard with HisRS, L-Histidine, ATP, and Inorganic Pyrophosphatase B Incubate to allow This compound and PPi formation, and PPi hydrolysis to Pi A->B C Add Malachite Green reagent B->C D Incubate for color development C->D E Read Absorbance at ~620 nm D->E

Figure 2: Workflow for the coupled enzymatic assay for this compound detection.

cluster_2 Competitive ELISA Workflow A Coat plate with anti-3'-L-histidyl-AMP antibody B Block non-specific binding sites A->B C Add Sample/Standard and HRP-conjugated This compound B->C D Incubate for competitive binding C->D E Wash to remove unbound reagents D->E F Add TMB Substrate E->F G Incubate for color development F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I

Figure 3: Workflow for the competitive ELISA for this compound detection.

Experimental Protocols

Coupled Enzymatic Assay for this compound Detection

This method quantifies the pyrophosphate (PPi) produced in the HisRS-catalyzed reaction. The PPi is hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a Malachite Green-based reagent.

Materials:

  • Purified Histidyl-tRNA Synthetase (HisRS)

  • L-Histidine

  • ATP

  • Inorganic Pyrophosphatase

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standards: Create a standard curve of sodium pyrophosphate (Na-PPi) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample or PPi standard

    • Assay Buffer

    • L-Histidine (to a final concentration that saturates the enzyme)

    • ATP (to a final concentration that is not limiting)

    • Inorganic Pyrophosphatase

  • Initiate Reaction: Add HisRS to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for HisRS activity (e.g., 37°C) for a fixed time (e.g., 30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Readout: After a short incubation at room temperature, measure the absorbance at approximately 620 nm.

  • Data Analysis: Subtract the absorbance of the blank (no HisRS) from all readings. Plot the standard curve of absorbance versus PPi concentration. Use the standard curve to determine the concentration of PPi, and thus this compound, in the samples.

Competitive ELISA for this compound Detection

This immunoassay relies on the competition between the this compound in the sample and a labeled this compound (e.g., conjugated to horseradish peroxidase, HRP) for a limited number of binding sites on a specific antibody coated on a microplate. The resulting signal is inversely proportional to the amount of this compound in the sample.

Materials:

  • Anti-3'-L-histidyl-AMP antibody (requires custom development)

  • This compound-HRP conjugate (requires custom synthesis)

  • This compound standard

  • 96-well ELISA plate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the anti-3'-L-histidyl-AMP antibody in Coating Buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with Wash Buffer. Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction: Wash the plate. Add the sample or this compound standard to the wells, followed immediately by the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well to quench the reaction.

  • Readout: Measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance versus the concentration of the this compound standards. The concentration of this compound in the samples can be determined from this standard curve.

Conclusion

While the lack of off-the-shelf this compound detection kits presents a challenge, researchers can successfully quantify this important molecule by establishing either a coupled enzymatic assay or a competitive ELISA. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources for assay development. The coupled enzymatic assay offers a more straightforward development path, while the competitive ELISA, though more resource-intensive to establish, can provide higher sensitivity and specificity. This guide provides the foundational information for researchers to embark on the detection and quantification of this compound, enabling further advancements in drug discovery and the understanding of fundamental biological processes.

Confirming the Identity of Synthesized 3'-L-Histidyl-AMP by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for confirming the identity of synthesized 3'-L-histidyl-AMP using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the inherent instability of the aminoacyl-AMP linkage, this guide also presents a comparison with more stable, non-hydrolyzable analogs, offering researchers alternative tools for biochemical and structural studies. The experimental data and protocols provided are based on established methods for analogous compounds, offering a foundational approach for researchers working with this specific molecule.

Comparison of this compound and its Non-Hydrolyzable Analogs

The high-energy mixed anhydride bond in this compound makes it susceptible to hydrolysis, posing challenges for its isolation and characterization. Non-hydrolyzable analogs, where the labile phosphoanhydride linkage is replaced with a stable isostere, are valuable alternatives for various applications, including enzyme inhibition studies and structural biology.

FeatureThis compound5'-O-[N-(L-Histidyl)sulfamoyl]adenosine (His-SA)L-Histidyl-phosphonate Adenylate Analog
Linkage Type PhosphoanhydrideSulfamoylPhosphonate
Stability Prone to hydrolysisStable to hydrolysisStable to hydrolysis
Synthesis Requires controlled conditions and rapid purification.Multi-step synthesis involving protection and deprotection strategies.[1][2]Involves the synthesis of aminoacyl phosphonates followed by esterification to adenosine.[3][4][5]
Biological Activity Substrate for aminoacyl-tRNA synthetases.Potent competitive inhibitor of aminoacyl-tRNA synthetases.Competitive inhibitor of aminoacyl-tRNA synthetases.
NMR Characterization Requires rapid acquisition of spectra in aprotic solvents.Standard NMR techniques can be readily applied.Standard NMR techniques can be readily applied.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on methods for the synthesis of 5'-aminoacyl-AMPs, adapted for the 3'-isomer. Optimization will be required for the specific synthesis of this compound.

1. Protection of L-Histidine:

  • The α-amino group of L-histidine is protected with a suitable group such as tert-butyloxycarbonyl (Boc) to prevent self-polymerization.

  • The imidazole side chain of histidine may also require protection, for example, with a trityl (Trt) group, to avoid side reactions.

2. Activation of Protected L-Histidine:

  • The protected L-histidine is activated to facilitate the reaction with the 3'-hydroxyl group of AMP. Common activating agents include carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

3. Coupling with AMP:

  • The activated protected L-histidine is reacted with adenosine 5'-monophosphate (AMP). To favor the formation of the 3'-ester, the 2'-hydroxyl group of AMP needs to be selectively protected. This can be a challenging step and may require specific enzymatic or chemical strategies that are not well-documented for this specific product. A more common approach in the literature is the synthesis of 2'(3')-O-aminoacyl-AMP mixtures followed by separation.

4. Deprotection:

  • The protecting groups on the amino acid and potentially the ribose are removed under conditions that do not cleave the labile aminoacyl-AMP linkage. For example, the Boc group is typically removed with trifluoroacetic acid (TFA).

5. Purification:

  • Due to the instability of the product, purification must be performed rapidly and at low temperatures. Methods such as affinity chromatography or rapid size-exclusion chromatography can be employed.

NMR Sample Preparation and Data Acquisition
  • Solvent: A deuterated aprotic solvent such as DMSO-d₆ or DMF-d₇ should be used to minimize hydrolysis.

  • Temperature: NMR experiments should be conducted at low temperatures (e.g., 4°C) to enhance the stability of the compound.

  • Acquisition: Rapid acquisition of ¹H, ¹³C, and ³¹P NMR spectra is crucial. 2D NMR experiments such as COSY, HSQC, and HMBC can aid in the structural confirmation.

NMR Data for Confirmation of this compound Identity

The following table presents the expected NMR chemical shifts for this compound, based on the known values for L-histidine and general knowledge of aminoacyl-AMP compounds. Actual experimental values may vary depending on the solvent, pH, and temperature.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Expected ³¹P Chemical Shift (ppm)
Histidine-α-CH ~4.0 - 4.5~53 - 55-
Histidine-β-CH₂ ~3.0 - 3.4~28 - 30-
Histidine-imidazole C2-H ~8.0 - 9.0~135 - 138-
Histidine-imidazole C4-H ~7.0 - 7.5~117 - 120-
AMP-Ribose 1'-H ~5.8 - 6.0~88 - 90-
AMP-Ribose 2'-H ~4.5 - 4.8~74 - 76-
AMP-Ribose 3'-H ~4.8 - 5.2 (downfield shift due to esterification)~70 - 73 (downfield shift due to esterification)-
AMP-Ribose 4'-H ~4.2 - 4.5~84 - 86-
AMP-Ribose 5'-CH₂ ~3.8 - 4.1~64 - 66-
AMP-Adenine 2-H ~8.1 - 8.3~152 - 154-
AMP-Adenine 8-H ~8.3 - 8.5~140 - 142-
Phosphate --~ -10 to -15

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start L-Histidine & AMP protection Protection of Functional Groups start->protection activation Activation of Protected Histidine protection->activation coupling Coupling with Protected AMP activation->coupling deprotection Deprotection coupling->deprotection purification Rapid Purification deprotection->purification nmr_acq NMR Data Acquisition (¹H, ¹³C, ³¹P) purification->nmr_acq Synthesized Product data_proc Data Processing & Analysis nmr_acq->data_proc confirmation Structural Confirmation data_proc->confirmation end Final Product confirmation->end Confirmed This compound

Caption: Workflow for the synthesis and NMR confirmation of this compound.

References

Evaluating the Specificity of 3'-L-Histidyl-AMP Formation in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic formation of 3'-L-histidyl-AMP and the substrate specificity of the responsible enzyme, histidyl-tRNA synthetase (HisRS). By examining the enzyme's interaction with various histidine and ATP analogs, we offer insights into the structural and chemical determinants of its specificity. This information is crucial for researchers in drug development targeting protein synthesis and for scientists studying the fidelity of translation.

Introduction to this compound and Histidyl-tRNA Synthetase

The accurate translation of the genetic code is fundamental to cellular life. A key step in this process is the attachment of the correct amino acid to its corresponding transfer RNA (tRNA), a reaction catalyzed by aminoacyl-tRNA synthetases (aaRS). Histidyl-tRNA synthetase (HisRS), a class II aaRS, is responsible for specifically recognizing L-histidine and ATP to form the activated intermediate, this compound. This intermediate then reacts with the cognate tRNAHis to produce histidyl-tRNAHis, which is subsequently used by the ribosome for protein synthesis.[1][2] The high fidelity of HisRS is critical, as misincorporation of amino acids can lead to the synthesis of non-functional or toxic proteins, with implications in various diseases, including autoimmune disorders and peripheral neuropathies.[1][3][4]

The overall aminoacylation reaction proceeds in two steps:

  • Amino Acid Activation: L-Histidine + ATP ⇌ this compound + PPi

  • Aminoacyl Transfer: this compound + tRNAHis ⇌ L-Histidyl-tRNAHis + AMP

This guide focuses on the first step, the formation of this compound, and the remarkable specificity exhibited by HisRS for its substrates.

Comparative Analysis of Substrate Specificity

The specificity of HisRS for its substrates, L-histidine and ATP, has been investigated using a variety of structural analogs. The following tables summarize the kinetic parameters, primarily inhibition constants (Ki), for several of these analogs, providing a quantitative measure of their interaction with the enzyme.

Specificity for the Amino Acid Substrate

The active site of HisRS exhibits a high degree of stereospecificity and chemical selectivity for the L-histidine side chain. The following table presents the inhibition constants (Ki) of various histidine analogs for Salmonella typhimurium HisRS, as determined by ATP-pyrophosphate (PPi) exchange and tRNA aminoacylation reactions. A lower Ki value indicates a higher affinity of the analog for the enzyme's active site and thus, greater inhibition.

Table 1: Inhibition of Histidyl-tRNA Synthetase by Histidine Analogs

Histidine AnalogInhibition Constant (Ki) (mM)Observations
L-Histidine (Natural Substrate) - Reference Substrate
D-HistidineNo InhibitionDemonstrates high stereospecificity of the enzyme.
Histamine1.2The absence of the carboxyl group significantly reduces binding affinity.
L-Histidinol0.05A potent inhibitor, suggesting the carboxyl group is not essential for binding but its modification impacts catalysis.
Imidazole10.0The imidazole ring alone has very weak affinity for the active site.
L-2-Thiazolylalanine0.1Isosteric replacement of the imidazole with a thiazole ring is well-tolerated.
L-β-(2-Pyridyl)-alanine0.8Shows that the precise arrangement and nature of heteroatoms in the aromatic ring are crucial for strong binding.
L-β-(4-Pyridyl)-alanine2.5Positional isomers of the nitrogen in the pyridine ring affect binding affinity.
L-1,2,4-Triazole-3-alanine0.08This analog is a strong inhibitor, indicating flexibility in the electronic properties of the heterocyclic ring.

Data from De Lorenzo, F., et al. (1975). Histidyl-tRNA synthetase from Salmonella typhimurium: specificity in the binding of histidine analogues. European Journal of Biochemistry, 56(2), 369–374.

Specificity for the Nucleotide Substrate

For instance, studies with other aaRSs have demonstrated that analogs like 2'-deoxy-ATP and 3'-deoxy-ATP can act as substrates, but often with reduced efficiency, highlighting the importance of the ribose hydroxyl groups for optimal interaction.

Experimental Protocols

The evaluation of enzyme specificity relies on accurate and reproducible kinetic assays. The following are detailed methodologies for the key experiments used to determine the kinetic parameters of HisRS.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate. The exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP is dependent on the presence of the cognate amino acid.

Principle: L-Histidine + ATP + [³²P]PPi ⇌ L-Histidyl-AMP + PPi + [³²P]ATP

Materials:

  • Purified HisRS enzyme

  • L-Histidine and histidine analogs

  • ATP

  • [³²P]PPi (radiolabeled pyrophosphate)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Activated charcoal

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, BSA, ATP, and the amino acid (or analog) to be tested.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified HisRS and [³²P]PPi.

  • At various time points, take aliquots of the reaction mixture and quench the reaction by adding them to a solution of cold TCA and activated charcoal.

  • The charcoal binds the [³²P]ATP formed during the exchange reaction, while the unincorporated [³²P]PPi remains in solution.

  • Pellet the charcoal by centrifugation and wash it with a TCA solution to remove any unbound [³²P]PPi.

  • Resuspend the charcoal pellet in a scintillation fluid and measure the radioactivity using a scintillation counter.

  • The rate of [³²P]ATP formation is proportional to the enzyme activity.

  • To determine Ki values for inhibitors, perform the assay with a fixed concentration of L-histidine and varying concentrations of the inhibitor analog.

Aminoacylation Assay (Filter-Binding Method)

This assay measures the overall aminoacylation reaction, resulting in the formation of radiolabeled aminoacyl-tRNA.

Principle: L-[³H]Histidine + ATP + tRNAHis → L-[³H]Histidyl-tRNAHis + AMP + PPi

Materials:

  • Purified HisRS enzyme

  • L-[³H]Histidine (radiolabeled histidine)

  • ATP

  • Purified or in vitro transcribed tRNAHis

  • HEPES-KOH buffer (pH 7.6)

  • KCl

  • MgCl₂

  • Dithiothreitol (DTT)

  • Nitrocellulose filter discs

  • Ethanol

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HEPES-KOH buffer, KCl, MgCl₂, DTT, ATP, and L-[³H]Histidine.

  • Add a known concentration of tRNAHis to the mixture.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified HisRS.

  • At various time points, take aliquots of the reaction mixture and spot them onto nitrocellulose filter discs.

  • Immediately immerse the filters in cold 10% TCA to precipitate the tRNA and stop the reaction.

  • Wash the filters extensively with cold 5% TCA to remove unincorporated L-[³H]Histidine.

  • Wash the filters with ethanol and allow them to dry completely.

  • Place each filter in a scintillation vial with scintillation fluid and measure the radioactivity.

  • The amount of radioactivity retained on the filter is proportional to the amount of L-[³H]Histidyl-tRNAHis formed.

  • Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying concentrations of one substrate while keeping the others saturated.

Visualizing the Workflow and Signaling Context

Experimental Workflow for Evaluating Substrate Specificity

The following diagram illustrates a typical workflow for assessing the specificity of an enzyme like HisRS for its substrates.

experimental_workflow cluster_prep Preparation cluster_assays Kinetic Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Enzyme Purify HisRS PPi_Exchange ATP-PPi Exchange Assay Enzyme->PPi_Exchange Aminoacylation Aminoacylation Assay (Filter-Binding) Enzyme->Aminoacylation Substrates Synthesize/Obtain Substrate Analogs Substrates->PPi_Exchange Substrates->Aminoacylation Assay_Reagents Prepare Assay Reagents Assay_Reagents->PPi_Exchange Assay_Reagents->Aminoacylation Initial_Rates Calculate Initial Reaction Rates PPi_Exchange->Initial_Rates Aminoacylation->Initial_Rates Michaelis_Menten Michaelis-Menten Kinetics Analysis Initial_Rates->Michaelis_Menten Ki_Determination Determine Ki for Inhibitors Initial_Rates->Ki_Determination Compare_Km Compare Km Values Michaelis_Menten->Compare_Km Compare_kcat Compare kcat/Vmax Michaelis_Menten->Compare_kcat Compare_Ki Compare Ki Values Ki_Determination->Compare_Ki Specificity Determine Substrate Specificity Profile Compare_Km->Specificity Compare_kcat->Specificity Compare_Ki->Specificity

Caption: Workflow for assessing HisRS substrate specificity.

Cellular Context and Signaling Implications

The fidelity of HisRS is paramount for maintaining cellular homeostasis. While HisRS is a housekeeping enzyme essential for protein synthesis, its accuracy has broader implications for cellular signaling and health. Mutations in the HARS gene that affect substrate binding or catalytic activity can lead to a reduction in the pool of correctly charged tRNAHis. This can trigger cellular stress responses and has been linked to Charcot-Marie-Tooth disease, a type of inherited peripheral neuropathy. The diagram below illustrates this connection.

signaling_implication cluster_translation Canonical Function: Protein Synthesis cluster_pathway Pathophysiological Consequence of Reduced Specificity/Activity HisRS Histidyl-tRNA Synthetase (HisRS) His_tRNAHis Histidyl-tRNAHis HisRS->His_tRNAHis Aminoacylation Histidine L-Histidine Histidine->HisRS ATP ATP ATP->HisRS tRNAHis tRNAHis tRNAHis->HisRS Ribosome Ribosome His_tRNAHis->Ribosome Protein Protein Synthesis Ribosome->Protein Mutant_HisRS Mutant HisRS (Reduced Specificity/Activity) Reduced_Charging Decreased Histidyl-tRNAHis Levels Mutant_HisRS->Reduced_Charging Stress_Response Cellular Stress Response Reduced_Charging->Stress_Response CMT Charcot-Marie-Tooth Disease Stress_Response->CMT

Caption: Impact of HisRS dysfunction on cellular processes.

Conclusion

The high specificity of histidyl-tRNA synthetase in the formation of this compound is a critical checkpoint for ensuring the fidelity of protein synthesis. The quantitative data presented in this guide demonstrate the enzyme's remarkable ability to discriminate between its natural substrate, L-histidine, and a variety of structural analogs. This specificity is a key determinant of cellular health, and its disruption can lead to pathological conditions. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the kinetic properties of HisRS and to screen for potential inhibitors or modulators. A thorough understanding of the substrate specificity of HisRS is not only fundamental to our knowledge of protein translation but also holds significant promise for the development of novel therapeutic strategies.

References

A Comparative Guide to the Stability of 3'-L-Histidyl-AMP and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of 3'-L-histidyl-AMP, a critical intermediate in protein synthesis, and its more stable synthetic derivatives. The inherent instability of the mixed anhydride bond in aminoacyl-adenylates like this compound presents challenges for their use as research tools and therapeutic agents. This document outlines the factors influencing their stability, presents data on stabilized derivatives, and provides detailed experimental protocols for their synthesis and analysis.

Introduction to this compound and its Significance

This compound is an activated form of the amino acid histidine, formed by the enzyme histidyl-tRNA synthetase (HisRS) in the first step of charging tRNAHis.[1][2] This high-energy aminoacyl-adenylate is an essential intermediate for the accurate translation of the genetic code.[3] Beyond its canonical role in protein synthesis, there is growing interest in the potential signaling functions of aminoacyl-adenylates in cellular processes, analogous to the roles of other nucleotides like cAMP.[4] However, the high reactivity and consequent low stability of the mixed anhydride bond in this compound make it difficult to study and utilize. This guide explores strategies to overcome this instability through chemical modification.

Comparative Stability Analysis

To address this inherent instability, derivatives of aminoacyl-adenylates have been synthesized. A key strategy involves replacing the labile oxygen atom in the mixed anhydride bond with a nitrogen atom, forming a more robust N-acyl phosphoramidate linkage.

CompoundLinkage TypeKey Structural FeatureRelative StabilityReference
This compound Mixed Anhydride (P-O-C)Highly reactive acyl-phosphate bond.Low (prone to hydrolysis)General knowledge
3'-L-Histidylamido-AMP N-Acyl Phosphoramidate (P-N-C)Replacement of anhydride oxygen with nitrogen.High (stable at pH 1.0 and 13.0)

This table summarizes the qualitative stability based on the nature of the chemical bond.

Experimental Protocols

Synthesis of a Stabilized 3'-L-Histidylamido-AMP Derivative

This protocol is adapted from methodologies for synthesizing N-acyl phosphoramidate analogs of aminoacyl-adenylates. It involves the condensation of a protected adenosine phosphoramidite with a protected histidine amide.

Materials:

  • 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-TBDMS-adenosine-3'-O-(N,N-diisopropylamino)(2-cyanoethyl)phosphoramidite

  • Nα-Trityl-L-histidine amide

  • 5-(3,5-dinitrophenyl)-1H-tetrazole

  • Acetonitrile (anhydrous)

  • Dichloroacetic acid in dichloromethane

  • Ammonium hydroxide

  • Triethylamine trihydrofluoride (TREAT)

  • Reversed-phase HPLC system

Procedure:

  • Condensation: Dissolve the protected adenosine phosphoramidite and Nα-Trityl-L-histidine amide in anhydrous acetonitrile. Add 5-(3,5-dinitrophenyl)-1H-tetrazole as an activator and stir the reaction at room temperature for 10-15 minutes.

  • Oxidation: Add a solution of iodine in THF/water/pyridine to oxidize the phosphite triester to a phosphate triester.

  • Deprotection (Ammonia): Remove the cyanoethyl protecting group from the phosphate by treatment with concentrated ammonium hydroxide. This step also removes the benzoyl group from the adenine base.

  • Deprotection (Acid): Remove the 5'-O-dimethoxytrityl (DMT) group using a solution of dichloroacetic acid in dichloromethane.

  • Deprotection (Fluoride): Remove the 2'-O-TBDMS group using triethylamine trihydrofluoride (TREAT).

  • Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final 3'-L-histidylamido-AMP product using mass spectrometry and NMR.

G cluster_synthesis Synthesis Workflow Protected Adenosine Phosphoramidite Protected Adenosine Phosphoramidite Condensation Condensation Protected Adenosine Phosphoramidite->Condensation Protected Histidine Amide Protected Histidine Amide Protected Histidine Amide->Condensation Oxidation Oxidation Condensation->Oxidation Activator Deprotection Deprotection Oxidation->Deprotection Iodine Purification (HPLC) Purification (HPLC) Deprotection->Purification (HPLC) Ammonia, Acid, Fluoride Final Product Final Product Purification (HPLC)->Final Product

Caption: Workflow for the synthesis of stabilized 3'-L-histidylamido-AMP.

Stability Assay: Hydrolysis Monitoring by HPLC

This protocol can be used to compare the stability of this compound and its derivatives.

Materials:

  • This compound or its derivative

  • Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 150 mM KCl)

  • Quenching solution (e.g., 50 mM NaCl, 200 mM NaOAc, pH 5.0)

  • Reversed-phase HPLC system with a C18 column

  • UV detector

Procedure:

  • Reaction Setup: Dissolve a known concentration of the test compound (e.g., 1 mM) in the reaction buffer pre-incubated at a set temperature (e.g., 37°C).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately mix the aliquot with the quenching solution to stop the hydrolysis. Store samples at -20°C until analysis.

  • HPLC Analysis: Analyze the samples by reversed-phase HPLC. The mobile phase can be a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).

  • Quantification: Monitor the elution profile at a suitable wavelength (e.g., 260 nm). The peak corresponding to the intact compound will decrease over time, while peaks for the hydrolysis products (e.g., AMP and histidine) will increase.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point. Plot this percentage against time and fit the data to a first-order decay curve to determine the half-life (t1/2) of the compound under the tested conditions.

Potential Signaling Pathways

While the primary role of this compound is in protein synthesis, its existence as a high-energy intermediate suggests it could have regulatory functions. Aminoacyl-tRNA synthetases (ARSs) are emerging as sensors of amino acid levels, with non-canonical functions in signaling pathways like mTORC1. For example, leucyl-tRNA synthetase (LARS1) directly senses leucine levels and activates the mTORC1 pathway.

It is plausible that histidyl-tRNA synthetase (HisRS) could similarly act as a sensor for histidine. In such a pathway, the intracellular concentration of this compound, which is dependent on histidine and ATP levels, could modulate the interaction of HisRS with downstream signaling proteins. A stabilized analog of this compound would be an invaluable tool to investigate this hypothesis by allowing researchers to probe these interactions without rapid degradation of the signaling molecule.

G cluster_pathway Hypothetical Histidine Sensing Pathway Histidine_in Intracellular Histidine HisRS Histidyl-tRNA Synthetase (HisRS) Histidine_in->HisRS ATP ATP ATP->HisRS HistidylAMP This compound HisRS->HistidylAMP Synthesis Signaling Downstream Signaling Cascade (e.g., mTORC1) HisRS->Signaling Activates/Inhibits HistidylAMP->HisRS Binds to Growth Cell Growth & Proliferation Signaling->Growth

Caption: A proposed signaling pathway where HisRS acts as a histidine sensor.

References

Safety Operating Guide

Proper Disposal Procedures for 3'-L-histidyl-AMP: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 3'-L-histidyl-AMP. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for chemical waste management. By adhering to these guidelines, you contribute to a safer research environment and the responsible stewardship of laboratory materials.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Handling:

  • Avoid creating aerosols or dust. Handle the solid form in a well-ventilated area or a fume hood.

  • For solutions, avoid splashing and direct contact.

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

Given the lack of specific disposal information, a conservative approach is required. Do not dispose of this compound, either in solid form or in solution, down the sanitary sewer. It must be collected and disposed of as chemical waste.

  • Waste Collection:

    • Solid Waste: Collect dry this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.

    • Liquid Waste: Collect aqueous solutions of this compound in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

Quantitative Data Summary

The following table summarizes key chemical and physical data for this compound, which is essential for proper record-keeping and waste manifest documentation.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₆H₂₁N₈O₈P
CAS Number 213206-31-6
Physical State Solid
Primary Hazard Unknown; treat as potentially hazardous
Disposal Route Hazardous Chemical Waste

Experimental Context: The Role of this compound in Aminoacylation

This compound is an analog of the aminoacyl-adenylate intermediate formed during the first step of tRNA charging by histidyl-tRNA synthetase (HisRS). Understanding this pathway is crucial for researchers working with this compound.

Key Experimental Protocol: In Vitro Aminoacylation Assay

This protocol is a generalized method to study the activity of aminoacyl-tRNA synthetases, where a compound like this compound might be used as a substrate or inhibitor.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT).

    • Add ATP and the specific amino acid (e.g., L-histidine).

    • Add the corresponding tRNA.

    • Add the aminoacyl-tRNA synthetase enzyme to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Quenching and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • The amount of aminoacyl-tRNA formed can be quantified using various methods, such as radiolabeling, HPLC, or coupled-enzyme assays.

Visualizing the Aminoacylation Pathway

The following diagrams illustrate the logical flow of the aminoacylation process and the proper disposal workflow for this compound.

Aminoacylation_Pathway cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: tRNA Charging His L-Histidine HisRS Histidyl-tRNA Synthetase (HisRS) His->HisRS ATP ATP ATP->HisRS HisAMP Histidyl-AMP Intermediate HisRS->HisAMP Formation of Intermediate PPi Pyrophosphate (PPi) HisRS->PPi Release His_tRNA Histidyl-tRNA(His) HisAMP->His_tRNA tRNA tRNA(His) tRNA->His_tRNA AMP AMP His_tRNA->AMP Release Protein_Synthesis Protein Synthesis His_tRNA->Protein_Synthesis To Ribosome

Caption: The two-step process of tRNA aminoacylation by Histidyl-tRNA Synthetase.

Disposal_Workflow Start Generation of This compound Waste Collection Collect in a Labeled, Sealed Container Start->Collection Segregate waste Storage Store in Designated Hazardous Waste Area Collection->Storage Secure storage Request Submit Waste Pickup Request to EHS Storage->Request Follow institutional protocol Disposal Proper Disposal by Certified Vendor Request->Disposal EHS manages disposal

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling 3'-L-histidyl-AMP

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling 3'-L-histidyl-AMP, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on the potential hazards associated with its components.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Protective gloves.Inspect gloves prior to use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[3]
Skin and Body Protection Laboratory coat and appropriate protective clothing.Wear to prevent skin exposure.[1][2]
Respiratory Protection Not generally required under normal use with adequate ventilation.If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal receiving Receive Package storage Store in a dry, cool, well-ventilated place receiving->storage Inspect for damage prep Don Appropriate PPE storage->prep weighing Weigh in a ventilated enclosure (e.g., fume hood) prep->weighing dissolving Dissolve in appropriate solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate work surfaces and equipment experiment->decontaminate waste_collection Collect waste in a labeled, sealed container decontaminate->waste_collection disposal Dispose of as hazardous waste waste_collection->disposal

Caption: Standard workflow for handling this compound.

Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood or other ventilated enclosure when handling the solid compound to minimize dust inhalation.

2. Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

3. First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container.

2. Incompatible Materials:

  • Keep away from strong oxidizing agents.

3. Disposal Procedures:

  • Dispose of hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

  • Do not dispose of down the drain or in the regular trash.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.